molecular formula C6H14O B124083 2-METHYL-2-PENTANOL CAS No. 590-36-3

2-METHYL-2-PENTANOL

Cat. No.: B124083
CAS No.: 590-36-3
M. Wt: 102.17 g/mol
InChI Key: WFRBDWRZVBPBDO-UHFFFAOYSA-N
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Description

2-Methyl-2-pentanol (CAS 590-36-3) is a branched, tertiary alcohol of significant interest in industrial and biochemical research. It is a colorless liquid with a boiling point of approximately 121-122 °C and a density of 0.835 g/cm³ . A prominent application is its use as an extraction solvent in biofuel production. Research demonstrates that this compound can enable an energy-efficient ethanol recovery process, reducing the heat duty required by nearly a third compared to conventional methods, making it a promising solvent for concentrating bioethanol . In the life sciences, this compound serves as a valuable tool for studying the mechanisms of alcohol action. It has been identified as an antagonist that counteracts the inhibition of L1-mediated cell adhesion induced by ethanol and 1-butanol. Its unique structure suggests it acts via a mechanism distinct from other alcohols, providing researchers with a precise means to investigate teratogenesis and neuronal cell adhesion processes . The global market for this compound is poised for steady growth, driven by demand from the solvent and pharmaceutical industries, with high-purity grades (>98.0%) being essential for sensitive applications . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentan-2-ol
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InChI

InChI=1S/C6H14O/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3
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InChI Key

WFRBDWRZVBPBDO-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)(C)O
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Molecular Formula

C6H14O
Record name 2-METHYLPENTAN-2-OL
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DSSTOX Substance ID

DTXSID4060440
Record name 2-Methyl-2-pentanol
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Molecular Weight

102.17 g/mol
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Physical Description

2-methylpentan-2-ol appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO], Liquid
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Vapor Pressure

8.6 [mmHg]
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CAS No.

590-36-3
Record name 2-METHYLPENTAN-2-OL
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Foundational & Exploratory

Characterization of 2-methyl-2-pentanol (CAS Number: 590-36-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-methyl-2-pentanol (CAS Number: 590-36-3), a tertiary alcohol with applications in organic synthesis and as a solvent. This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a colorless liquid with a characteristic alcohol odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.18 g/mol [1]
CAS Number 590-36-3[1]
Melting Point -109 to -107 °C[3]
Boiling Point 120-122 °C[3]
Density 0.835 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.411[3]
Flash Point 30 °C (closed cup)[3]
Water Solubility 32 g/L at 20 °C[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.9Triplet3H-CH₃ (terminal methyl of propyl group)
~1.1Singlet6H2 x -CH₃ (gem-dimethyl groups)
~1.4Multiplet2H-CH₂- (methylene group adjacent to terminal methyl)
~1.5Multiplet2H-CH₂- (methylene group adjacent to the quaternary carbon)
VariableSinglet1H-OH (hydroxyl proton)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Carbon TypeAssignment
~14.5CH₃Terminal methyl of propyl group
~17.5CH₂Methylene group adjacent to terminal methyl
~29.0CH₃Gem-dimethyl groups
~46.5CH₂Methylene group adjacent to the quaternary carbon
~71.0CQuaternary carbon bearing the hydroxyl group
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)DescriptionFunctional Group
~3400 (broad)O-H stretchAlcohol
~2960 (strong)C-H stretchAlkane
~1370 (medium)C-H bendgem-dimethyl
~1150 (strong)C-O stretchTertiary alcohol
Mass Spectrometry

Electron ionization mass spectrometry of this compound results in fragmentation of the molecular ion. A prominent fragment is observed at m/z = 59, which corresponds to the resonance-stabilized cation formed by alpha-cleavage.[5]

m/zInterpretation
102Molecular Ion [M]⁺
87[M - CH₃]⁺
73[M - C₂H₅]⁺
59[C₃H₇O]⁺ (base peak)

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Determination of Physicochemical Properties

1. Boiling Point Determination (Micro-scale):

  • Place approximately 0.5 mL of this compound into a small test tube.

  • Add a boiling chip to ensure smooth boiling.

  • Position a thermometer with the bulb just above the liquid surface.

  • Gently heat the test tube in a suitable heating bath (e.g., sand bath or oil bath).

  • Record the temperature at which a steady stream of vapor condenses on the thermometer bulb. This temperature is the boiling point.

2. Density Measurement:

  • Accurately weigh an empty, dry 1 mL volumetric flask.

  • Carefully fill the flask with this compound up to the calibration mark.

  • Reweigh the filled flask.

  • The density is calculated by dividing the mass of the liquid by its volume (1 mL).

3. Refractive Index Measurement:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the temperature to equilibrate to 20 °C.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the instrument's scale.

Spectroscopic Analysis

1. NMR Spectroscopy (¹H and ¹³C):

  • Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

2. Infrared (IR) Spectroscopy (Neat Sample):

  • Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

  • Mount the plates in the sample holder of an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan with empty salt plates prior to running the sample.

3. Mass Spectrometry (Electron Ionization):

  • Introduce a small amount of this compound into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS).

  • For GC-MS, use a capillary column suitable for volatile organic compounds (e.g., a non-polar column).

  • Set the electron ionization energy to 70 eV.

  • Acquire the mass spectrum over a mass range of m/z 30-150.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_physicochemical Physicochemical Characterization cluster_spectroscopic Spectroscopic Analysis cluster_data Data Analysis Sample This compound BoilingPoint Boiling Point Sample->BoilingPoint Density Density Sample->Density RefractiveIndex Refractive Index Sample->RefractiveIndex NMR NMR (1H & 13C) Sample->NMR IR IR Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation BoilingPoint->Structure Density->Structure RefractiveIndex->Structure NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the characterization of this compound.

structure_spectrum_correlation cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Signatures Structure This compound (C6H14O) HNMR 1H NMR: - Triplet (~0.9 ppm) - Singlet (~1.1 ppm) - Multiplets (~1.4, 1.5 ppm) - Singlet (variable, OH) Structure->HNMR Proton Environments CNMR 13C NMR: - Signals at ~14.5, 17.5,  29.0, 46.5, 71.0 ppm Structure->CNMR Carbon Environments IR IR: - Broad ~3400 cm-1 (O-H) - Strong ~2960 cm-1 (C-H) - Strong ~1150 cm-1 (C-O) Structure->IR Functional Groups MS MS: - M+ at m/z 102 - Base peak at m/z 59 Structure->MS Fragmentation Pattern

Caption: Correlation of this compound's structure with its key spectroscopic features.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-methyl-2-pentanol. By detailing the primary fragmentation pathways and presenting quantitative data, this document serves as a crucial resource for the identification and characterization of this tertiary alcohol in complex matrices. The guide also outlines a detailed experimental protocol for acquiring the mass spectrum, ensuring reproducibility and accuracy in laboratory settings.

Executive Summary

This compound, a tertiary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol , undergoes characteristic fragmentation upon electron ionization.[1] The resulting mass spectrum is distinguished by the absence or very low abundance of the molecular ion peak (M⁺) and is dominated by fragment ions resulting from α-cleavage and dehydration reactions. The most prominent peaks in the mass spectrum of this compound are observed at m/z 59 and 87, corresponding to the loss of a propyl and a methyl radical, respectively, through α-cleavage. Understanding this fragmentation pattern is essential for the unequivocal identification of this compound in various applications, including drug metabolism studies and chemical analysis.

Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data for the major ions are summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
2725.8[C₂H₃]⁺
2924.7[C₂H₅]⁺
3124.7[CH₃O]⁺
3920.2[C₃H₃]⁺
4143.8[C₃H₅]⁺
4361.8[C₃H₇]⁺
4511.2[C₂H₅O]⁺
5532.6[C₄H₇]⁺
59 100.0 [C₃H₇O]⁺
6910.1[C₅H₉]⁺
7018.0[C₅H₁₀]⁺
7329.2[C₄H₉O]⁺
87 31.5 [C₅H₁₁O]⁺
1020.2[C₆H₁₄O]⁺ (Molecular Ion)

Data sourced from the NIST WebBook and presented for the most significant peaks.

Fragmentation Pathway Analysis

The fragmentation of this compound in an electron ionization mass spectrometer is primarily governed by two major pathways: α-cleavage and dehydration. Tertiary alcohols, like this compound, are particularly prone to fragmentation, often resulting in a molecular ion peak that is either very weak or entirely absent.

α-Cleavage

The most favorable fragmentation pathway for tertiary alcohols is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. This process leads to the formation of a stable oxonium ion and a radical. For this compound, there are two possible α-cleavage events:

  • Loss of a propyl radical ([CH₂CH₂CH₃]•): Cleavage of the C2-C3 bond results in the loss of a propyl radical (mass = 43 u), leading to the formation of the base peak at m/z 59 . This ion, [C₃H₇O]⁺, is highly stabilized by resonance.

  • Loss of a methyl radical ([CH₃]•): Cleavage of the C1-C2 bond results in the loss of a methyl radical (mass = 15 u), generating a significant fragment ion at m/z 87 . This ion corresponds to [C₅H₁₁O]⁺.

The high stability of the resulting tertiary carbocation and the resonance stabilization afforded by the oxygen atom make α-cleavage the dominant fragmentation route.

Dehydration

Another common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, mass = 18 u). This dehydration process leads to the formation of an alkene radical cation. In the mass spectrum of this compound, a peak at m/z 84 ([C₆H₁₂]⁺•), corresponding to the loss of water from the molecular ion, can be observed, although it is generally of lower intensity compared to the α-cleavage fragments.

Fragmentation_Pathway Fragmentation Pathway of this compound cluster_alpha α-Cleavage Pathways cluster_dehydration Dehydration Pathway M This compound (M) m/z 102 M_ion [C₆H₁₄O]⁺• (Molecular Ion) m/z 102 M->M_ion Electron Ionization (-e⁻) frag_59 [C₃H₇O]⁺ m/z 59 (Base Peak) M_ion->frag_59 α-Cleavage (-•C₃H₇) M_ion->frag_59 frag_87 [C₅H₁₁O]⁺ m/z 87 M_ion->frag_87 α-Cleavage (-•CH₃) M_ion->frag_87 frag_84 [C₆H₁₂]⁺• m/z 84 M_ion->frag_84 Dehydration (-H₂O) M_ion->frag_84 radical_propyl •C₃H₇ radical_methyl •CH₃ neutral_water H₂O

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as methanol or dichloromethane.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) for calibration.

  • Sample Dilution: For unknown samples, dilute with the chosen solvent to ensure the concentration falls within the calibrated range. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/Splitless Inlet

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium (99.999% purity)

  • Column:

    • Type: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 150 °C at a rate of 10 °C/min

    • Hold: Hold at 150 °C for 2 minutes

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 20-200

    • Solvent Delay: 2 minutes

Data Acquisition and Analysis
  • Sequence Setup: Create a sequence including solvent blanks, calibration standards, and unknown samples.

  • Data Acquisition: Run the sequence using the specified GC-MS method.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

    • Quantify the analyte in unknown samples by constructing a calibration curve from the peak areas of the standard solutions.

Experimental_Workflow GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working injection Inject 1 µL into GC prep_working->injection prep_sample Dilute/Extract Unknown Sample prep_sample->injection separation GC Separation (HP-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 20-200) ionization->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Generate Report quantification->report

Caption: GC-MS experimental workflow.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and dominated by α-cleavage, leading to characteristic fragment ions at m/z 59 and 87. The near absence of the molecular ion is a key feature for tertiary alcohols. The detailed experimental protocol provided in this guide offers a robust method for the reliable identification and quantification of this compound. This information is invaluable for researchers and professionals in fields requiring precise molecular characterization.

References

An In-depth Technical Guide to the FT-IR Spectroscopy of 2-Methyl-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in chemical research and pharmaceutical development for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint." This guide focuses on the FT-IR analysis of 2-methyl-2-pentanol, a tertiary alcohol. Understanding its spectral features is crucial for its identification, purity assessment, and characterization in various scientific applications. The key functional groups present in this compound are the hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond, and sp³-hybridized carbon-hydrogen (C-H) bonds within its alkyl structure.

Data Presentation: Characteristic FT-IR Absorptions

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for these characteristic peaks are summarized below.

Wavenumber Range (cm⁻¹)IntensityFunctional Group & Vibrational ModeDescription
3550 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded)This very prominent, broad absorption is characteristic of the hydroxyl group in alcohols involved in intermolecular hydrogen bonding.[1][2][3][4][5] Its shape is a key indicator of an alcohol.
3000 - 2850Strong to MediumC-H Stretch (sp³ C-H)These absorptions arise from the stretching of C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the pentyl chain.[6][7][8]
1470 - 1450MediumC-H Bend (Methylene Scissoring)This band corresponds to the scissoring (bending) vibration of the -CH₂- groups.[8]
1370 - 1350MediumC-H Bend (Methyl Rocking)This absorption is due to the rocking (bending) vibration of the -CH₃ groups.[8]
1210 - 1100StrongC-O Stretch (Tertiary Alcohol)The stretching vibration of the C-O bond in a tertiary alcohol gives rise to a strong band in this region.[1] This peak's position is a key diagnostic feature for distinguishing between primary, secondary, and tertiary alcohols.[1]
< 1500VariableFingerprint RegionThis region contains a complex series of absorptions from C-C stretching and various bending vibrations.[8][9][10] The unique pattern in this area is characteristic of the entire molecule and can be used for definitive identification by comparison with a reference spectrum.[10]

Experimental Protocol: FT-IR Analysis of Liquid this compound

This section details the methodology for acquiring a high-quality FT-IR spectrum of a neat (undiluted) liquid sample such as this compound. Two common methods are the capillary thin film (salt plate) method and the Attenuated Total Reflectance (ATR) method.

Method 1: Capillary Thin Film (Salt Plate) Method

  • Materials:

    • FT-IR Spectrometer

    • Polished salt plates (e.g., NaCl or KBr)

    • Pipette or glass rod

    • This compound sample

    • Appropriate solvent for cleaning (e.g., isopropanol)

    • Kimwipes

  • Procedure:

    • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient air (containing H₂O and CO₂), which will be automatically subtracted from the sample spectrum.

    • Sample Preparation: Place one clean, dry salt plate on a level surface. Using a pipette, place a single small drop of this compound onto the center of the plate.[11]

    • Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform capillary film between the plates.[11] Ensure no air bubbles are trapped in the beam path.

    • Data Acquisition: Immediately place the assembled salt plates into the sample holder in the spectrometer. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent like isopropanol and a soft Kimwipe.[11] Store the plates in a desiccator to prevent damage from moisture.

Method 2: Attenuated Total Reflectance (ATR) Method

  • Materials:

    • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

    • Pipette

    • This compound sample

    • Appropriate solvent for cleaning (e.g., isopropanol)

    • Kimwipes

  • Procedure:

    • Background Spectrum: Ensure the ATR crystal is clean and free of any residue.[12] Run a background scan with the clean, empty crystal.

    • Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.[11][12]

    • Data Acquisition: Initiate the sample scan. If the ATR unit has a pressure arm, it is typically not needed for liquid samples.

    • Cleaning: After the measurement, thoroughly clean the ATR crystal surface with a Kimwipe soaked in isopropanol to remove all traces of the sample.

Mandatory Visualization

The following diagrams illustrate the logical relationships between the molecular structure of this compound and its FT-IR spectral features.

G FT-IR Functional Group Correlation for this compound cluster_groups Functional Groups cluster_spectrum Characteristic FT-IR Absorption Regions (cm⁻¹) compound This compound OH Hydroxyl (-OH) compound->OH CH Alkyl (C-H) compound->CH CO Carbon-Oxygen (C-O) compound->CO OH_stretch O-H Stretch (3550-3200) OH->OH_stretch CH_stretch C-H Stretch (3000-2850) CH->CH_stretch CH_bend C-H Bends (1470-1350) CH->CH_bend CO_stretch C-O Stretch (1210-1100) CO->CO_stretch

Caption: Correlation of this compound functional groups to their FT-IR regions.

G Experimental Workflow: FT-IR Analysis (ATR Method) start Start clean 1. Clean ATR Crystal start->clean background 2. Acquire Background Spectrum (Empty Crystal) clean->background apply_sample 3. Apply Liquid Sample (1-2 drops) background->apply_sample scan 4. Acquire Sample Spectrum (16-32 scans) apply_sample->scan process 5. Process Data (Background Subtraction) scan->process clean_end 6. Clean ATR Crystal process->clean_end end End clean_end->end

References

An In-depth Technical Guide to the Solubility of 2-Methyl-2-Pentanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-2-pentanol in various organic solvents. The information is curated to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility properties of this compound. This document presents available quantitative data, details common experimental protocols for solubility determination, and includes visualizations to clarify experimental workflows.

Introduction to this compound

This compound (IUPAC name: 2-methylpentan-2-ol) is a tertiary hexyl alcohol. Its branched structure influences its physical and chemical properties, including its solvent capabilities. Understanding its solubility is crucial for its use as a solvent, a reagent in chemical synthesis, or in the formulation of various products.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes. While comprehensive quantitative data across a wide range of organic solvents is not extensively tabulated in readily available literature, this section summarizes the most current and relevant information.

It is widely reported that this compound is miscible with many common organic solvents, meaning they are soluble in each other in all proportions. For other solvents, its solubility is more limited.

SolventChemical ClassTemperature (°C)Solubility
WaterProtic Solvent2032 g/L[1][2]
2533 g/L[3]
EthanolAlcoholAmbientMiscible[3]
Diethyl EtherEtherAmbientMiscible[3]
AcetoneKetoneAmbientMiscible
TolueneAromatic HydrocarbonNot SpecifiedData not available
HexaneAliphatic HydrocarbonNot SpecifiedData not available
Ethyl AcetateEsterNot SpecifiedData not available

Note on Data Availability: Specific quantitative solubility values for this compound in many common organic solvents like toluene, hexane, and ethyl acetate are not readily found in comprehensive databases. The term "miscible" indicates that the two liquids can be mixed in any ratio to form a homogeneous solution. For practical applications requiring precise concentrations, it is recommended to determine the solubility experimentally under the specific conditions of use.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are detailed methodologies for key experiments used to ascertain the solubility of a liquid analyte like this compound in an organic solvent.

This gravimetric method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent at a constant temperature.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined gravimetrically after separating the undissolved portion.

Apparatus and Materials:

  • Thermostatically controlled water bath or incubator

  • Flasks with stoppers or screw caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • Oven for drying

  • This compound (solute)

  • Organic solvent of interest

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a flask. The presence of a visible excess of the solute is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the flask to prevent solvent evaporation and place it in a thermostatically controlled shaker or agitator bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solute to settle. It is critical to maintain the temperature of the solution during this step.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette or syringe. To avoid including any undissolved solute, the sample may be filtered through a syringe filter that is compatible with the solvent.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporating dish.

    • Transfer the collected aliquot of the saturated solution to the pre-weighed dish and record the total weight.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

    • Once the solvent has evaporated, place the dish containing the non-volatile solute in an oven at a temperature sufficient to remove any residual solvent without degrading the solute.

    • Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility is calculated from the mass of the solute and the mass or volume of the solvent in the aliquot taken.

Spectroscopic techniques, such as UV-Vis or Infrared (IR) spectroscopy, can be employed for rapid and accurate determination of solubility, particularly for compounds with a chromophore or a characteristic IR absorption band.

Principle: A calibration curve is generated by measuring the absorbance of a series of solutions with known concentrations of the solute in the solvent. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

  • Spectrophotometer (UV-Vis or IR)

  • Cuvettes (quartz for UV, appropriate material for IR)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Apparatus for preparing a saturated solution (as in the shake-flask method)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent with accurately known concentrations.

  • Generation of Calibration Curve:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

    • Measure the absorbance of each standard solution and a blank (pure solvent).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the concentration range of interest (Beer-Lambert Law).

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the shake-flask method (equilibration and phase separation).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • If necessary, dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the (diluted) sample.

  • Calculation: Use the absorbance of the sample and the equation of the line from the calibration curve to calculate the concentration of this compound in the saturated solution. Remember to account for any dilution performed.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the logical flow of the solubility determination methods.

Solubility_Determination_Workflow cluster_ShakeFlask Isothermal Shake-Flask Method cluster_Spectroscopic Spectroscopic Method prep_sf Prepare Supersaturated Solution (Excess this compound in Solvent) equilibrate Equilibrate at Constant Temperature (24-72 hours with agitation) prep_sf->equilibrate separate_sf Phase Separation (Allow excess solute to settle) equilibrate->separate_sf sample_sf Sample Supernatant (Filter to remove solids) separate_sf->sample_sf add_sample Add Aliquot and Weigh sample_sf->add_sample weigh_dish Weigh Empty Evaporating Dish weigh_dish->add_sample evaporate Evaporate Solvent add_sample->evaporate dry Dry to Constant Weight evaporate->dry calculate_sf Calculate Solubility dry->calculate_sf prep_standards Prepare Standard Solutions (Known Concentrations) gen_curve Generate Calibration Curve (Measure Absorbance vs. Concentration) prep_standards->gen_curve calculate_spec Calculate Concentration (from Calibration Curve) gen_curve->calculate_spec prep_sat Prepare Saturated Solution (Shake-Flask Method) sample_spec Sample and Dilute Supernatant prep_sat->sample_spec measure_abs Measure Absorbance of Sample sample_spec->measure_abs measure_abs->calculate_spec

General workflows for solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors inherent to both the solute and the solvent, as well as external conditions. A conceptual understanding of these factors is illustrated below.

Factors_Influencing_Solubility cluster_Solute Solute Properties (this compound) cluster_Solvent Solvent Properties cluster_Conditions External Conditions solubility Solubility of this compound solute_polarity Polarity (Hydroxyl Group) solute_polarity->solubility solute_hbond Hydrogen Bonding Capability solute_hbond->solubility solute_structure Molecular Structure (Branched) solute_structure->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capability solvent_hbond->solubility solvent_structure Molecular Structure solvent_structure->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Key factors influencing solubility.

Disclaimer: The information provided in this document is intended for guidance and informational purposes only. For critical applications, it is strongly recommended that solubility be determined experimentally under the specific conditions of temperature, pressure, and purity of the materials to be used.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of 2-methyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. This document outlines the core physicochemical properties, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Physicochemical Data of this compound

This compound, a branched-chain tertiary alcohol, is a colorless liquid with a characteristic mild odor.[1][2] It finds application as a solvent and an intermediate in various organic syntheses.[1][2] The physical properties of this compound are crucial for its handling, application, and in the design of synthetic routes.

Table 1: Boiling Point and Density of this compound

PropertyValueConditions
Boiling Point120-122 °Cat standard atmospheric pressure (lit.)[3][4]
121 °C
136 °C
Density0.835 g/mLat 25 °C (lit.)[3][4]
0.810 g/mL

Note: The literature values may show slight variations.

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

1. Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small volumes of liquid and provides a reasonably accurate measurement of the boiling point.[5][6]

Apparatus:

  • Small test tube (e.g., 150 mm diameter)

  • Thermometer

  • Heating block or oil bath

  • Hot plate with magnetic stirrer

  • Small magnetic stirring bar

  • Pasteur pipette

  • Clamps and stand

Procedure:

  • Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into the test tube.

  • Add a small magnetic stirring bar to the test tube.

  • Clamp the test tube securely within the heating block on the hot plate stirrer.

  • Position the thermometer bulb approximately 1 cm above the surface of the liquid in the test tube.

  • Begin gentle stirring of the liquid and gradually heat the apparatus.

  • Observe the liquid for boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux.[5][6]

  • The boiling point is the stable temperature reading on the thermometer when the liquid is gently refluxing.[5][6]

  • Record this temperature. It is important not to heat the sample to dryness.[5][6]

2. Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[7][8]

Apparatus:

  • Graduated cylinder (e.g., 25 mL or 50 mL)

  • Electronic balance

  • Beaker

  • Pipette (for accurate volume transfer)

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder using an electronic balance.

  • Carefully transfer a known volume of the liquid sample (e.g., 10 mL) into the graduated cylinder. For higher precision, a pipette can be used for this transfer.

  • Measure and record the total mass of the graduated cylinder containing the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the total mass.

  • The density is calculated using the formula: Density = Mass / Volume.[9]

  • For improved accuracy and precision, the measurement should be repeated multiple times, and the average density calculated.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the boiling point of a liquid.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Process cluster_conclusion Final Result A Add Liquid Sample to Test Tube B Add Magnetic Stirring Bar A->B C Place in Heating Block B->C D Position Thermometer C->D E Start Gentle Stirring and Heating D->E Begin Experiment F Observe for Boiling and Reflux E->F G Record Stable Temperature F->G Reflux Achieved H Recorded Temperature is the Boiling Point G->H Measurement Complete

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to 2-Methyl-2-Pentanol: Structural Formula and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-2-pentanol, a tertiary hexanol, with a detailed focus on its structural formula and its relationship with its various isomers. This document is intended to serve as a valuable resource for professionals in research, science, and drug development by providing key physicochemical data, experimental protocols, and visual representations of its chemical structure and isomeric landscape.

Structural Elucidation of this compound

This compound, also known as 2-methylpentan-2-ol, is a tertiary alcohol with the chemical formula C₆H₁₄O. The structure consists of a five-carbon pentane chain with a methyl group and a hydroxyl group both attached to the second carbon atom. This arrangement results in a tertiary alcohol, as the carbon atom bonded to the hydroxyl group is connected to three other carbon atoms.

The structural formula of this compound is as follows:

Structural formula of this compound.

Isomerism in C₆H₁₄O Alcohols

The molecular formula C₆H₁₄O represents numerous structural isomers, which can be broadly classified into different types of alcohols (primary, secondary, and tertiary) and functional group isomers (ethers). This compound is one of several tertiary alcohol isomers. The isomers of hexanol exhibit a range of physical and chemical properties due to variations in their carbon skeletons and the position of the hydroxyl group.

The following diagram illustrates the classification of some of the alcohol isomers of C₆H₁₄O:

G cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols cluster_tertiary Tertiary Alcohols Hexan-1-ol Hexan-1-ol 2-Methyl-1-pentanol 2-Methyl-1-pentanol 3-Methyl-1-pentanol 3-Methyl-1-pentanol 4-Methyl-1-pentanol 4-Methyl-1-pentanol 2,2-Dimethyl-1-butanol 2,2-Dimethyl-1-butanol 2,3-Dimethyl-1-butanol 2,3-Dimethyl-1-butanol 3,3-Dimethyl-1-butanol 3,3-Dimethyl-1-butanol Hexan-2-ol Hexan-2-ol Hexan-3-ol Hexan-3-ol 3-Methyl-2-pentanol 3-Methyl-2-pentanol 4-Methyl-2-pentanol 4-Methyl-2-pentanol 2-Methyl-3-pentanol 2-Methyl-3-pentanol 3,3-Dimethyl-2-butanol 3,3-Dimethyl-2-butanol This compound This compound 3-Methyl-3-pentanol 3-Methyl-3-pentanol 2,3-Dimethyl-2-butanol 2,3-Dimethyl-2-butanol C6H14O Isomers C6H14O Isomers Primary Alcohols Primary Alcohols C6H14O Isomers->Primary Alcohols e.g. Secondary Alcohols Secondary Alcohols C6H14O Isomers->Secondary Alcohols e.g. Tertiary Alcohols Tertiary Alcohols C6H14O Isomers->Tertiary Alcohols e.g. G A Prepare Propylmagnesium Bromide (Grignard Reagent) B React with Acetone in Anhydrous Ether A->B C Quench with Saturated Aqueous NH4Cl B->C D Separate Ethereal Layer C->D E Dry with Anhydrous Na2SO4 D->E F Fractional Distillation E->F G This compound (Final Product) F->G G Sample Alcohol Isomer Sample Injector Injector Port (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column Detector Detector (FID) Column->Detector Signal Signal Processing Detector->Signal Chromatogram Chromatogram (Output) Signal->Chromatogram

Thermochemical Profile of 2-Methyl-2-Pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-methyl-2-pentanol. The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications. This document includes tabulated quantitative data, detailed experimental protocols for thermochemical measurements, and a visualization of a key reaction pathway involving this compound.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. This data is essential for understanding the energetic characteristics of this compound and for performing thermodynamic calculations in various chemical and biological systems.

PropertyValueUnitsReference
Molar Mass102.177g·mol⁻¹[1]
Boiling Point121.1°C[1]
Melting Point-103°C[1]
Density0.8350g/cm³ at 20 °C[1]
Liquid Phase Heat Capacity (Cp,liquid)289.03J·mol⁻¹·K⁻¹ at 298.15 K[2]
Enthalpy of Vaporization (ΔvapH)See table belowkJ·mol⁻¹[3]

Enthalpy of Vaporization at Various Temperatures [3]

Temperature (K)Enthalpy of Vaporization (kJ·mol⁻¹)
29845.4 ± 0.4
36838.6 ± 0.2

Experimental Protocols

The determination of thermochemical data relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques used to measure the thermodynamic properties of alcohols like this compound.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion, from which the standard enthalpy of formation can be derived, is determined using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in a constant-volume vessel.

Apparatus:

  • Parr-type bomb calorimeter

  • High-precision thermometer (graduated to 0.01 °C)

  • Ignition circuit

  • Oxygen tank with a pressure regulator

  • Pellet press

  • Fuse wire with a known heat of combustion

  • Crucible

  • Calorimeter bucket and jacket

  • Stirrer

Procedure: [4][5][6]

  • Sample Preparation: A known mass (typically around 1 gram) of this compound is accurately weighed.[4] For liquid samples, a gelatin capsule may be used to contain the sample.[5]

  • Bomb Assembly: The sample is placed in the crucible within the bomb. A measured length of fuse wire is attached to the electrodes, ensuring it is in contact with the sample.[7]

  • Pressurization: The bomb is sealed and flushed with oxygen to purge any nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.[4][6]

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is then filled with a precise volume (e.g., 2000 mL) of distilled water. The entire assembly is placed within the insulating jacket.[4][6]

  • Temperature Equilibration: The stirrer is activated, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute) for a period of time to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.[4]

  • Post-Ignition Temperature Monitoring: The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises, and then at longer intervals as it begins to cool, until a steady rate of cooling is observed.[4]

  • Post-Experiment Analysis: The bomb is depressurized carefully. The length of the unburned fuse wire is measured to determine the amount that combusted. The interior of the bomb is inspected for any signs of incomplete combustion.[7]

  • Calculations: The heat capacity of the calorimeter system is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid.[6] The heat released by the combustion of the this compound is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion is then calculated per mole of the alcohol.

Reaction Pathway Visualization

A significant reaction of tertiary alcohols like this compound is acid-catalyzed dehydration, which leads to the formation of alkenes. This reaction proceeds through a carbocation intermediate.

Dehydration_of_2_Methyl_2_Pentanol cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation and Alkene Formation 2_Methyl_2_Pentanol This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) 2_Methyl_2_Pentanol->Protonated_Alcohol + H+ H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Major_Product 2-Methyl-2-pentene (Major Product) Carbocation->Major_Product - H+ Minor_Product 2-Methyl-1-pentene (Minor Product) Carbocation->Minor_Product - H+ H2O H₂O

Caption: Acid-catalyzed dehydration of this compound.

The acid-catalyzed dehydration of this compound proceeds through a three-step mechanism.[8] First, the hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).[8] Subsequently, the loss of a water molecule results in the formation of a relatively stable tertiary carbocation.[8] Finally, a proton is eliminated from an adjacent carbon to form a double bond, yielding an alkene. The major product is the more substituted and therefore more stable alkene, 2-methyl-2-pentene, while the less substituted 2-methyl-1-pentene is the minor product.[9]

It is important to note that as a tertiary alcohol, this compound is resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it.[10][11] Oxidation can only occur under harsh conditions that lead to the cleavage of carbon-carbon bonds.[12]

References

Spectroscopic Profile of 2-Hydroxy-2-methylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxy-2-methylpentane (also known as 2-methyl-2-pentanol), a tertiary alcohol with the chemical formula C₆H₁₄O. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-hydroxy-2-methylpentane, providing a quantitative basis for structural elucidation and characterization.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.45Multiplet2H-CH₂- (C4)
~1.19Singlet6H2 x -CH₃ (C1 and C2-methyl)
~1.15Singlet (broad)1H-OH
~0.92Triplet3H-CH₃ (C5)
~1.38Multiplet2H-CH₂- (C3)
¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmCarbon Atom
~70.9C2
~45.9C3
~29.1C1 & C2-methyl
~17.3C4
~14.7C5
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2960StrongC-H stretch (alkane)
~1370MediumC-H bend
~1150StrongC-O stretch
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
73100[M - C₂H₅]⁺ (Base Peak)
5940[M - C₃H₇]⁺
4335[C₃H₇]⁺
8720[M - CH₃]⁺
102<5[M]⁺ (Molecular Ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-hydroxy-2-methylpentane.

Materials:

  • 2-hydroxy-2-methylpentane sample

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pasteur pipette

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-hydroxy-2-methylpentane in 0.6-0.7 mL of CDCl₃ in a small vial. Add a small drop of TMS as an internal standard.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using proton decoupling. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-hydroxy-2-methylpentane.

Materials:

  • 2-hydroxy-2-methylpentane sample

  • Fourier Transform Infrared (FTIR) spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory).

  • Dropper

Procedure (using Salt Plates):

  • Sample Preparation: Place a single drop of 2-hydroxy-2-methylpentane onto a clean, dry salt plate.

  • Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background spectrum.

  • Sample Spectrum: Place the salt plate assembly into the sample holder in the spectrometer.

  • Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-hydroxy-2-methylpentane.

Materials:

  • 2-hydroxy-2-methylpentane sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Microsyringe

Procedure:

  • Sample Introduction: Introduce a small amount of the 2-hydroxy-2-methylpentane sample into the GC-MS system via direct injection or through a GC column for separation if it is part of a mixture.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of tertiary alcohols is often characterized by the loss of alkyl groups (alpha-cleavage) and dehydration.

Visualizations

The following diagram illustrates the relationship between the applied spectroscopic techniques and the structural information they provide for 2-hydroxy-2-methylpentane.

Spectroscopic_Analysis Spectroscopic Analysis of 2-Hydroxy-2-methylpentane cluster_molecule 2-Hydroxy-2-methylpentane cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information mol C6H14O (CH3CH2CH2C(OH)(CH3)2) NMR NMR Spectroscopy (¹H and ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) info_nmr Carbon-Hydrogen Framework - Number of unique C and H environments - Connectivity (via splitting patterns) - Electronic environment of nuclei NMR->info_nmr Provides data on info_ir Functional Groups - Presence of O-H group (alcohol) - Presence of C-H and C-O bonds IR->info_ir Provides data on info_ms Molecular Weight & Fragmentation - Molecular formula confirmation - Fragmentation pattern (alpha-cleavage, dehydration) MS->info_ms Provides data on

Caption: Relationship between spectroscopic methods and structural information.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-2-Pentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of the tertiary alcohol, 2-methyl-2-pentanol, utilizing the Grignard reaction. The primary synthetic route detailed involves the reaction of propylmagnesium bromide with acetone. An alternative pathway using 2-pentanone and methylmagnesium bromide is also described. These protocols cover the preparation of the Grignard reagent, the subsequent reaction with a ketone, and the purification of the final product. All quantitative data is summarized for clarity, and diagrams illustrating the reaction pathway and experimental workflow are included.

Introduction

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis. It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1] This reaction is a cornerstone for the synthesis of primary, secondary, and tertiary alcohols. The synthesis of this compound, a tertiary alcohol, serves as an excellent example of this reaction's utility. This compound has applications as a solvent and as an intermediate in the synthesis of more complex molecules.

This protocol will focus on the reaction between propylmagnesium bromide and acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol product.[2][3][4]

Chemical Reaction Pathway

Two common retrosynthetic disconnections for this compound lead to two viable Grignard synthesis routes:[2][5][6]

  • Route 1: Acetone and Propylmagnesium Bromide

  • Route 2: 2-Pentanone and Methylmagnesium Bromide

This document will provide a detailed protocol for Route 1.

G Figure 1: Grignard Reaction Pathway for this compound Synthesis cluster_0 Route 1 cluster_1 Route 2 Acetone Acetone Intermediate1 MgBr+ Acetone->Intermediate1 + Propylmagnesium Bromide (in dry ether) Propylmagnesium Bromide Propylmagnesium Bromide Product1 This compound Intermediate1->Product1 + H3O+ (workup) 2-Pentanone 2-Pentanone Intermediate2 MgBr+ 2-Pentanone->Intermediate2 + Methylmagnesium Bromide (in dry ether) Methylmagnesium Bromide Methylmagnesium Bromide Product2 This compound Intermediate2->Product2 + H3O+ (workup)

Caption: Reaction pathways for synthesizing this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the reaction of propylmagnesium bromide with acetone, based on a representative laboratory scale.

ParameterValue
Reactants
Magnesium Turnings1.22 g (50 mmol)
1-Bromopropane6.15 g (50 mmol)
Acetone2.90 g (50 mmol)
Solvent
Anhydrous Diethyl Ether50 mL
Reaction Conditions
Grignard Formation Temp.Gentle Reflux (~34°C)
Reaction with Ketone Temp.0°C to Room Temperature
Reaction Time1-2 hours
Workup Reagents
Saturated NH₄Cl (aq) or dilute H₂SO₄~50 mL
Purification
Product Boiling Point117-120°C[7]
Expected Yield70-85%

Experimental Protocols

4.1. General Considerations

The success of the Grignard reaction is highly dependent on anhydrous conditions, as Grignard reagents react readily with water.[8][9][10] All glassware must be thoroughly dried in an oven and assembled while hot, then allowed to cool under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

4.2. Detailed Protocol: Synthesis of this compound from Acetone and Propylmagnesium Bromide

Part A: Preparation of the Grignard Reagent (Propylmagnesium Bromide)

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel. Ensure all glassware is oven-dried.

  • Place magnesium turnings (1.22 g, 50 mmol) and a small crystal of iodine (to initiate the reaction) into the flask.

  • Add 10 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a solution of 1-bromopropane (6.15 g, 50 mmol) in 20 mL of anhydrous diethyl ether.

  • Add a small amount (~2 mL) of the 1-bromopropane solution to the magnesium turnings. The reaction should begin within a few minutes, indicated by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution of propylmagnesium bromide will appear cloudy and grayish.

  • Cool the Grignard reagent to room temperature.

Part B: Reaction with Acetone

  • Prepare a solution of acetone (2.90 g, 50 mmol) in 20 mL of anhydrous diethyl ether in a separate dropping funnel.

  • Cool the flask containing the Grignard reagent in an ice bath to 0°C.

  • With vigorous stirring, add the acetone solution dropwise to the Grignard reagent at such a rate that the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

Part C: Work-up and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and cautiously add approximately 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) or cold dilute sulfuric acid (~4N H₂SO₄) to quench the reaction and dissolve the magnesium salts.[7] This process is exothermic.

  • Transfer the mixture to a separatory funnel. The product will be in the upper ether layer.

  • Separate the layers and extract the aqueous layer with two 20 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine (saturated NaCl solution).

  • Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by simple distillation or rotary evaporation.

  • Purify the crude this compound by fractional distillation, collecting the fraction that boils between 117-120°C.[7]

Experimental Workflow Diagram

G Figure 2: Experimental Workflow for Grignard Synthesis cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification start Oven-dry all glassware setup Assemble 3-neck flask with condenser and dropping funnel under inert atmosphere start->setup add_mg Add Mg turnings and Iodine add_ether1 Add anhydrous ether add_mg->add_ether1 add_alkyl_halide Dropwise addition of 1-bromopropane in ether add_ether1->add_alkyl_halide reflux1 Reflux for 30 min add_alkyl_halide->reflux1 cool1 Cool Grignard reagent to 0°C reflux1->cool1 add_ketone Dropwise addition of acetone in ether cool1->add_ketone stir Stir at room temperature for 1 hour add_ketone->stir cool2 Cool reaction mixture to 0°C stir->cool2 quench Quench with sat. NH4Cl (aq) cool2->quench extract Separate layers and extract aqueous phase with ether quench->extract wash Wash combined organic layers extract->wash dry Dry over Na2SO4 wash->dry evaporate Remove solvent dry->evaporate distill Fractional distillation evaporate->distill end_product Collect this compound (117-120°C) distill->end_product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 2-Methyl-2-pentanol via Grignard Reaction of Propylmagnesium Bromide with Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Grignard reaction between propylmagnesium bromide and acetone, yielding the tertiary alcohol 2-methyl-2-pentanol. This reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis, with the resulting product and similar structures holding relevance in medicinal chemistry and drug development.[1] These application notes include a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of key quantitative data. Additionally, visual diagrams are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers.

Introduction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of alcohols from carbonyl compounds.[2][3] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde, ketone, or ester. The reaction of propylmagnesium bromide with acetone serves as a classic example of synthesizing a tertiary alcohol, this compound. Tertiary alcohols are important structural motifs in many biologically active molecules and can serve as key intermediates in the synthesis of more complex pharmaceutical compounds. The introduction of alkyl groups, such as in this compound, can influence a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Data Presentation

The following table summarizes the key quantitative data for the Grignard reaction of propylmagnesium bromide with acetone. Please note that yields can vary based on reaction conditions and purity of reagents.

ParameterValueReference
Reactants
Propylmagnesium bromideVaries (typically prepared in situ)
Acetone1.0 equivalent[4]
Product
IUPAC NameThis compound[5]
Molecular FormulaC₆H₁₄O[6]
Molecular Weight102.17 g/mol [6]
Boiling Point121-122 °C[5]
Density~0.835 g/cm³
Reaction Conditions
SolventAnhydrous diethyl ether or THF[7]
Reaction Temperature0 °C to reflux[7]
Reaction Time1-2 hours[7]
Yield
Typical Yield70-90%[2]

Reaction Mechanism

The Grignard reaction of propylmagnesium bromide with acetone proceeds in two main stages: nucleophilic addition and acidic workup.

  • Nucleophilic Addition: The highly polarized carbon-magnesium bond in propylmagnesium bromide renders the propyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetone. The pi-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.

  • Acidic Workup: The magnesium alkoxide is then treated with a weak acid, such as aqueous ammonium chloride or dilute sulfuric acid, to protonate the alkoxide and yield the final product, this compound, along with magnesium salts.

Caption: Reaction mechanism of propylmagnesium bromide with acetone.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Protocol 1: Preparation of Propylmagnesium Bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask. A small crystal of iodine can be added to initiate the reaction.[7]

  • Initiation: Add a small portion of a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution with gentle bubbling.[2]

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[2] The resulting grayish solution is the propylmagnesium bromide reagent.

Protocol 2: Reaction with Acetone and Workup
  • Reaction: Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice bath. Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. The addition should be controlled to maintain a gentle reflux. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. This will form a white precipitate of magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by distillation. Collect the fraction boiling at 121-122 °C.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[6][8][9]

Experimental Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction and Workup cluster_purification Purification and Analysis prep1 Assemble and Dry Glassware prep2 Add Mg Turnings and Iodine prep1->prep2 prep3 Add 1-Bromopropane Solution prep2->prep3 prep4 Reflux to Form Propylmagnesium Bromide prep3->prep4 react1 Cool Grignard Reagent to 0 °C prep4->react1 Proceed to Reaction react2 Dropwise Addition of Acetone react1->react2 react3 Stir at Room Temperature react2->react3 react4 Quench with Saturated NH₄Cl (aq) react3->react4 purify1 Extract with Diethyl Ether react4->purify1 Proceed to Purification purify2 Wash with Brine purify1->purify2 purify3 Dry over Anhydrous MgSO₄ purify2->purify3 purify4 Filter and Evaporate Solvent purify3->purify4 purify5 Distill to Purify Product purify4->purify5 purify6 Spectroscopic Characterization purify5->purify6

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Tertiary alcohols like this compound are valuable building blocks in medicinal chemistry. The presence of a tertiary alcohol moiety can influence a molecule's pharmacological profile by affecting its solubility, metabolic stability, and ability to form hydrogen bonds with biological targets. While this compound itself is primarily used as a solvent and intermediate, its structural motif is found in more complex molecules with therapeutic potential.[1] The synthesis of analogs and derivatives based on this scaffold allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The introduction of the propyl and methyl groups can modulate the lipophilicity of a parent compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The Grignard reaction of propylmagnesium bromide with acetone provides an efficient and reliable method for the synthesis of this compound. The detailed protocols and data presented in these application notes are intended to facilitate the successful execution of this important transformation in a research and development setting. The versatility of the Grignard reaction and the utility of the resulting tertiary alcohol products underscore its continued importance in modern organic and medicinal chemistry.

References

Application Note: Synthesis of 2-Methyl-2-Pentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol, 2-methyl-2-pentanol, through the nucleophilic addition of methylmagnesium bromide to 2-pentanone. This reaction is a classic example of a Grignard reaction, a fundamental carbon-carbon bond-forming methodology in organic synthesis. Included are the reaction mechanism, a step-by-step experimental protocol, a summary of quantitative data, and characterization of the final product.

Introduction

The Grignard reaction is a powerful and versatile tool in organic chemistry for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of a ketone or aldehyde. The reaction of methylmagnesium bromide with 2-pentanone yields this compound, a tertiary alcohol. This application note details the procedure for this synthesis, offering a reproducible method for obtaining this compound.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from methylmagnesium bromide on the electrophilic carbonyl carbon of 2-pentanone. This addition reaction forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the final product, this compound.

A general overview of the reaction is as follows:

Reactants: 2-Pentanone and Methylmagnesium Bromide Product: this compound Reaction Type: Nucleophilic Addition (Grignard Reaction)

Data Presentation

The yield of the Grignard reaction is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the synthesis of this compound.

ParameterConditionExpected YieldNotes
Temperature 0 °C to refluxHighThe reaction is typically initiated at 0 °C and then may be brought to reflux to ensure completion.
Solvent Anhydrous Diethyl EtherHighAnhydrous conditions are critical as Grignard reagents react with protic solvents.
Reactant Ratio ~1.1 eq. CH₃MgBrHighA slight excess of the Grignard reagent is often used to ensure complete consumption of the ketone.
Reaction Time 1-2 hoursHighReaction time can be monitored by TLC to confirm the disappearance of the starting material.
Work-up Saturated aq. NH₄ClHighA saturated aqueous solution of ammonium chloride is used to quench the reaction and protonate the alkoxide.

Experimental Protocols

Materials and Equipment
  • Reactants: 2-Pentanone, Methylmagnesium bromide (typically 3.0 M solution in diethyl ether), Magnesium turnings, Methyl bromide (or methyl iodide)

  • Solvents: Anhydrous diethyl ether, Saturated aqueous ammonium chloride solution, Saturated aqueous sodium bicarbonate solution, Brine

  • Drying Agent: Anhydrous magnesium sulfate or sodium sulfate

  • Apparatus: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, distillation apparatus.

Experimental Workflow Diagram

G cluster_0 Preparation of Grignard Reagent cluster_1 Grignard Reaction cluster_2 Work-up and Purification Mg Magnesium Turnings Grignard Methylmagnesium Bromide (CH3MgBr) Mg->Grignard Reaction MeBr Methyl Bromide in Anhydrous Ether MeBr->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition (0°C to reflux) Pentanone 2-Pentanone in Anhydrous Ether Pentanone->Alkoxide Workup Quench with aq. NH4Cl Alkoxide->Workup Extraction Ether Extraction Workup->Extraction Drying Dry with MgSO4 Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product G Pentanone 2-Pentanone TransitionState Nucleophilic Attack on Carbonyl Carbon Pentanone->TransitionState Grignard Methylmagnesium Bromide (CH3MgBr) Grignard->TransitionState Alkoxide Magnesium Alkoxide Intermediate TransitionState->Alkoxide Forms C-C bond Workup Acidic Work-up (e.g., aq. NH4Cl) Alkoxide->Workup Product This compound Workup->Product Protonation

Application Notes and Protocols: Acid-Catalyzed Dehydration of 2-Methyl-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This document provides a detailed overview of the mechanism, experimental protocol, and product distribution for the dehydration of 2-methyl-2-pentanol. This reaction proceeds via an E1 (elimination, unimolecular) mechanism to yield a mixture of isomeric alkenes. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. Understanding and controlling this reaction is crucial for the synthesis of various organic intermediates in pharmaceutical and materials science research.

Reaction Mechanism

The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds through a three-step E1 mechanism.[1][2]

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group, water (H₂O).[1][2]

  • Formation of a Tertiary Carbocation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation intermediate.[1][2] The stability of this carbocation is a key factor in the facility of the dehydration of tertiary alcohols.[1]

  • Deprotonation to Form Alkenes: A weak base, typically the conjugate base of the acid catalyst or a water molecule, abstracts a proton from a carbon atom adjacent to the positively charged carbon. There are two possible pathways for deprotonation, leading to the formation of two different alkene products:

    • Major Product (Zaitsev Product): Removal of a proton from carbon-3 results in the formation of the more substituted and thermodynamically more stable alkene, 2-methyl-2-pentene.[3]

    • Minor Product (Hofmann Product): Removal of a proton from the methyl group at carbon-2 results in the formation of the less substituted alkene, 2-methyl-1-pentene.[3]

Data Presentation

Product NameStructureTypeRelative Yield (%)
2-Methyl-2-penteneCH₃CH₂C(CH₃)=CHCH₃Trisubstituted (Zaitsev)~90
2-Methyl-1-penteneCH₃CH₂CH₂C(CH₃)=CH₂Disubstituted (Hofmann)~10

Note: The yields are based on analogous reactions and may vary depending on the specific reaction conditions such as temperature and acid concentration.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Concentrated sulfuric acid (98%) or phosphoric acid (85%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL)

  • Distillation apparatus (heating mantle, distillation head, condenser, receiving flask)

  • Separatory funnel

  • Erlenmeyer flasks

  • Boiling chips

  • Ice bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.2 g (0.1 mol) of this compound and a few boiling chips.

  • Addition of Acid Catalyst: In a fume hood, carefully and slowly add 5 mL of concentrated sulfuric acid to the alcohol while swirling the flask. The addition is exothermic and should be done with caution. Alternatively, 10 mL of 85% phosphoric acid can be used.

  • Dehydration via Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and an Erlenmeyer flask cooled in an ice bath as the receiving flask. Heat the reaction mixture gently using a heating mantle.

  • Product Collection: The alkene products, being more volatile than the starting alcohol, will distill over. Collect the distillate until the temperature of the distilling vapor starts to rise significantly above the boiling points of the expected alkenes (boiling point of 2-methyl-1-pentene is ~61°C and 2-methyl-2-pentene is ~67°C) or when distillation ceases.

  • Workup and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel frequently to release any pressure buildup from carbon dioxide evolution.

    • Separate and discard the lower aqueous layer.

    • Wash the organic layer with 20 mL of water.

    • Separate and discard the lower aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.

  • Final Distillation (Optional): For higher purity, the dried liquid can be subjected to a final fractional distillation, collecting the fraction boiling between 60-70°C.

  • Analysis:

    • Determine the final yield of the alkene mixture.

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine the relative ratio of the two isomeric products.

Mandatory Visualization

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation 2_methyl_2_pentanol This compound Protonated_alcohol Protonated Alcohol-Water Complex 2_methyl_2_pentanol->Protonated_alcohol + H+ H+ H+ Carbocation Tertiary Carbocation Protonated_alcohol->Carbocation - H₂O 2_methyl_2_pentene 2-Methyl-2-pentene (Major) Carbocation->2_methyl_2_pentene - H+ (from C3) 2_methyl_1_pentene 2-Methyl-1-pentene (Minor) Carbocation->2_methyl_1_pentene - H+ (from C2-methyl) H2O H₂O

Caption: E1 Mechanism for the Dehydration of this compound.

G Start Start: this compound in Round-Bottom Flask Add_Acid Add Concentrated H₂SO₄ (Catalyst) Start->Add_Acid Distill Heat and Distill (Collect Volatile Alkenes) Add_Acid->Distill Wash_Bicarb Wash with NaHCO₃ Solution (Neutralize Acid) Distill->Wash_Bicarb Wash_Water Wash with Water Wash_Bicarb->Wash_Water Dry Dry with Anhydrous Na₂SO₄ Wash_Water->Dry Analyze GC-MS Analysis (Identify and Quantify Products) Dry->Analyze End End: Mixture of 2-Methyl-1-pentene and 2-Methyl-2-pentene Analyze->End

Caption: Experimental Workflow for Alkene Synthesis and Analysis.

References

Formation of 2-Methyl-2-Pentene from 2-Methyl-2-Pentanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis, providing a direct route to the formation of alkenes. This application note details the synthesis of 2-methyl-2-pentene, a valuable intermediate in the production of various organic compounds, through the E1 elimination of 2-methyl-2-pentanol. This process is of significant interest to researchers in organic chemistry, medicinal chemistry, and materials science. The reaction proceeds via a tertiary carbocation intermediate, leading to the formation of the thermodynamically favored Zaitsev product, 2-methyl-2-pentene, as the major isomer, with the less substituted 2-methyl-1-pentene as a minor product.[1][2] This document provides a comprehensive experimental protocol, quantitative data analysis, and mechanistic diagrams to guide researchers in the successful synthesis and characterization of 2-methyl-2-pentene.

Reaction and Mechanism

The dehydration of this compound is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and driven by heat.[2] The reaction follows an E1 (unimolecular elimination) mechanism, which involves three key steps:

  • Protonation of the hydroxyl group: The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[2]

  • Formation of a carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation.[2] This is the rate-determining step of the reaction.

  • Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

Due to the stability of the tertiary carbocation, this reaction proceeds readily. The removal of a proton can occur from two different adjacent carbon atoms, leading to the formation of two isomeric alkenes. According to Zaitsev's rule, the more substituted and therefore more stable alkene, 2-methyl-2-pentene, is the major product.[1]

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of 2-methyl-2-pentene from this compound.

Materials:

  • This compound (≥98%)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Distillation apparatus (fractional distillation column, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Ice bath

  • Rotary evaporator (optional)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, cautiously add 20 mL of this compound. Cool the flask in an ice bath.

  • Acid Addition: Slowly add 5 mL of concentrated sulfuric acid to the cooled alcohol with constant swirling. The addition should be dropwise to control the exothermic reaction.

  • Reaction: Add a few boiling chips to the mixture. Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle.

  • Distillation: Collect the distillate that boils in the range of 65-75 °C in a receiving flask cooled in an ice bath. The distillation is complete when no more liquid is collected or the temperature of the distilling vapor rises significantly.

  • Workup: Transfer the collected distillate to a separatory funnel.

  • Washing: Wash the distillate sequentially with:

    • 20 mL of deionized water to remove any remaining acid.

    • 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently to release any pressure buildup from carbon dioxide evolution.

    • 20 mL of deionized water to remove any remaining base.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.

  • Final Purification: Decant the dried liquid into a clean, dry round-bottom flask and perform a final simple distillation, collecting the fraction boiling at approximately 68-70 °C.

  • Characterization: Characterize the final product using GC-MS, IR, and NMR spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the major product.

ParameterThis compound (Starting Material)2-Methyl-2-pentene (Major Product)
Molecular Formula C₆H₁₄OC₆H₁₂
Molecular Weight 102.17 g/mol 84.16 g/mol [3]
Boiling Point 122 °C68-70 °C
Typical Yield -80-90% (major product)
Isomer Ratio -~9:1 (2-methyl-2-pentene : 2-methyl-1-pentene)

Spectroscopic Data for 2-Methyl-2-pentene:

Spectroscopy Key Peaks / Signals
¹H NMR (CDCl₃) δ 5.15 (t, 1H), 1.98 (q, 2H), 1.65 (s, 3H), 1.60 (s, 3H), 0.95 (t, 3H)
IR (neat) 2965, 2930, 2870 (C-H stretch), 1670 (C=C stretch), 1450, 1375 (C-H bend) cm⁻¹
Mass Spec. (m/z) 84 (M⁺), 69, 55, 41

Mandatory Visualizations

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation 2_methyl_2_pentanol This compound H2SO4 H₂SO₄ Protonated_Alcohol Protonated Alcohol 2_methyl_2_pentanol->Protonated_Alcohol + H⁺ HSO4- HSO₄⁻ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O 2_methyl_2_pentene 2-Methyl-2-pentene (Major) Carbocation->2_methyl_2_pentene - H⁺ (from C3) 2_methyl_1_pentene 2-Methyl-1-pentene (Minor) Carbocation->2_methyl_1_pentene - H⁺ (from C1) H2O H₂O H3O+ H₃O⁺

Caption: E1 mechanism for the dehydration of this compound.

Experimental_Workflow Start Start: this compound Acid_Addition Add H₂SO₄ (conc.) Start->Acid_Addition Reaction_Distillation Heat and Fractional Distillation Acid_Addition->Reaction_Distillation Workup Aqueous Workup (H₂O, NaHCO₃, H₂O) Reaction_Distillation->Workup Drying Dry with Na₂SO₄ Workup->Drying Final_Distillation Simple Distillation Drying->Final_Distillation Characterization Characterization (GC-MS, IR, NMR) Final_Distillation->Characterization End End: 2-Methyl-2-pentene Characterization->End

Caption: Experimental workflow for the synthesis of 2-methyl-2-pentene.

Conclusion

The acid-catalyzed dehydration of this compound provides an efficient and instructive method for the synthesis of 2-methyl-2-pentene. The E1 mechanism, driven by the formation of a stable tertiary carbocation, ensures a high yield of the desired, more substituted alkene. The provided protocol offers a reliable procedure for the synthesis, purification, and characterization of the product, making it a valuable resource for researchers and professionals in the field of organic chemistry and drug development. Careful control of the reaction temperature during distillation is crucial for achieving high purity and yield. The spectroscopic data presented serves as a benchmark for product verification.

References

2-Methyl-2-Pentanol: A Versatile and Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2-pentanol, a tertiary hexanol, is emerging as a promising green solvent for a variety of applications in organic synthesis. Its favorable physical properties, including a higher boiling point than many traditional ethereal solvents and limited miscibility with water, position it as a viable alternative to conventional solvents like tetrahydrofuran (THF) and toluene. This application note provides a comprehensive overview of the utility of this compound as a solvent, with a focus on its application in Grignard reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Detailed protocols, supported by available data on analogous systems, are presented to guide researchers in utilizing this sustainable solvent.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is crucial for its effective application. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name2-methylpentan-2-ol[1]
SynonymsDimethyl propyl carbinol[1]
CAS Number590-36-3[1]
Molecular FormulaC₆H₁₄O[1]
Molecular Weight102.177 g/mol [1]
AppearanceColorless liquid[1]
Density0.8350 g/cm³ at 20 °C[1]
Boiling Point121.1 °C[1]
Melting Point-103 °C[1]
Solubility in water33 g/L[1]
Flash Point21.11 °C[2]

Logical Workflow for Solvent Selection and Application

The decision to employ a new solvent in a synthetic workflow involves careful consideration of its properties and potential impact on the reaction. The following diagram illustrates a logical workflow for the evaluation and implementation of this compound as a solvent in organic synthesis.

G A Identify Reaction Type (e.g., Grignard, Suzuki, Buchwald-Hartwig) B Evaluate Solvent Properties: - Boiling Point - Polarity - Solubility - Safety Profile A->B informs D Select this compound as a promising candidate B->D C Consider Green Chemistry Metrics: - Renewable feedstock - Biodegradability - Reduced waste C->D E Develop Experimental Protocol based on analogous systems (e.g., tert-amyl alcohol) D->E F Optimize Reaction Conditions: - Temperature - Catalyst Loading - Reaction Time E->F G Analyze Results: - Yield - Purity - Byproduct formation F->G H Compare with Conventional Solvents G->H I Implement in Synthetic Route H->I Favorable comparison leads to

Caption: Workflow for evaluating this compound as a solvent.

Application in Grignard Reactions

Grignard reactions are a cornerstone of C-C bond formation in organic synthesis. While traditionally carried out in ethereal solvents like diethyl ether or THF, greener alternatives are actively being sought. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has demonstrated superior performance in some Grignard reactions, suggesting that other green solvents like this compound could also be effective.[3][4] The higher boiling point of this compound compared to diethyl ether and THF allows for reactions to be conducted at elevated temperatures, which can be advantageous for less reactive alkyl or aryl halides.

General Protocol for Grignard Reagent Formation and Reaction in this compound

This protocol is adapted from established procedures for Grignard reactions in ethereal solvents.[5]

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • This compound (anhydrous)

  • Electrophile (e.g., aldehyde, ketone, or ester)

  • Iodine crystal (for initiation)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Grignard Reagent Formation: Add a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous this compound to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming. Once the reaction begins, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C. Add a solution of the electrophile (1.0 equivalent) in anhydrous this compound dropwise from the dropping funnel.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Expected Outcomes: While specific data for this compound is limited, studies on similar green solvents like 2-MeTHF have shown improved yields and simplified work-ups compared to THF in certain Grignard reactions.[3] The use of this compound is anticipated to offer similar benefits, particularly in reactions requiring higher temperatures.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[6] The choice of solvent can significantly impact the efficiency of this reaction.[7][8] While traditional solvents include toluene, dioxane, and DMF, there is a strong drive towards the use of greener alternatives. Alcohols, including tertiary alcohols, have been successfully employed as solvents for Suzuki-Miyaura couplings, often with beneficial effects on reaction rates and yields.[9][10] Notably, a detailed protocol for a nickel-catalyzed Suzuki-Miyaura coupling in the closely related tert-amyl alcohol (2-methyl-2-butanol) has been published, providing a solid foundation for the use of this compound.[11]

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling in this compound

This protocol is based on established procedures for Suzuki-Miyaura reactions in alcoholic solvents.[10][12]

Materials:

  • Aryl or heteroaryl halide

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • This compound

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), aryl boronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), ligand (if required), and base (2-3 equivalents).

  • Solvent Addition: Add this compound to the reaction vessel to the desired concentration.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a nitrogen atmosphere with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data for an Analogous System (Nickel-Catalyzed Suzuki Coupling in tert-Amyl Alcohol): [11]

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (5 mol%)K₃PO₄tert-Amyl Alcohol1201283
2-ChloropyridinePhenylboronic acidNiCl₂(PCy₃)₂ (5 mol%)K₃PO₄tert-Amyl Alcohol1001295

This data demonstrates the high efficacy of a tertiary alcohol solvent in a cross-coupling reaction, suggesting that this compound would be a suitable and effective solvent for similar transformations.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, which is widely used in the pharmaceutical industry.[13] The reaction is sensitive to the choice of solvent, with common solvents including toluene, dioxane, and THF.[14] Research into greener alternatives has shown that solvents like 2,2,5,5-tetramethyloxolane (TMO) can be effective replacements for toluene.[15] While specific protocols using this compound are not widely reported, studies have indicated that tertiary alcohols can be beneficial solvents for palladium-catalyzed C-N cross-coupling reactions of alkyl bromides.[7]

General Protocol for a Buchwald-Hartwig Amination in this compound

This generalized protocol is adapted from standard Buchwald-Hartwig amination procedures.[16]

Materials:

  • Aryl or heteroaryl halide

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G4-Pd precatalysts)

  • Ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • This compound

Procedure:

  • Reaction Setup: In a glovebox, charge a reaction vessel with the palladium precatalyst, ligand, and base. Add the aryl halide and the amine.

  • Solvent Addition: Add anhydrous and degassed this compound.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for optimizing a reaction using this compound.

G cluster_0 Catalytic Cycle A Pd(0)L_n C [R-Pd(II)-X]L_n A->C B Oxidative Addition (R-X) E [R-Pd(II)-R']L_n C->E D Transmetalation (R'-M) E->A R-R' F Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

G A Initial Reaction Setup (Substrates, Catalyst, Base in this compound) B Vary Temperature (e.g., 80, 100, 120 °C) A->B C Analyze Yield and Purity (TLC, GC/LC-MS) B->C D Select Optimal Temperature C->D E Vary Catalyst Loading (e.g., 1, 2, 5 mol%) D->E F Analyze Yield and Purity E->F G Select Optimal Catalyst Loading F->G H Optimized Protocol G->H

Caption: Experimental workflow for reaction optimization.

This compound presents a compelling case as a sustainable and effective solvent for a range of important transformations in organic synthesis. Its physical properties offer advantages in terms of reaction temperature control and simplified work-up procedures. While direct, quantitative data for its use in all major reaction classes is still emerging, the successful application of analogous tertiary alcohols provides strong evidence for its utility. The protocols and data presented in this application note serve as a valuable starting point for researchers and drug development professionals looking to incorporate greener and more efficient solvents into their synthetic workflows. Further investigation and optimization of reaction conditions in this compound are encouraged to fully realize its potential as a versatile solvent for modern organic chemistry.

References

Application Notes and Protocols: 2-Methyl-2-Pentanol in Biofuel Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-methyl-2-pentanol as a solvent in biofuel extraction processes. While direct, peer-reviewed experimental data on the extensive use of this compound for biofuel extraction is emerging, patent literature and chemical supplier documentation highlight its applicability in lipid extraction from microbial biomass and the recovery of alcohols from fermentation broths. This document outlines the theoretical basis, potential applications, and generalized protocols to guide research and development in this area.

Overview of this compound as an Extraction Solvent

This compound (CAS: 590-36-3) is a tertiary hexanol with properties that make it a candidate for liquid-liquid extraction in biofuel production. Its branched structure and hydroxyl group influence its solvency and phase behavior with aqueous solutions. Patents suggest its utility in extracting lipids from microbial biomass and in the recovery of higher alcohols from dilute fermentation broths[1][2][3]. Furthermore, it has been noted for its potential in energy-efficient ethanol recovery by significantly reducing the heat duty compared to conventional methods[4].

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC6H14O
Molar Mass102.17 g/mol
Boiling Point121-122 °C[4]
Density0.835 g/cm³[4]
CAS Number590-36-3[4]

Potential Applications in Biofuel Extraction

Based on available literature, this compound is a potential solvent in the following biofuel extraction applications:

ApplicationBiomass/FeedstockTarget BiofuelPotential Advantages
Lipid ExtractionMethanotrophic Bacteria, MicroalgaeBiodiesel, Renewable DieselTailored polarity for lipid extraction[1][5].
Alcohol RecoveryFermentation BrothBiobutanol, BioethanolIn-situ recovery to reduce product inhibition[2][3][6]. Energy-efficient recovery of ethanol[4].

Experimental Workflows

The following diagrams illustrate generalized workflows for biofuel extraction that can be adapted for the use of this compound.

Lipid_Extraction_Workflow cluster_biomass_prep Biomass Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_recovery Product Recovery Biomass Wet Microbial Biomass Pretreatment Cell Disruption (Optional) (e.g., Sonication, Homogenization) Biomass->Pretreatment Mixing Mixing & Agitation Pretreatment->Mixing Solvent This compound Solvent->Mixing Centrifugation Centrifugation / Decantation Mixing->Centrifugation AqueousPhase Aqueous Phase (Spent Biomass) Centrifugation->AqueousPhase OrganicPhase Organic Phase (Lipid-Solvent Mixture) Centrifugation->OrganicPhase Evaporation Solvent Evaporation OrganicPhase->Evaporation CrudeLipids Crude Lipids Evaporation->CrudeLipids SolventRecovery Solvent Recycling Evaporation->SolventRecovery

Caption: Workflow for Lipid Extraction from Microbial Biomass.

Alcohol_Recovery_Workflow cluster_fermentation Fermentation System cluster_extraction Liquid-Liquid Extraction cluster_separation Phase Separation cluster_recovery Product & Solvent Recovery Fermenter Fermenter (Aqueous Broth + Cells) Extractor Extractor Column / Mixer-Settler Fermenter->Extractor Broth Solvent This compound Solvent->Extractor Raffinate Raffinate (Alcohol-depleted broth) Extractor->Raffinate Extract Extract (Alcohol-rich solvent) Extractor->Extract Raffinate->Fermenter Recycle Distillation Distillation Column Extract->Distillation Biofuel Concentrated Alcohol (e.g., Butanol) Distillation->Biofuel SolventRecovery Recycled Solvent Distillation->SolventRecovery SolventRecovery->Extractor Recycle

Caption: In-Situ Alcohol Recovery from Fermentation Broth.

Experimental Protocols

The following are generalized protocols that should be optimized for specific biomass and target molecules.

Protocol 1: Lipid Extraction from Wet Microbial Biomass

Objective: To extract total lipids from a wet microbial paste (e.g., methanotrophic bacteria or microalgae) using this compound.

Materials:

  • Wet microbial biomass (10-20% solids)

  • This compound

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator

  • Glassware (beakers, graduated cylinders)

  • Homogenizer or sonicator (optional)

Procedure:

  • Biomass Preparation:

    • Harvest microbial cells by centrifugation or filtration to obtain a paste.

    • Determine the dry weight of a small aliquot of the biomass to calculate extraction efficiency later.

  • Cell Disruption (Optional):

    • For robust microorganisms, resuspend the wet biomass in a minimal amount of water.

    • Disrupt the cell walls using a homogenizer, sonicator, or bead beater. This step may enhance extraction efficiency.

  • Extraction:

    • In a suitable container, add the wet biomass.

    • Add this compound at a specific solvent-to-biomass ratio (e.g., start with a 3:1 v/w ratio of solvent to wet biomass).

    • Agitate the mixture vigorously for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated, ~40°C).

  • Phase Separation:

    • Transfer the slurry to centrifuge tubes.

    • Centrifuge at a sufficient speed and duration (e.g., 4000 x g for 15 minutes) to separate the organic (top) and aqueous/solid (bottom) phases.

    • Carefully decant or pipette the upper organic phase, which contains the extracted lipids.

  • Solvent Recovery and Lipid Quantification:

    • Remove the this compound from the organic phase using a rotary evaporator.

    • The remaining residue is the crude lipid extract.

    • Dry the crude lipid extract to a constant weight and calculate the lipid yield as a percentage of the initial dry biomass weight.

Protocol 2: Recovery of Butanol from a Model Fermentation Broth

Objective: To assess the partitioning of butanol from an aqueous solution into this compound.

Materials:

  • Aqueous solution of butanol (e.g., 2% w/v in water or a simulated fermentation medium)

  • This compound

  • Separatory funnel or vortex mixer and centrifuge tubes

  • Gas chromatograph (GC) for butanol quantification

Procedure:

  • Liquid-Liquid Extraction:

    • In a separatory funnel, combine a known volume of the aqueous butanol solution and this compound at a defined solvent-to-aqueous phase ratio (e.g., 1:1 v/v).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the phases to separate completely.

  • Sample Collection:

    • Carefully collect samples from both the upper organic phase (extract) and the lower aqueous phase (raffinate).

  • Quantification of Butanol:

    • Analyze the butanol concentration in the initial aqueous solution, the extract, and the raffinate using a calibrated GC.

  • Calculation of Distribution Coefficient:

    • Calculate the distribution coefficient (K_D) to evaluate the extraction efficiency:

      • K_D = [Butanol concentration in organic phase] / [Butanol concentration in aqueous phase]

Data Interpretation and Further Research

The protocols provided are starting points. For rigorous application, further optimization of parameters such as solvent-to-biomass ratio, extraction time, temperature, and pH is necessary. While this compound shows promise, its performance should be compared against established solvents like hexane, chloroform/methanol mixtures, and other green solvents. The toxicity of any residual this compound on downstream processes (e.g., anaerobic digestion of spent biomass) should also be evaluated. The patent literature suggests that a variety of C3-C6 alcohols can be recovered using hexanol isomers, indicating a broad applicability that warrants further investigation for this compound[2][3].

References

Application Notes and Protocols: 2-Methyl-2-Pentanol as a Positive Allosteric Modulator of GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation, conducts chloride ions, leading to hyperpolarization of the neuron and a decrease in excitability.[1][2] The GABA-A receptor is a heteropentameric complex with a variety of subunit compositions, the most common in the mammalian brain being composed of α, β, and γ subunits.[3] This receptor is the target for numerous clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators (PAMs).[1][4] PAMs bind to a site on the receptor distinct from the GABA binding site and potentiate the effect of GABA, leading to enhanced inhibitory neurotransmission.[5]

Tertiary alcohols, such as 2-methyl-2-pentanol, are a class of compounds with known sedative and intoxicating effects. While the precise mechanisms of action for many of these compounds are still under investigation, their structural similarities to known GABA-A receptor modulators suggest they may also interact with this receptor system. These application notes provide a framework for investigating this compound as a potential positive allosteric modulator of GABA-A receptors, including detailed protocols for in vitro and in vivo characterization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound's interaction with GABA-A receptors in the public domain, the following tables present example data from studies on other short-chain alcohols (e.g., ethanol, butanol) to illustrate the expected outcomes and data presentation format. Researchers should replace this data with their own experimental findings for this compound.

Table 1: Electrophysiological Characterization of Alcohol Potentiation of GABA-A Receptor Currents

AlcoholReceptor SubtypeGABA Concentration (μM)Alcohol Concentration (mM)Potentiation of GABA-evoked Current (%)Reference
Ethanolα1β2γ2L2020~50%[6]
1-Butanolα1β2γ2L2010~150%[6]
2-Butanolα1β2γ2L2010~200%[6]
This compoundα1β2γ2LEC10-200.1 - 10Data to be determined

Table 2: Behavioral Effects of Alcohols in Rodent Models

CompoundAnimal ModelBehavioral TestDose RangeObserved EffectReference
EthanolMiceOpen Field Test2.0 g/kgBiphasic: initial hyperactivity followed by sedation[7]
PentobarbitalMiceOpen Field Test30 mg/kgHyperactivity in the peripheral region, decreased central locomotion[8]
DiazepamMiceElevated Plus Maze1 mg/kgIncreased time spent in open arms (anxiolytic)[9]
This compoundMice/RatsElevated Plus MazeTo be determinedExpected anxiolytic-like effects
This compoundMice/RatsLoss of Righting ReflexTo be determinedExpected sedative/hypnotic effects

Experimental Protocols

Protocol 1: Electrophysiological Characterization of this compound's Effect on GABA-A Receptors Expressed in Xenopus Oocytes

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology to determine if this compound potentiates GABA-evoked currents in Xenopus oocytes expressing specific GABA-A receptor subunits.

Materials:

  • Mature female Xenopus laevis frogs

  • cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Collagenase solution

  • Barth's solution (ND96)

  • Two-electrode voltage clamp setup

  • Glass microelectrodes (filled with 3 M KCl)

  • Perfusion system

  • GABA stock solution

  • This compound stock solution

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.

    • Isolate individual oocytes and treat with collagenase to remove the follicular layer.

    • Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., 50 nL of a 1:1:1 ratio of α1:β2:γ2 cRNAs).

    • Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 buffer.

    • Impale the oocyte with two glass microelectrodes (one for voltage recording, one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Experimental Procedure:

    • Establish a stable baseline current.

    • Determine the GABA EC10-20 concentration by applying increasing concentrations of GABA and fitting the dose-response curve. This low concentration will be used to assess potentiation.

    • Apply the GABA EC10-20 concentration until a stable current is achieved.

    • Co-apply the GABA EC10-20 concentration with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 μM).

    • Wash out the drugs with ND96 buffer between applications to allow the current to return to baseline.

    • To test for direct agonist effects, apply this compound in the absence of GABA.

  • Data Analysis:

    • Measure the peak current amplitude for each GABA and GABA + this compound application.

    • Calculate the potentiation as the percentage increase in the GABA-evoked current in the presence of this compound compared to the current evoked by GABA alone.

    • Construct a concentration-response curve for the potentiation by this compound and determine the EC50 and maximal potentiation.

Protocol 2: Radioligand Binding Assay to Investigate this compound's Interaction with the GABA-A Receptor Complex

This protocol is designed to determine if this compound can allosterically modulate the binding of a known radioligand to the GABA-A receptor. For example, the potentiation of [3H]flunitrazepam binding in the presence of GABA can be assessed.

Materials:

  • Rat brain tissue (cortex or cerebellum) or cell lines expressing specific GABA-A receptor subtypes.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]flunitrazepam)

  • GABA

  • This compound

  • Non-specific binding ligand (e.g., clonazepam for the benzodiazepine site)

  • Scintillation vials and cocktail

  • Filtration apparatus with glass fiber filters

Methodology:

  • Membrane Preparation:

    • Homogenize the brain tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 100,000 x g for 30 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of the radioligand (e.g., 1 nM [3H]flunitrazepam) and a sub-maximal concentration of GABA (e.g., 1 μM).

    • Add increasing concentrations of this compound to the tubes.

    • For determining non-specific binding, add a saturating concentration of the unlabeled competitor (e.g., 10 μM clonazepam).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture at 4°C for 60 minutes.

  • Termination and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration to determine if it enhances radioligand binding.

    • Calculate the EC50 for the enhancement of binding.

Protocol 3: Assessment of Anxiolytic-Like Effects of this compound using the Elevated Plus Maze (EPM) in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[10]

Materials:

  • Elevated Plus Maze apparatus

  • Adult male mice (e.g., C57BL/6J)

  • This compound

  • Vehicle solution (e.g., saline)

  • Positive control (e.g., diazepam)

  • Video tracking software

Methodology:

  • Animal Habituation and Dosing:

    • Habituate the mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (at various doses), vehicle, or the positive control (e.g., diazepam, 1-2 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Behavioral Testing:

    • Place a mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled (as a measure of locomotor activity)

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data from the this compound treated groups to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the percentage of time and entries in the open arms suggests an anxiolytic-like effect.

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens GABA_A_Receptor->Chloride_Channel Enhances Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA->GABA_A_Receptor Binds Methylpentanol This compound Methylpentanol->GABA_A_Receptor Binds to Allosteric Site

GABA-A receptor signaling and modulation.

Electrophysiology_Workflow Oocyte_Prep Oocyte Preparation and cRNA Injection Incubation Incubation (2-5 days) Oocyte_Prep->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline Establish Baseline Current TEVC_Setup->Baseline GABA_App Apply GABA (EC10-20) Baseline->GABA_App Modulator_App Co-apply GABA and This compound GABA_App->Modulator_App Washout Washout Modulator_App->Washout Data_Analysis Data Analysis (Potentiation) Modulator_App->Data_Analysis Washout->GABA_App Repeat with different concentrations Allosteric_Modulation_Logic cluster_receptor_state GABA-A Receptor States Closed Closed State Open Open State Closed->Open Conformational Change Closed->Open Increased Probability of Opening Open->Open Increased Duration of Opening GABA GABA GABA->Closed Binds PAM This compound (PAM) PAM->Closed Binds to Allosteric Site

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 2-methyl-2-pentanol using gas chromatography (GC). The protocols are designed to be adaptable for various applications, including quality control, impurity profiling, and quantitative analysis in diverse matrices.

Application Note 1: Quantification of this compound in Alcoholic Beverages using Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is suitable for the rapid and reliable quantification of this compound, a branched alcohol that can be present as a fermentation byproduct or flavor component in alcoholic beverages. The use of static headspace sampling minimizes matrix effects and protects the GC system from non-volatile residues.

Experimental Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent.[1]

  • Detector: Flame Ionization Detector (FID).[1]

  • Autosampler: Headspace sampler (e.g., Agilent 7697A).

  • Column: Agilent J&W DB-WAX UI (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.[2]

  • Injector: Split/Splitless inlet in split mode (split ratio 20:1) at 250 °C.

  • Detector Temperature: 250 °C.[3]

  • Headspace Parameters:

    • Vial equilibration time: 15 minutes at 80 °C.

    • Loop fill time: 0.5 minutes.

    • Injection time: 1 minute.

2. Reagents and Standards:

  • This compound (≥99% purity)

  • Ethanol (200 proof, for matrix matching)

  • Deionized water

  • Internal Standard (IS): 4-Methyl-2-pentanol (≥98% purity)[4]

3. Standard and Sample Preparation:

  • Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL solution of 4-methyl-2-pentanol in ethanol.

  • Calibration Standards:

    • Prepare a stock solution of this compound in a 40% ethanol/water solution (v/v) at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution with 40% ethanol/water to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Spike each calibration standard with the IS Stock solution to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Pipette 5 mL of the alcoholic beverage sample into a 20 mL headspace vial.

    • Spike the sample with the IS Stock solution to a final concentration of 10 µg/mL.

    • Seal the vial immediately.

4. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance of this method. Data is extrapolated from validated methods for similar analytes.[5]

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 10%
Accuracy (Recovery)90-110%

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Alcoholic Beverage Sample Spike_IS_Sample Spike with Internal Standard (4-Methyl-2-pentanol) Sample->Spike_IS_Sample Standard This compound Standards Spike_IS_Standard Spike with Internal Standard (4-Methyl-2-pentanol) Standard->Spike_IS_Standard Vial Transfer to Headspace Vial Spike_IS_Sample->Vial Spike_IS_Standard->Vial HS Headspace Autosampler (Equilibration & Sampling) Vial->HS GC Gas Chromatograph (Separation on DB-WAX column) HS->GC FID Flame Ionization Detector (Detection) GC->FID Chromatogram Obtain Chromatogram FID->Chromatogram Integration Peak Integration & Area Ratio Calculation Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for the quantification of this compound in alcoholic beverages.

Application Note 2: Identification and Quantification of this compound as a Volatile Organic Compound (VOC) in Environmental Samples by Purge and Trap GC-MS

This protocol is designed for the sensitive detection and quantification of this compound in water and soil samples, addressing the need for monitoring volatile organic compounds in environmental matrices. The purge and trap system concentrates the analyte, enabling low-level detection, while mass spectrometry provides definitive identification.

Experimental Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: PerkinElmer Clarus 680 GC or equivalent.[6]

  • Mass Spectrometer: PerkinElmer Clarus SQ 8 MS or equivalent.[6]

  • Purge and Trap System: Teledyne Tekmar Atomx or equivalent.

  • Column: Elite-624sil MS (60 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 35 °C, hold for 5 minutes.

    • Ramp 1: 4 °C/min to 120 °C.

    • Ramp 2: 20 °C/min to 220 °C, hold for 2 minutes.

  • Injector Temperature: 200 °C.

  • MS Transfer Line Temperature: 220 °C.

  • MS Ion Source Temperature: 220 °C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Purge and Trap Parameters:

    • Purge gas: Helium at 40 mL/min.

    • Purge time: 11 minutes.

    • Desorb temperature: 250 °C for 2 minutes.

    • Bake temperature: 280 °C for 10 minutes.

2. Reagents and Standards:

  • This compound (≥99% purity)

  • Methanol (purge and trap grade)

  • Deionized water (VOC-free)

  • Internal Standard (IS): Fluorobenzene

  • Surrogate Standards: Toluene-d8, 4-Bromofluorobenzene

3. Standard and Sample Preparation:

  • Stock Standard: Prepare a 1000 µg/mL stock solution of this compound in methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution in methanol. These will be used to spike deionized water for the calibration curve.

  • Calibration Curve:

    • Add 5 mL of deionized water to a series of purge tubes.

    • Spike each tube with a different volume of the working standard solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L).

    • Spike each calibration standard with the internal standard and surrogate standards.

  • Sample Preparation (Water):

    • Collect water samples in 40 mL VOA vials with zero headspace.

    • Add 5 mL of the sample to a purge tube.

    • Spike with internal standard and surrogate standards.

  • Sample Preparation (Soil):

    • Weigh 5 g of soil into a 40 mL VOA vial.

    • Add 5 mL of deionized water and the internal and surrogate standards.

    • Vortex for 1 minute.

    • Allow the soil to settle and take a 5 mL aliquot of the aqueous phase for analysis.

4. Data Analysis:

  • Identify this compound by its retention time and mass spectrum (characteristic ions: m/z 59, 73, 87).

  • Quantify using the internal standard method, creating a calibration curve of the response factor (analyte peak area / IS peak area) versus concentration.

Quantitative Data Summary

The following table presents the expected method performance characteristics based on similar VOC analysis methods.

ParameterExpected Value
Linearity (R²)> 0.99
Method Detection Limit (MDL)0.2 µg/L
Practical Quantitation Limit (PQL)1.0 µg/L
Precision (%RSD)< 15%
Accuracy (Surrogate Recovery)70-130%

Signaling Pathway and Logical Relationship Diagram

GCMS_Logic Start Sample Collection (Water or Soil) Prep Sample Preparation (Aqueous Phase Extraction for Soil) Start->Prep Spike Spike with Internal & Surrogate Standards Prep->Spike PT Purge and Trap Concentration Spike->PT GC GC Separation (Elite-624sil MS column) PT->GC MS MS Detection & Identification (EI, Scan Mode) GC->MS Data Data Analysis MS->Data Quant Quantification using Internal Standard Method Data->Quant Report Report Results Quant->Report

Caption: Logical workflow for the analysis of this compound in environmental samples.

References

Application Notes and Protocols: The Role of 2-Methyl-2-Pentanol in the Differentiation of Branched-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-methyl-2-pentanol as a reference compound and internal standard for the qualitative and quantitative analysis of branched-chain alcohols. The protocols detailed below are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are powerful techniques for the structural elucidation and differentiation of alcohol isomers.

Introduction

Branched-chain alcohols are a class of organic compounds that are isomers of straight-chain alcohols, sharing the same molecular formula but differing in their carbon skeleton structure. This structural variance leads to distinct physicochemical properties, making their accurate identification and quantification crucial in various fields, including pharmaceutical development, flavor and fragrance analysis, and industrial chemistry. This compound, a tertiary hexanol, serves as an excellent reference compound in analytical workflows due to its distinct chromatographic and spectroscopic characteristics, which aid in the resolution and identification of other branched-chain alcohol isomers.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and identifying volatile compounds like branched-chain alcohols. In this context, this compound can be employed in two primary ways: as a reference marker for retention time comparison and as an internal standard for quantitative analysis.

By injecting a known standard of this compound, its retention time can be used as a benchmark to compare the elution order of other C6 alcohol isomers. The elution order in gas chromatography is influenced by factors such as boiling point and polarity. Generally, for a given carbon number, branched-chain alcohols have lower boiling points than their straight-chain counterparts and thus tend to elute earlier.

For accurate quantification, this compound can be used as an internal standard. An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It helps to correct for variations in injection volume and instrument response. This compound is a suitable internal standard for the analysis of other C6 alcohols as it is an isomer and thus has similar chemical properties, but it is structurally distinct enough to be chromatographically separated.

This protocol describes the separation and identification of a mixture of C6 alcohol isomers using this compound as an internal standard.

2.3.1. Materials and Reagents

  • Analytes: 1-Hexanol, 2-Hexanol, 3-Hexanol, 2-Methyl-1-pentanol, 3-Methyl-1-pentanol, 4-Methyl-1-pentanol, 3-Methyl-2-pentanol, 4-Methyl-2-pentanol, 3,3-Dimethyl-1-butanol.

  • Internal Standard: this compound

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS), vials, micropipettes.

2.3.2. Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of each C6 alcohol and the internal standard (this compound) at a concentration of 1000 µg/mL in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by mixing known volumes of the C6 alcohol stock solutions and adding a constant concentration of the this compound internal standard (e.g., 100 µg/mL) to each. The concentration range for the analytes could be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Unknown Sample: Prepare the unknown sample by diluting it in dichloromethane and adding the same constant concentration of the internal standard.

2.3.3. GC-MS Parameters

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

The following table summarizes the expected retention times and key mass spectral fragments for selected C6 alcohol isomers and this compound.

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
This compound (ISTD)~8.5102.1859, 73, 87
1-Hexanol~10.2102.1843, 56, 70, 84
2-Hexanol~9.8102.1845, 59, 87
3-Hexanol~9.7102.1859, 73
2-Methyl-1-pentanol~9.5102.1843, 57, 70
3-Methyl-1-pentanol~9.6102.1843, 57, 70

Note: Retention times are estimates and will vary depending on the specific instrument and conditions.

GCMS_Workflow prep Sample Preparation (Standards & Unknowns) istd Addition of This compound (ISTD) prep->istd injection GC-MS Injection istd->injection separation Chromatographic Separation (GC Column) injection->separation detection Mass Spectrometry (Detection & Fragmentation) separation->detection analysis Data Analysis (Retention Time & Mass Spectra) detection->analysis qual Qualitative ID (Library Match) analysis->qual quant Quantitative Analysis (Calibration Curve) analysis->quant

GC-MS workflow for branched-chain alcohol analysis.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule.

Different branched-chain alcohol isomers will produce distinct NMR spectra. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) are unique to each structure. This compound, being a tertiary alcohol with a quaternary carbon, presents a relatively simple yet distinct spectral signature that can be easily differentiated from primary and secondary alcohol isomers.

3.2.1. Materials and Reagents

  • Analytes: Purified samples of C6 alcohol isomers.

  • NMR Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes.

3.2.2. Sample Preparation

  • Dissolve approximately 10-20 mg of the purified alcohol isomer in ~0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Ensure the sample is completely dissolved and the solution is homogeneous.

3.2.3. NMR Acquisition Parameters

  • ¹H NMR:

    • Acquire standard proton spectra.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Acquire proton-decoupled carbon spectra.

    • Typical spectral width: 0-220 ppm.

The following table presents the expected ¹³C NMR chemical shifts for this compound and a comparison with a primary and secondary C6 alcohol isomer.

CompoundCarbon AtomExpected ¹³C Chemical Shift (δ, ppm)
This compound C1 (CH₃ attached to C2)~29.2
C2 (quaternary C-OH)~71.0
C3 (CH₂)~45.5
C4 (CH₂)~17.3
C5 (CH₃)~14.4
1-Hexanol C1 (CH₂OH)~62.9
C2-C5 (CH₂)~14.1 - 32.8
C6 (CH₃)~14.1
2-Hexanol C1 (CH₃)~23.3
C2 (CHOH)~67.8
C3-C5 (CH₂)~14.1 - 39.2
C6 (CH₃)~14.1

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Alcohol_Differentiation start Unknown Alcohol Isomer gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr retention_time Compare Retention Time to this compound gcms->retention_time mass_spec Analyze Fragmentation Pattern gcms->mass_spec nmr_signals Analyze Chemical Shifts, Multiplicity, and No. of Signals nmr->nmr_signals structure Elucidate Structure retention_time->structure mass_spec->structure nmr_signals->structure

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 2-Methyl-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the yield and purity of 2-methyl-2-pentanol synthesized via the Grignard reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question 1: My Grignard reaction won't start. What are the common causes and solutions?

Answer: Failure to initiate is one of the most common issues in Grignard synthesis. It is almost always due to the presence of water or a passivated magnesium surface.[1]

  • Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven overnight (120°C) or by flame-drying under a vacuum immediately before use.[1] Solvents such as diethyl ether or THF must be anhydrous. Even trace amounts of moisture will quench the Grignard reagent as it forms.[1][2]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction.[1] Several activation methods can be employed:

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh, unoxidized surface.[1]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium.[1][3] A color change (e.g., the brown color of iodine fading) indicates that the surface has been activated.[1]

    • Initiator: Add a small portion of the alkyl halide to the magnesium and gently warm the spot with a heat gun. Once the reaction begins (indicated by bubbling, turbidity, or gentle reflux), the rest of the alkyl halide solution can be added slowly.[1][3]

Question 2: The yield of this compound is very low. What are the potential reasons and how can I improve it?

Answer: Low yields can result from several factors, from incomplete reagent formation to competing side reactions.

  • Poor Grignard Reagent Formation: If the initial formation of the Grignard reagent was inefficient (see Question 1), the subsequent reaction with the ketone will be incomplete.[1]

  • Inaccurate Reagent Quantification: The concentration of the prepared Grignard reagent can vary. It is crucial to determine the exact concentration via titration before adding it to the ketone to ensure correct stoichiometry.[4] Using an excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) can help compensate for any reagent that degrades or reacts with trace impurities.[5]

  • Presence of Moisture: Water in the ketone or solvent will destroy the Grignard reagent, reducing the amount available to react with the carbonyl group.[1]

  • Side Reactions:

    • Enolization: The Grignard reagent is a strong base and can deprotonate the α-hydrogen of the ketone, forming an enolate.[2][6] This is more common with sterically hindered ketones. After acidic workup, this pathway regenerates the starting ketone, thus lowering the yield of the desired alcohol.[2][6]

    • Reduction: If the Grignard reagent has a β-hydrogen (like propylmagnesium bromide), it can reduce the ketone to a secondary alcohol (2-pentanol in this case) via a hydride transfer mechanism.[2][6]

  • Reaction Temperature: Temperature can play a major role in the formation of side products.[7] For the addition of the Grignard reagent to the ketone, it is often beneficial to maintain a low temperature (e.g., 0°C) to minimize side reactions.[8]

Question 3: I am observing significant amounts of a high-boiling point impurity in my final product. What could it be?

Answer: A common high-boiling point impurity is a coupling product from the Grignard reagent. For example, when preparing propylmagnesium bromide, a side reaction can lead to the formation of hexane (Wurtz-type coupling). If using an aryl halide like bromobenzene, the formation of biphenyl is a well-known side product.[9] This is favored by higher concentrations of the alkyl/aryl halide and elevated temperatures.[9] To minimize this, ensure slow, dropwise addition of the halide to the magnesium suspension to keep its instantaneous concentration low.

Question 4: How can I confirm that my Grignard reagent has formed before adding the ketone?

Answer: Several methods can be used to confirm formation and determine the concentration of the Grignard reagent:

  • Visual Cues: The start of the reaction is often indicated by the solution turning cloudy or grayish and the gentle boiling of the ether solvent.[3][10]

  • Titration: This is the most reliable method to quantify the active Grignard reagent.

    • Acid-Base Titration: A simple method involves quenching an aliquot of the Grignard solution with water and then titrating the resulting magnesium hydroxide with a standardized acid like HCl.[4][10]

    • Colorimetric Titration: Methods using indicators like diphenylacetic acid or 1,10-phenanthroline provide a distinct color change at the endpoint and are very accurate.[4][11] For instance, titrating with diphenylacetic acid in THF results in a persistent yellow color at the endpoint.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: propylmagnesium bromide with acetone or methylmagnesium bromide with 2-pentanone?

Both routes will produce the target molecule, this compound.[12][13] The choice often depends on the availability, cost, and purity of the starting materials. The reaction of propylmagnesium bromide with acetone is a very common undergraduate and industrial preparation. Acetone is typically easier to dry and handle than 2-pentanone.

Q2: What is the ideal solvent for this Grignard synthesis?

Anhydrous diethyl ether is the classic and most common solvent for Grignard reagent formation due to its ability to stabilize the Grignard complex.[14] Anhydrous tetrahydrofuran (THF) is also an excellent choice and can be preferable for less reactive alkyl halides.[8] It is critical that the solvent is completely free of water and alcohol impurities.[2]

Q3: Why is an acidic workup necessary?

The initial reaction between the Grignard reagent and the ketone forms a magnesium alkoxide salt.[3] The acidic workup (typically with a mild acid like aqueous ammonium chloride or dilute sulfuric/hydrochloric acid) serves two purposes:

  • It protonates the alkoxide to yield the final alcohol product (this compound).[3]

  • It dissolves the magnesium salts (like Mg(OH)Br) that precipitate during the reaction, facilitating the separation of the organic layer.[15]

Q4: Can I store my prepared Grignard reagent?

While it is best to use the Grignard reagent immediately after preparation, it can be stored for short periods under a dry, inert atmosphere (e.g., nitrogen or argon). The container must be sealed tightly to prevent exposure to air and moisture, which will degrade the reagent. Before use, it is highly recommended to re-titrate the stored solution to determine its active concentration.

Data Presentation

The following table summarizes reported yields for the synthesis of this compound under specific conditions.

Grignard ReagentKetoneReaction Temp.Workup Temp.SolventReported Yield (%)Reference
1-Propylmagnesium chlorideAcetone-5 to 0 °C< 40 °CTHF96.7%[8]
Methyl iodide & Mg (forming MeMgI)Ethyl n-butyrateRefluxN/ADiethyl Ether~75% (Calculated from reported mass)[16]

Note: The second entry uses an ester, which reacts twice with the Grignard reagent to form the tertiary alcohol.

Experimental Protocols

Detailed Protocol: Synthesis of this compound from 1-Bromopropane and Acetone

This protocol is adapted from standard laboratory procedures.[1][16][17]

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Acetone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube containing CaCl₂), a pressure-equalizing dropping funnel, and a magnetic stir bar. Dry all glassware thoroughly in an oven before assembly.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether.

    • Add a small amount (~10%) of the 1-bromopropane solution to the magnesium. The reaction should initiate, evidenced by the fading of the iodine color and gentle refluxing of the ether. If it doesn't start, gently warm the flask.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady but controlled reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

  • Reaction with Acetone:

    • Cool the Grignard solution in an ice-water bath (0°C).

    • Prepare a solution of dry acetone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the stirred, cooled Grignard reagent. A white precipitate (the magnesium alkoxide) will form. Maintain the temperature at 0-5°C during the addition.

    • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Workup (Quenching):

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise through the dropping funnel to quench the reaction. Stir until the precipitated salts are mostly dissolved.

    • Transfer the mixture to a separatory funnel. Separate the upper ethereal layer.

    • Extract the aqueous layer twice more with diethyl ether.[17]

  • Purification:

    • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.[17]

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

    • Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 121-123°C.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction C-C Bond Formation cluster_workup Workup & Isolation cluster_purification Purification prep_glass Dry Glassware activate_mg Activate Mg (e.g., with I₂) prep_glass->activate_mg prep_reagents Prepare Anhydrous Reagents & Solvents add_halide Slowly Add 1-Bromopropane in Ether prep_reagents->add_halide activate_mg->add_halide reflux_1 Reflux (30 min) add_halide->reflux_1 cool_grignard Cool to 0°C reflux_1->cool_grignard add_ketone Slowly Add Acetone in Ether cool_grignard->add_ketone stir_rt Stir at Room Temp add_ketone->stir_rt quench Quench with aq. NH₄Cl stir_rt->quench separate Separate Layers quench->separate extract Extract Aqueous Layer separate->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of This compound check_initiation Did the Grignard reaction initiate properly? (Turbidity, reflux) start->check_initiation check_reagents Are starting materials pure and anhydrous? start->check_reagents check_stoichiometry Was Grignard reagent titrated and stoichiometry correct? start->check_stoichiometry check_side_products Analysis shows significant side products? start->check_side_products solution_initiation Solution: Activate Mg turnings. Ensure absolute dryness. check_initiation->solution_initiation No solution_reagents Solution: Dry solvents/reagents. Use fresh materials. check_reagents->solution_reagents No solution_stoichiometry Solution: Titrate reagent before use. Use slight excess (1.1 eq). check_stoichiometry->solution_stoichiometry No solution_side_products Solution: Lower reaction temperature. Ensure slow addition of reagents. check_side_products->solution_side_products Yes

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tertiary alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tertiary alcohols?

A1: The most prevalent methods for synthesizing tertiary alcohols involve the reaction of organometallic reagents with ketones or esters. The Grignard reaction, which utilizes an organomagnesium halide (R-MgX), is a classic and widely used method.[1][2][3][4] Organolithium reagents (R-Li) can also be employed in a similar fashion.[5][6] Additionally, tertiary alcohols can be formed by reacting two equivalents of an organometallic reagent with an ester or acid chloride.[5][7]

Q2: My Grignard reaction yield is very low, and I've recovered a significant amount of my starting ketone. What is the likely cause?

A2: A common reason for low yield and recovery of the starting ketone is the occurrence of an enolization side reaction.[1][2] In this process, the Grignard reagent acts as a base and abstracts an acidic α-hydrogen from the ketone, forming a magnesium enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone. This side reaction is particularly problematic with sterically hindered ketones.[1][2] Another possibility is the decomposition of the Grignard reagent due to the presence of acidic protons from sources like water or alcohol impurities in the reagents or glassware.[8]

Q3: I obtained a significant amount of a secondary alcohol as a byproduct. How did this happen?

A3: The formation of a secondary alcohol byproduct is likely due to the reduction of the ketone.[1][9] This occurs when the Grignard reagent possesses β-hydrogens. The Grignard reagent can then act as a reducing agent, transferring a hydride to the carbonyl carbon via a cyclic six-membered transition state, a process analogous to the Meerwein-Ponndorf-Verley reduction.[1]

Q4: My final product is contaminated with a hydrocarbon that has twice the molecular weight of the alkyl group of my Grignard reagent. What is this impurity?

A4: This hydrocarbon impurity is likely the result of a Wurtz coupling side reaction.[8] This reaction leads to the dimerization of the alkyl group from the Grignard reagent. It can be minimized by the slow addition of the alkyl halide during the preparation of the Grignard reagent and by ensuring efficient stirring.[8]

Q5: After acidic workup, I've noticed an additional spot on my TLC plate that corresponds to a less polar compound than my desired tertiary alcohol. What could this be?

A5: This less polar byproduct is often an alkene, formed via the acid-catalyzed dehydration of the tertiary alcohol product during the acidic workup.[10][11][12] Tertiary alcohols are particularly susceptible to elimination reactions under acidic conditions.[10][13]

Troubleshooting Guides

Issue 1: Low Yield of Tertiary Alcohol and Recovery of Starting Ketone
Possible Cause Troubleshooting Steps
Enolization - Use an organolithium reagent instead of a Grignard reagent, as they are generally less prone to enolization.[2]- Perform the reaction at a lower temperature to favor the addition reaction over enolization.- Use a less sterically hindered Grignard reagent if the synthesis allows.
Grignard Reagent Decomposition - Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried).[8][14]- Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).- Purify the ketone to remove any acidic impurities or residual alcohol from a prior reduction step.
Poor Quality Grignard Reagent - Ensure the magnesium turnings are fresh and of high quality. Activation with a small crystal of iodine can be beneficial.[8]- Prepare the Grignard reagent in situ and use it immediately for the best results.
Issue 2: Formation of a Secondary Alcohol Byproduct
Possible Cause Troubleshooting Steps
Reduction of the Ketone - Use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide.[8]- Carry out the reaction at a lower temperature to disfavor the reduction pathway.[8]- Consider using an organolithium reagent, which may give a cleaner addition.
Issue 3: Presence of Alkene Byproduct
Possible Cause Troubleshooting Steps
Acid-Catalyzed Dehydration - Perform the aqueous workup with a saturated ammonium chloride solution instead of a strong acid.[10]- Keep the temperature low during the workup.- If an acidic workup is necessary, use a dilute acid and perform the extraction as quickly as possible.

Experimental Protocols

General Protocol for the Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the synthesis of 2-phenyl-2-propanol from acetophenone and methylmagnesium bromide.

1. Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • Methyl bromide (as a solution in diethyl ether) or Iodomethane (1.0 equivalent)

    • Anhydrous diethyl ether

  • Procedure:

    • Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

    • Dissolve the iodomethane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the iodomethane solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. Gentle warming may be necessary to start the reaction.

    • Once the reaction has started, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

2. Reaction with Ketone (Acetophenone)

  • Reagents:

    • Acetophenone (1.0 equivalent, freshly distilled)

    • Anhydrous diethyl ether

  • Procedure:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the acetophenone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

3. Workup and Purification

  • Procedure:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by distillation or column chromatography.

Visualizations

Troubleshooting_Tertiary_Alcohol_Synthesis start Low Yield or Impure Product in Tertiary Alcohol Synthesis check_starting_material Significant Starting Ketone Recovered? start->check_starting_material Analyze Crude Product (TLC, NMR) enolization Probable Cause: Enolization check_starting_material->enolization Yes check_secondary_alcohol Secondary Alcohol Detected? check_starting_material->check_secondary_alcohol No solution_enolization Solutions: - Use Organolithium Reagent - Lower Reaction Temperature - Use Less Hindered Grignard enolization->solution_enolization Troubleshoot reduction Probable Cause: Ketone Reduction check_secondary_alcohol->reduction Yes check_alkene Alkene Detected? check_secondary_alcohol->check_alkene No solution_reduction Solutions: - Use Grignard without β-Hydrogens - Lower Reaction Temperature reduction->solution_reduction Troubleshoot dehydration Probable Cause: Dehydration of Product check_alkene->dehydration Yes general_issues Probable Cause: General Issues check_alkene->general_issues No solution_dehydration Solutions: - Use Saturated NH4Cl for Workup - Keep Workup Temperature Low dehydration->solution_dehydration Troubleshoot solution_general Solutions: - Ensure Anhydrous Conditions - Check Reagent Quality - Optimize Reaction Time/Temp general_issues->solution_general Troubleshoot

Caption: Troubleshooting flowchart for side reactions in tertiary alcohol synthesis.

Enolization_Side_Reaction cluster_main_reaction Desired Nucleophilic Addition cluster_side_reaction Enolization Side Reaction ketone Ketone (Sterically Hindered) product Tertiary Alcohol (Desired Product) ketone->product Nucleophilic Attack grignard Grignard Reagent (R-MgX) grignard->product ketone_side Ketone (with α-Hydrogen) enolate Magnesium Enolate (Intermediate) ketone_side->enolate α-Hydrogen Abstraction grignard_base Grignard Reagent (acting as a base) grignard_base->enolate regenerated_ketone Regenerated Ketone (After Workup) enolate->regenerated_ketone Aqueous Workup

Caption: Competing pathways: nucleophilic addition vs. enolization side reaction.

References

Purification of 2-methyl-2-pentanol by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-methyl-2-pentanol

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of this compound by fractional distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation necessary for purifying this compound instead of simple distillation?

Fractional distillation is employed when separating liquids with close boiling points (typically less than 25-40°C apart).[1][2] This method incorporates a fractionating column between the distillation flask and the condenser, providing a large surface area (e.g., glass beads or rings) for repeated cycles of vaporization and condensation.[1][3] This process effectively enriches the vapor with the more volatile component, leading to a much better separation than simple distillation can achieve.

Q2: Can this compound degrade during distillation?

Yes, as a tertiary alcohol, this compound is susceptible to thermal degradation, specifically acid-catalyzed dehydration, at elevated temperatures.[4] This reaction can produce alkene impurities (e.g., 2-methyl-2-pentene and 2-methyl-1-pentene) and water, which will contaminate the distillate.[4] To minimize this risk, it is advisable to use vacuum distillation, which lowers the boiling point of the alcohol.[4][5]

Q3: What is an azeotrope, and does this compound form one?

Q4: What are the primary safety concerns when distilling this compound?

The primary safety concerns are flammability and exposure. This compound is a flammable liquid.[7][8] The distillation process should always be conducted in a well-ventilated fume hood, away from any open flames or spark sources.[9][10] It is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[10] Ensure all glassware is free of cracks and that joints are properly sealed to prevent vapor leakage.[11] A fire extinguisher suitable for flammable liquid fires (Class B) should be readily accessible.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Components 1. Distillation Rate Too Fast: Insufficient time for equilibrium to be established in the column.2. Inefficient Column: The fractionating column may not have enough theoretical plates (surface area) for the separation.3. Poor Insulation: Significant heat loss from the column and distillation head reduces efficiency.1. Reduce the heating rate to maintain a slow, steady collection of 1-2 drops of distillate per second.[13]2. Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).3. Insulate the column and distillation head with glass wool or aluminum foil to maintain a proper temperature gradient.[11]
Temperature Fluctuations at Thermometer 1. Uneven Heating: The heat source is causing the liquid to boil irregularly.2. Flooding of the Column: The distillation rate is too high, causing liquid to fill the column packing.3. Azeotrope Formation: An azeotrope may be distilling over.[4]1. Ensure even heating with a heating mantle and use boiling chips or a magnetic stirrer for smooth boiling.[13]2. Decrease the heating rate immediately to allow the column to drain.3. Check for the presence of water or other solvents that could form an azeotrope.
No Distillate is Being Collected 1. Insufficient Heating: The temperature is not high enough to cause the vapor to reach the condenser.2. Leaks in the System: Vapors are escaping through poorly sealed joints.3. Improper Thermometer Placement: The thermometer bulb is positioned too high, not accurately reading the vapor temperature.1. Gradually increase the temperature of the heating mantle. For alcohols, the heating bath may need to be 30-50°C above the boiling point.[5]2. Check all glassware joints to ensure they are securely sealed. Use Keck clips to secure connections.[11]3. Adjust the thermometer so the top of the bulb is level with the bottom of the condenser side arm.[1][13]
Bumping or Irregular Boiling 1. Lack of Nucleation Sites: Superheating of the liquid followed by violent boiling.2. Flask Overfilled: The distillation flask is more than two-thirds full.[13]1. Add fresh boiling chips or a magnetic stir bar to the flask before heating begins. Never add boiling chips to a hot liquid. 2. Ensure the flask is appropriately sized and not overfilled.

Physicochemical Data of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₄O[8]
Molar Mass 102.177 g/mol [8]
Boiling Point 120-122 °C[7]
Melting Point -103 °C[8][14]
Density ~0.835 g/mL at 25 °C[7][8]
Refractive Index (n²⁰/D) ~1.411[7]
Water Solubility 32 g/L at 20 °C[8]
Flash Point 70 °F (~21 °C)

Experimental Protocol: Fractional Distillation

Objective: To purify this compound from a mixture of impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head (3-way adapter)

  • Thermometer and adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a controller

  • Boiling chips or magnetic stirrer and stir plate

  • Clamps and retort stand

  • Tubing for condenser water

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Assembly:

    • Set up the apparatus in a fume hood.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.[13]

    • Add the crude this compound to the flask, ensuring it is no more than two-thirds full.[13]

    • Securely attach the fractionating column to the flask.

    • Place the distillation head on top of the column and insert the thermometer. Adjust the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.[1]

    • Attach the condenser to the side-arm and secure it with a clamp. Connect the water tubing to the condenser, with water entering the lower inlet and exiting the upper outlet.[11]

    • Place a pre-weighed receiving flask at the end of the condenser.

    • Ensure all joints are properly sealed and secured.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the flask gently with the heating mantle.[13]

    • Observe the vapor as it begins to rise and the condensation ring slowly moves up the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation, collecting the distillate at a rate of approximately 1-2 drops per second.[13]

    • Record the temperature at which the first drop of distillate is collected. This will likely be a lower-boiling impurity. Collect this "forerun" in a separate flask.

  • Fraction Collection:

    • Once the temperature stabilizes near the boiling point of this compound (~121 °C), switch to a new, pre-weighed receiving flask to collect the main fraction.[8][14]

    • Continue to collect the distillate as long as the temperature remains stable.

    • If the temperature begins to drop, it may indicate that most of the this compound has distilled. If it rises significantly, a higher-boiling impurity is beginning to distill. In either case, stop collecting the main fraction and switch to a new flask.

  • Shutdown:

    • Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and damage to the glassware.[11]

    • Turn off and lower the heating mantle.

    • Allow the entire apparatus to cool to room temperature before disassembling.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the fractional distillation of this compound.

G start Distillation Problem Identified poor_sep Poor Separation of Components start->poor_sep no_distillate No Distillate Collected start->no_distillate temp_fluctuation Unstable Head Temperature start->temp_fluctuation cause_rate Distillation Rate Too Fast? poor_sep->cause_rate Check cause_column Inefficient Column or Poor Insulation? poor_sep->cause_column Check cause_heat Insufficient Heating? no_distillate->cause_heat Check cause_leak System Leak? no_distillate->cause_leak Check cause_therm Improper Thermometer Placement? no_distillate->cause_therm Check temp_fluctuation->cause_rate Check cause_boiling Uneven Boiling? temp_fluctuation->cause_boiling Check sol_rate Reduce Heating Rate (1-2 drops/sec) cause_rate->sol_rate Solution sol_column Use a More Efficient Column and Insulate cause_column->sol_column Solution sol_heat Increase Heating Mantle Temperature cause_heat->sol_heat Solution sol_leak Check and Reseal All Joints cause_leak->sol_leak Solution sol_therm Adjust Thermometer Bulb to Side-Arm Level cause_therm->sol_therm Solution sol_boiling Use Boiling Chips and Ensure Even Heat cause_boiling->sol_boiling Solution

Caption: Troubleshooting flowchart for fractional distillation.

References

Removing unreacted starting materials from Grignard reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with removing unreacted starting materials from Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials and byproducts I need to remove after a Grignard reaction?

A1: The main species to remove during the workup of a Grignard reaction include:

  • Unreacted Grignard reagent (R-MgX): This is highly reactive and must be quenched.

  • Unreacted starting halide (R-X): The organic halide used to form the Grignard reagent may not have fully reacted.

  • Unreacted electrophile: The carbonyl compound or other electrophile may not have been completely consumed.

  • Magnesium salts: Species such as MgX₂ and magnesium alkoxides are formed during the reaction and workup.[1]

  • Biphenyl byproduct: In reactions involving aryl halides, a common side product is biphenyl (or substituted biphenyls), formed from the coupling of the Grignard reagent with the unreacted aryl halide.[2][3]

Q2: How do I properly quench a Grignard reaction to remove the unreacted Grignard reagent?

A2: Quenching is a critical step to neutralize the highly basic and nucleophilic Grignard reagent.[4] The standard procedure involves the slow, dropwise addition of a proton source, typically an acid, to the reaction mixture, which should be cooled in an ice bath to manage the exothermic reaction.[5] Common quenching agents include:

  • Saturated aqueous ammonium chloride (NH₄Cl): This is a mild acidic quenching agent often used to avoid side reactions with sensitive functional groups.[6][7]

  • Dilute strong acids (e.g., HCl, H₂SO₄): These are effective for both quenching the Grignard reagent and dissolving the resulting magnesium salts.[8] A 10% sulfuric acid solution is a common choice.[5]

  • Water: While water can be used, the reaction can be very vigorous. It should be added dropwise with extreme caution to avoid a dangerous "volcano" effect.[5]

Q3: What is the purpose of an "acid workup" and how is it performed?

A3: An acid workup serves two main purposes: to quench any remaining Grignard reagent and to protonate the alkoxide intermediate formed after the Grignard reagent has added to a carbonyl group, thus yielding the desired alcohol product.[4][9] It is crucial that the acid workup is performed as a separate step after the Grignard reaction is complete. Adding the acid before or during the reaction will destroy the Grignard reagent.[9] A typical acid workup involves slowly adding a dilute acid solution, such as 6M HCl or 2M H₂SO₄, to the cooled reaction mixture.[8]

Troubleshooting Guide

Issue 1: A significant amount of biphenyl byproduct has formed in my reaction.

  • Cause: The formation of biphenyl is favored by higher concentrations of the aryl halide and elevated reaction temperatures.[2]

  • Solution:

    • Trituration: This technique involves washing the crude solid product with a solvent in which the desired product is poorly soluble, but the biphenyl byproduct is soluble. Petroleum ether is a commonly used solvent for this purpose.[2][8]

    • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can effectively separate it from the more soluble biphenyl impurity. For example, triphenylmethanol can be recrystallized from 2-propanol to remove biphenyl.[2]

Issue 2: Magnesium salts have precipitated and are difficult to remove.

  • Cause: Magnesium salts (MgX₂ and magnesium alkoxides) are insoluble in many organic solvents.

  • Solution:

    • Acidic Wash: During the workup, washing the reaction mixture with a dilute aqueous acid like HCl or H₂SO₄ will convert the magnesium salts into water-soluble species that can be removed with the aqueous layer.[8]

    • Filtration: In some cases, particularly if an aqueous workup is not desirable, the magnesium salts can be filtered off. Using a filter aid like Celite can help to trap the fine solid particles.[10]

Issue 3: How do I remove unreacted magnesium metal from the reaction flask?

  • Cause: An excess of magnesium is often used to ensure complete reaction of the organic halide.

  • Solution:

    • Acid Quench: The unreacted magnesium will react with the acid added during the workup, converting it to a soluble magnesium salt.

    • Mechanical Removal: For larger pieces of unreacted magnesium, they can be physically removed from the reaction mixture before quenching.

    • Filtration: If the magnesium is in the form of fine turnings, the reaction mixture can be decanted or filtered to remove the solid metal. A plug of glass wool in a funnel can be used for this purpose.

Experimental Protocols

Protocol 1: Standard Quenching and Extraction Workflow

This protocol describes a general procedure for the workup of a Grignard reaction to remove unreacted starting materials and isolate the crude product.

  • Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath.[5]

  • Quenching: Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture.[6] Continue the addition until no further exothermic reaction is observed.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or another suitable organic solvent and shake to extract the product into the organic layer. Allow the layers to separate.

  • Washing: Remove the aqueous layer. Wash the organic layer sequentially with:

    • Dilute HCl (e.g., 1M) to remove magnesium salts.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[8]

    • Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][8]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.[6]

Protocol 2: Purification of a Solid Product by Trituration to Remove Biphenyl

This protocol is specifically for the removal of a biphenyl byproduct from a solid crude product.

  • Initial Isolation: After the initial workup and solvent removal, obtain the crude solid product.

  • Solvent Addition: Add a small volume of a solvent in which the biphenyl is soluble but the desired product is not, such as cold petroleum ether.[2][8]

  • Stirring: Stir the mixture thoroughly with a spatula or stir rod. The biphenyl will dissolve in the solvent, while the desired product should remain as a solid.

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of the cold trituration solvent.

  • Drying: Allow the purified solid product to air dry or dry it in a vacuum oven.

Data Summary

The choice of workup procedure can influence the final yield and purity of the Grignard product. The following table summarizes qualitative data on the effectiveness of different workup reagents.

Workup ReagentTarget ImpurityAdvantagesDisadvantages
Saturated aq. NH₄ClUnreacted Grignard ReagentMild, good for sensitive functional groups[6]May not efficiently remove all magnesium salts.
Dilute HCl or H₂SO₄Unreacted Grignard Reagent, Magnesium SaltsEffectively quenches and dissolves salts[8]Strong acids can cause side reactions with certain products.
WaterUnreacted Grignard ReagentReadily available.Highly exothermic and can be difficult to control.[5]
Petroleum Ether (Trituration)BiphenylEffective for removing non-polar impurities from a solid product.[2]Only applicable to solid products and requires the product to be insoluble.

Visualizations

Diagram 1: General Grignard Reaction Workup Workflow

Workup_Workflow cluster_0 Reaction Mixture cluster_1 Workup cluster_2 Isolation Reaction Completed Grignard Reaction (Product Alkoxide, Unreacted Materials) Quench Quench (e.g., aq. NH4Cl or dilute acid) Reaction->Quench Cooling Extract Liquid-Liquid Extraction (Organic Solvent/Aqueous) Quench->Extract Wash Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Crude_Product Crude Product Evaporate->Crude_Product

Caption: A flowchart illustrating the standard workup procedure for a Grignard reaction.

Diagram 2: Logic for Purification Strategy Selection

Purification_Strategy node_rect node_rect start Crude Product Obtained is_solid Is the product a solid? start->is_solid biphenyl_present Is biphenyl a major impurity? is_solid->biphenyl_present Yes column Purify by Column Chromatography is_solid->column No triturate Triturate with Petroleum Ether biphenyl_present->triturate Yes recrystallize Recrystallize from suitable solvent biphenyl_present->recrystallize No triturate->recrystallize

Caption: A decision tree for selecting an appropriate purification strategy for a Grignard product.

References

Controlling exothermic reactions in Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely and effectively control exothermic Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Failure to initiate is a common issue, often due to a passivating magnesium oxide layer or the presence of moisture.[1] All glassware must be rigorously dried (flame or oven-dried), and anhydrous solvents are essential.[1][2][3]

Troubleshooting Initiation Failure:

  • Activate the Magnesium: The inert oxide layer on magnesium turnings can prevent the reaction.[1][2] Several activation methods can be employed, such as crushing the magnesium to expose a fresh surface or using chemical activators.[2][4]

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's purple color is an indicator of activation.[1][3][5]

  • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (do this carefully to avoid breaking the flask).

  • Thermal Activation: Gentle heating with a heat gun can initiate the reaction.[5][6] Be prepared to cool the reaction vessel immediately once the exotherm begins.[5]

Q2: How can I tell if my Grignard reaction has initiated?

A2: Visual and thermal cues indicate a successful initiation. Look for a noticeable exotherm (the reaction mixture will get warm), the formation of bubbles at the magnesium surface, and a change in the appearance of the solution, which often becomes cloudy and grayish or brownish.[4][7] For larger-scale reactions, in-situ monitoring with technologies like FTIR spectroscopy can confirm initiation by detecting the consumption of the organic halide.[8]

Q3: The reaction started but then stopped. What should I do?

A3: If the reaction stalls, it could be due to several factors, including insufficient mixing or the magnesium surface becoming deactivated again. Ensure vigorous stirring is maintained. If necessary, you may need to re-initiate with gentle warming or the addition of a small amount of an activator.

Q4: My reaction is turning very dark/black. Is this a problem?

A4: While a grayish or brownish color is typical for Grignard reagent formation, a very dark or black color may indicate decomposition or significant side reactions, often due to overheating.[1][9] This can lead to the formation of finely divided magnesium or byproducts like biphenyl in the case of phenyl Grignards.[4] To avoid this, maintain careful temperature control and a slow, steady addition of the alkyl halide.[9]

Q5: What is the best solvent for a Grignard reaction?

A5: Ethereal solvents are essential for stabilizing the Grignard reagent.[10] Tetrahydrofuran (THF) and diethyl ether are the most common choices. THF is generally preferred for its better solvating properties and higher boiling point, which can help moderate the reaction temperature.[3][11] However, diethyl ether's lower boiling point can make initiation easier to achieve with gentle reflux.[1]

Troubleshooting Guide: Controlling the Exotherm

A primary hazard in Grignard synthesis is the potential for a runaway reaction due to its exothermic nature.[11][12] Proper control of the reaction temperature is critical for both safety and product yield.

Issue: The reaction is too vigorous and difficult to control.

Solution:

  • Control the Addition Rate: The organic halide should be added slowly and dropwise to the magnesium suspension.[1] This ensures that the heat generated can be effectively dissipated by the solvent and cooling system. A syringe pump can be used for precise control.

  • Maintain Adequate Cooling: Use an ice bath or other cooling system to manage the reaction temperature, especially during the addition of the organic halide.[5][13] For larger-scale reactions, ensure the reactor's cooling jacket is functioning efficiently.[12]

  • Ensure Proper Agitation: Vigorous stirring is crucial for efficient heat transfer from the reaction mixture to the cooling bath.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated by the reaction.[14]

Issue: A delayed initiation leads to a dangerous exotherm.

Solution:

This is a critical safety concern. If a large amount of the organic halide is added before the reaction initiates, the subsequent onset of the reaction can be extremely rapid and violent.[7]

  • "Priming" the Reaction: Add only a small portion (about 5-10%) of the organic halide and wait for clear signs of initiation before proceeding with the rest of the addition.[8]

  • Monitoring: For scaled-up processes, use in-situ analysis like FTIR or NIR spectroscopy to monitor the concentration of the unreacted halide, ensuring it does not accumulate to dangerous levels.[8][15][16]

Data Presentation

Table 1: Common Solvents in Grignard Synthesis

SolventBoiling Point (°C)Key Characteristics
Diethyl Ether34.6Lower boiling point can aid in gentle reflux for initiation. Higher volatility and lower flash point (-45 °C) increase fire hazard.[1][11]
Tetrahydrofuran (THF)66Generally offers better stabilization of the Grignard reagent.[9] Higher flash point (-14 °C) compared to diethyl ether.[11]
2-Methyl-THF~80A greener alternative to THF with a higher boiling point and lower water solubility.

Table 2: Magnesium Activation Methods

MethodDescriptionAdvantagesConsiderations
Iodine A small crystal is added to the magnesium.Simple and effective; the disappearance of the purple color indicates activation.[1]Can be too reactive in some cases, especially with fresh magnesium.[17][18]
1,2-Dibromoethane A few drops are added to the magnesium.Effective for initiating stubborn reactions.[1]Introduces another reagent into the mixture.
DIBAH Diisobutylaluminum hydride is used to activate the magnesium surface.Allows for reliable initiation at or below 20°C.[8][14]Requires handling of a pyrophoric reagent.
Mechanical Crushing Physically crushing the magnesium turnings.Exposes a fresh, reactive surface.[2]Can be difficult to perform in a sealed apparatus.

Experimental Protocols

Protocol 1: Standard Grignard Reagent Formation (Small Scale)

Objective: To prepare a Grignard reagent with controlled initiation and exotherm.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous THF or diethyl ether

  • Iodine crystal (optional)

  • Flame-dried, three-neck round-bottom flask with a stir bar, reflux condenser, and addition funnel under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Place the magnesium turnings in the flame-dried flask.

  • If using an activator, add a single crystal of iodine.

  • Add a small amount of anhydrous solvent to just cover the magnesium.

  • Dissolve the organic halide in anhydrous solvent in the addition funnel.

  • Add approximately 10% of the organic halide solution to the magnesium suspension.

  • Observe the flask for signs of initiation (gentle bubbling, cloudiness, warming). If no reaction starts after several minutes, gently warm the flask with a heat gun until initiation is observed.

  • Once the reaction has started, begin the dropwise addition of the remaining organic halide solution at a rate that maintains a gentle reflux. Use an ice bath to control the temperature as needed.[13]

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grayish solution is the Grignard reagent.

Protocol 2: Monitoring Grignard Reactions with In-situ FTIR

Objective: To safely scale up a Grignard reaction by monitoring the concentration of the organic halide.

Methodology:

  • Set up the reaction in a reactor equipped with an in-situ FTIR probe.

  • Charge the reactor with magnesium and solvent.

  • Begin the addition of a small amount of the organic halide (e.g., 5% of the total).[8]

  • Use the FTIR probe to monitor the characteristic infrared absorption band of the C-X bond of the organic halide.

  • Initiation is confirmed by a decrease in the intensity of this absorption band, indicating its consumption.[8]

  • Once initiation is verified, the remainder of the organic halide can be added at a controlled rate, continuously monitoring its concentration to prevent accumulation.

Visualizations

Grignard_Workflow start Start: Anhydrous Setup initiation Initiation Step (Add ~10% halide) start->initiation check_init Reaction Initiated? initiation->check_init addition Controlled Addition of Remaining Halide check_init->addition  Yes troubleshoot Troubleshoot Initiation (Activate Mg, Gentle Heat) check_init->troubleshoot No   monitoring Monitor Exotherm & Maintain Cooling addition->monitoring completion Reaction Complete (Mg Consumed) monitoring->completion end End: Grignard Reagent completion->end troubleshoot->initiation

Caption: A standard workflow for controlled Grignard synthesis.

Runaway_Reaction_Troubleshooting start Vigorous Exotherm Detected stop_addition Immediately Stop Halide Addition start->stop_addition increase_cooling Increase External Cooling (Ice Bath) start->increase_cooling increase_stirring Increase Stirring Rate start->increase_stirring check_control Is Reaction Under Control? stop_addition->check_control increase_cooling->check_control increase_stirring->check_control dilute Dilute with Cold Anhydrous Solvent dilute->check_control check_control->dilute No   resume Resume Slow Addition with Caution check_control->resume  Yes emergency Emergency Quench (If Uncontrolled) check_control->emergency Still No

Caption: A decision tree for managing a runaway Grignard reaction.

References

Anhydrous conditions for successful Grignard reagent formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when preparing Grignard reagents, with a focus on maintaining the necessary anhydrous conditions for a successful reaction.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions absolutely essential for a successful Grignard reaction?

Grignard reagents are potent nucleophiles and strong bases.[1][2] They readily react with protic compounds, such as water, in an acid-base reaction.[3] If even trace amounts of moisture are present in the reaction setup, the Grignard reagent will be quenched as it forms, converting it into a hydrocarbon and preventing it from participating in the desired reaction.[4][5] This hydrolysis reaction not only consumes the Grignard reagent, reducing the yield, but can also lead to the formation of side products like magnesium hydroxide.[2]

Q2: My Grignard reaction failed to initiate. What are the most common reasons for this?

Failure to initiate is a frequent issue in Grignard synthesis and is often attributed to two primary factors: the presence of moisture and a passivated magnesium surface.[6][7]

  • Moisture Contamination: Water in the glassware, solvent, or on the surface of the magnesium can prevent the reaction from starting.[7][8]

  • Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, rendering them unreactive.[8]

Q3: What are the visual indicators of a successful Grignard reagent formation?

The initiation of a Grignard reaction is typically accompanied by several visual cues. These include the appearance of gentle bubbling or a cloudy or grayish mixture in the flask.[4][9] A slight increase in temperature, indicating an exothermic reaction, is also a positive sign.[4] The disappearance of the metallic magnesium as it is consumed is another key indicator of a successful reaction.[9]

Q4: How can I be certain my solvent is sufficiently dry for the reaction?

While commercially available anhydrous solvents are a good starting point, it is best practice to dry the solvent immediately before use, as moisture can be absorbed once a bottle is opened.[1] A common and reliable qualitative method for ensuring the dryness of ethereal solvents like THF or diethyl ether is the use of a sodium/benzophenone ketyl indicator.[1] The development of a deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.[1]

Q5: Can a Grignard reaction be initiated if it doesn't start on its own?

Yes, several techniques can be employed to initiate a stubborn Grignard reaction:

  • Mechanical Activation: Crushing a few pieces of magnesium with a dry glass rod can expose a fresh, unoxidized surface.[8]

  • Chemical Activation: Adding a small crystal of iodine can help to activate the magnesium surface.[6][10] The brown color of the iodine will fade as the reaction begins.[6]

  • Using an Initiator: A small amount of a more reactive alkyl halide, such as 1,2-dibromoethane, can be added to start the reaction.[11]

Troubleshooting Guide

Problem: The Grignard reaction does not start.

This is the most common issue encountered. The following logical workflow can help diagnose and solve the problem.

G start Reaction Fails to Initiate check_dryness Were glassware and solvent rigorously dried? start->check_dryness check_mg Is the magnesium surface activated? check_dryness->check_mg Yes redry Redry all components. - Flame-dry glassware. - Use freshly distilled/dried solvent. check_dryness->redry No activate_mg Activate Magnesium: - Crush turnings. - Add an iodine crystal. - Add 1,2-dibromoethane. check_mg->activate_mg No other_issues Investigate other factors: - Purity of alkyl halide. - Reaction temperature. check_mg->other_issues Yes redry->start activate_mg->start success Reaction Initiates activate_mg->success other_issues->start

Troubleshooting workflow for a failed Grignard reaction.

Data Summary

The success of a Grignard reaction is highly dependent on minimizing the water content in the solvent. Below is a summary of typical water content in solvents and the effectiveness of common drying methods.

Solvent Grade/Drying MethodTypical Water Content (ppm)Reference
Reagent Grade THF (new bottle)100 - 300[1]
Anhydrous THF (commercial)< 50[1]
THF dried with 3Å molecular sieves (48h)< 10[1]
THF distilled from sodium/benzophenone< 5[1]

Experimental Protocols

Protocol 1: Drying Glassware for Anhydrous Reactions

  • Cleaning: Thoroughly wash all glassware with soap and water, followed by a rinse with deionized water and then acetone to remove residual water.[12]

  • Oven Drying: Place the clean glassware in an oven at a temperature of at least 110 °C for a minimum of 2-4 hours, or ideally overnight.[6][13]

  • Flame Drying (Alternative): For faster drying, assemble the glassware and flame-dry it under a gentle stream of inert gas (nitrogen or argon) using a heat gun.[6][7] Ensure even heating to avoid thermal stress on the glass.

  • Cooling: Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator to prevent the re-adsorption of atmospheric moisture.[7]

Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF) using Sodium/Benzophenone

This procedure should only be performed by personnel experienced with handling reactive metals.

  • Pre-drying: If the THF has a high water content, pre-dry it by letting it stand over activated 3Å molecular sieves for 24-48 hours.[1]

  • Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head, a condenser, and a receiving flask. Flame-dry the entire setup and maintain it under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the round-bottom flask, add sodium metal (as wire or small pieces) and a small amount of benzophenone.[1]

  • Reflux: Add the pre-dried THF to the flask and begin to heat the mixture to reflux.

  • Indication of Anhydrous Conditions: Continue to reflux the mixture until a persistent deep blue or purple color develops.[1] This indicates the formation of the benzophenone ketyl radical, which only occurs in the absence of water and oxygen.[1] If the color fades, it signifies the presence of residual moisture, and more reflux time or additional sodium may be required.[1]

  • Distillation: Once the blue/purple color is stable, the anhydrous THF can be distilled directly from the still for immediate use in the Grignard reaction.[1]

Protocol 3: Setting Up a Grignard Reaction under Anhydrous Conditions

  • Glassware Preparation: Ensure all glassware (round-bottom flask, reflux condenser, and addition funnel) is rigorously dried using one of the methods described in Protocol 1.[4]

  • Inert Atmosphere: Assemble the apparatus while it is still warm and immediately place it under a positive pressure of an inert gas, such as nitrogen or argon.[4] This can be achieved using a Schlenk line or a balloon filled with the inert gas.

  • Reagent Addition: Place the magnesium turnings in the reaction flask. A small crystal of iodine can be added at this stage to aid in activation.[6]

  • Solvent Addition: Add a portion of the anhydrous solvent (e.g., diethyl ether or THF) to the flask to cover the magnesium.

  • Initiation: Prepare a solution of the organic halide in the anhydrous solvent in the addition funnel. Add a small amount of this solution to the magnesium suspension.[6]

  • Maintaining the Reaction: Once the reaction has initiated (indicated by bubbling and/or a cloudy appearance), add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.[6]

  • Completion: After the addition is complete, the reaction mixture may be stirred and refluxed for an additional period to ensure all the magnesium has reacted.[9]

G cluster_prep Preparation Phase cluster_reaction Reaction Phase dry_glassware 1. Dry Glassware (Oven or Flame-dry) assemble 2. Assemble Apparatus (Under Inert Gas) dry_glassware->assemble add_mg 3. Add Mg Turnings (& Optional Iodine) assemble->add_mg add_solvent 4. Add Anhydrous Solvent add_mg->add_solvent prepare_halide 5. Prepare Organic Halide Solution add_solvent->prepare_halide initiate 6. Add Small Amount of Halide to Initiate prepare_halide->initiate observe 7. Observe for Initiation (Bubbling, Cloudiness) initiate->observe add_remaining 8. Add Remaining Halide Dropwise (Maintain Reflux) observe->add_remaining Initiation Successful complete 9. Stir/Reflux to Completion add_remaining->complete

Experimental workflow for Grignard reagent formation.

References

Technical Support Center: Dehydration of 2-Methyl-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the dehydration of 2-methyl-2-pentanol.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed dehydration of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient heating or reaction time. 2. Loss of product during workup: The alkene products are volatile. 3. Ineffective catalyst: The acid catalyst may be too dilute or degraded.1. Ensure the reaction is heated to the appropriate temperature (typically 140-180°C for tertiary alcohols) and monitor the reaction progress using TLC or GC.[1] 2. Use an ice bath to cool the receiving flask during distillation to minimize the loss of the volatile alkene products.[2] Ensure all glassware joints are well-sealed. 3. Use a concentrated strong acid like sulfuric acid or phosphoric acid. Ensure the acid is fresh and has been stored properly.
Formation of an Ether Byproduct Reaction temperature is too low: At lower temperatures (around 140°C or below), an intermolecular dehydration (SN2 reaction) between two alcohol molecules can occur, leading to the formation of a symmetrical ether.[3][4]Increase the reaction temperature to favor the E1 elimination pathway that leads to the alkene products. Generally, temperatures above 150°C favor alkene formation.[3]
Unexpected Peaks in GC-MS Analysis 1. Presence of starting material: The reaction did not go to completion. 2. Formation of rearranged products: While less common for this specific substrate, carbocation rearrangements can occur in other alcohol dehydrations. 3. Side reactions with sulfuric acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring and the formation of sulfur dioxide.1. Increase reaction time or temperature. 2. Analyze the mass spectra of the unexpected peaks to identify their structures. While this compound forms a stable tertiary carbocation making rearrangement unlikely, it's a possibility to consider in other systems. 3. Consider using phosphoric acid, which is a weaker oxidizing agent than sulfuric acid, to minimize side reactions.[5]
Product mixture is difficult to separate The boiling points of the isomeric alkene products (2-methyl-2-pentene and 2-methyl-1-pentene) are very close, making separation by simple distillation challenging.Fractional distillation is recommended for separating the alkene isomers. For analytical purposes, gas chromatography (GC) is the most effective method for separating and quantifying the products.[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the dehydration of this compound?

A1: The dehydration of this compound, an acid-catalyzed elimination reaction, primarily yields two isomeric alkenes: the major product is 2-methyl-2-pentene, and the minor product is 2-methyl-1-pentene.[7][8]

Q2: Why is 2-methyl-2-pentene the major product?

A2: The formation of the major product is governed by Zaitsev's rule, which states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the favored product.[8][9] 2-methyl-2-pentene is a trisubstituted alkene, while 2-methyl-1-pentene is a disubstituted alkene, making the former more thermodynamically stable.

Q3: What is the reaction mechanism for the dehydration of this compound?

A3: The reaction proceeds through an E1 (unimolecular elimination) mechanism. This involves three main steps:

  • Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).[5]

  • Formation of a carbocation: The water molecule departs, forming a stable tertiary carbocation.[5]

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond.[5]

Q4: Which acid catalyst is better to use, sulfuric acid or phosphoric acid?

A4: Both concentrated sulfuric acid and phosphoric acid can be used as catalysts.[5] However, sulfuric acid is a strong oxidizing agent and can lead to undesirable side reactions and charring. Phosphoric acid is less oxidizing and often results in a cleaner reaction.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot. For a more quantitative analysis, gas chromatography (GC) can be used to monitor the appearance of the alkene products and the disappearance of the starting material.

Q6: What is the expected ratio of the major to minor product?

Data Presentation

The following table summarizes the expected products and their properties in the dehydration of this compound.

Product NameStructureType of AlkeneBoiling Point (°C)Expected Yield
2-Methyl-2-pentene CH₃CH₂C(CH₃)=CHCH₃Trisubstituted~67-68Major Product
2-Methyl-1-pentene CH₃CH₂CH₂C(CH₃)=CH₂Disubstituted~62Minor Product

Experimental Protocols

Detailed Methodology for the Dehydration of this compound

This protocol is a general procedure and may need to be optimized for specific laboratory conditions and equipment.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%) or phosphoric acid (85%)

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous sodium sulfate

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Separatory funnel

  • Erlenmeyer flasks

  • Ice bath

  • Heating mantle

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add this compound and a few boiling chips.

    • In a separate beaker, carefully measure the required amount of concentrated sulfuric acid or phosphoric acid. Caution: Strong acids are corrosive. Handle with appropriate personal protective equipment (PPE).

    • Slowly and with constant swirling, add the acid to the alcohol in the round-bottom flask. The mixture may become warm.

  • Dehydration:

    • Assemble a distillation apparatus with the round-bottom flask as the distilling flask.

    • Place a collection flask in an ice bath to receive the volatile alkene products.

    • Heat the reaction mixture using a heating mantle to the appropriate temperature (typically 140-180°C).

    • Collect the distillate, which will be a mixture of the alkene products and water.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a small amount of 5% sodium bicarbonate solution to neutralize any residual acid. Carefully vent the separatory funnel to release any pressure buildup.

    • Separate the organic layer (top layer) from the aqueous layer (bottom layer).

    • Wash the organic layer with water.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

    • Dry the organic layer with anhydrous sodium sulfate.

  • Purification and Analysis:

    • Decant the dried liquid into a clean, dry round-bottom flask for a final distillation (fractional distillation is recommended for better separation of isomers).

    • Collect the fraction boiling at the expected temperature range for the alkene products.

    • Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the isomeric products and to check for the presence of any starting material or byproducts.[11]

Visualizations

G cluster_factors Factors Influencing Selectivity cluster_mechanism E1 Mechanism cluster_products Alkene Products Catalyst Catalyst Protonation Protonation Catalyst->Protonation Temperature Temperature Carbocation_Formation Carbocation Formation (Tertiary) Temperature->Carbocation_Formation Substrate_Structure Substrate Structure (Tertiary Alcohol) Substrate_Structure->Carbocation_Formation Protonation->Carbocation_Formation Deprotonation Deprotonation Carbocation_Formation->Deprotonation Major_Product 2-Methyl-2-pentene (Zaitsev Product - More Stable) Deprotonation->Major_Product Minor_Product 2-Methyl-1-pentene (Hofmann-like Product - Less Stable) Deprotonation->Minor_Product

Caption: Factors influencing product selectivity in the dehydration of this compound.

G Start Start Reaction_Setup 1. Reaction Setup (this compound + Acid Catalyst) Start->Reaction_Setup Dehydration 2. Dehydration (Heating and Distillation) Reaction_Setup->Dehydration Workup 3. Workup (Neutralization and Washing) Dehydration->Workup Drying 4. Drying (Anhydrous Na2SO4) Workup->Drying Purification 5. Purification (Fractional Distillation) Drying->Purification Analysis 6. Analysis (GC-MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the dehydration of this compound.

References

Minimizing minor product formation in alkene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alkene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize minor product formation in your experiments.

I. Troubleshooting Guides

This section provides solutions to common issues encountered during alkene synthesis.

Wittig Reaction: Poor (Z)-Selectivity or Low Yield

Question: My Wittig reaction using a non-stabilized ylide is producing a mixture of (E) and (Z) isomers, or the overall yield is low. How can I improve the (Z)-selectivity and yield?

Answer:

Poor (Z)-selectivity and low yields in Wittig reactions with non-stabilized ylides often stem from reaction conditions that allow for equilibration of the betaine intermediate or side reactions. Here are some troubleshooting steps:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. For high (Z)-selectivity, "salt-free" conditions are often preferred. This means using a base that does not introduce lithium cations, which can stabilize the betaine intermediate and lead to equilibration and loss of stereoselectivity.[1]

    • Recommended: Use sodium bases like sodium hydride (NaH) or sodium amide (NaNH₂) in aprotic, non-polar solvents like THF or diethyl ether.[2]

    • Avoid: Lithium bases such as n-butyllithium (n-BuLi) can decrease (Z)-selectivity.[2]

  • Temperature Control: Perform the reaction at low temperatures to favor the kinetically controlled formation of the (Z)-alkene. The initial addition of the ylide to the carbonyl compound should be carried out at a low temperature (e.g., -78 °C).

  • Ylide Stability: Ensure your ylide is truly "non-stabilized" (i.e., the group attached to the ylidic carbon is not electron-withdrawing). Stabilized ylides inherently favor the formation of the (E)-alkene.[3]

  • Side Reactions: The primary byproduct in a Wittig reaction is triphenylphosphine oxide (Ph₃P=O), which can complicate purification and affect yield calculations.[4][5] Consider alternative purification methods if standard extraction and chromatography are inefficient. Precipitation of triphenylphosphine oxide from a non-polar solvent like hexane can be effective.

Horner-Wadsworth-Emmons (HWE) Reaction: Poor (E)-Selectivity

Question: My Horner-Wadsworth-Emmons (HWE) reaction is not providing the expected high (E)-selectivity. What factors can I adjust?

Answer:

The HWE reaction is renowned for its high (E)-selectivity, so deviations from this outcome suggest that the reaction conditions are not optimal for thermodynamic control.[4][6] Here’s how to troubleshoot:

  • Base and Cation Effects: The choice of base and the corresponding metal cation significantly influences the stereochemical outcome.

    • For high (E)-selectivity: Use sodium or lithium bases (e.g., NaH, NaOEt, or LiCl/DBU) in a suitable solvent like THF or DME.[4][7]

    • For (Z)-selectivity (Still-Gennari modification): If you desire the (Z)-alkene, use phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with a potassium base like KHMDS and a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[6][7]

  • Reaction Temperature: Higher reaction temperatures generally favor the formation of the more thermodynamically stable (E)-alkene.[4] If you are getting a mixture of isomers, consider running the reaction at room temperature or slightly elevated temperatures to allow for equilibration of the intermediates.

  • Steric Hindrance: The steric bulk of both the aldehyde/ketone and the phosphonate reagent can impact selectivity. Increased steric hindrance on the aldehyde generally leads to higher (E)-selectivity.[4]

Elimination Reactions (E2): Incorrect Regioisomer (Hofmann vs. Zaitsev)

Question: My E2 elimination reaction is producing the wrong regioisomer as the major product. How do I control whether the Zaitsev (more substituted) or Hofmann (less substituted) alkene is formed?

Answer:

The regioselectivity of an E2 reaction is primarily controlled by the steric bulk of the base used.[8][9]

  • To favor the Zaitsev (more substituted) product: Use a small, strong base. Common choices include sodium ethoxide (NaOEt) or sodium hydroxide (NaOH).[8][10] These bases are small enough to abstract a proton from the more sterically hindered carbon atom, leading to the more thermodynamically stable, more substituted alkene.

  • To favor the Hofmann (less substituted) product: Use a bulky, sterically hindered base. The classic choice is potassium tert-butoxide (t-BuOK).[8][11] The large size of this base makes it difficult to access the more sterically hindered proton, so it preferentially abstracts a proton from the less hindered, more accessible carbon, leading to the less substituted alkene.[9]

  • Leaving Group: While the base is the primary factor, the nature of the leaving group can also have an effect, though it is less pronounced.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common side product in a Wittig reaction and how can I remove it?

A1: The most common and often problematic side product is triphenylphosphine oxide (Ph₃P=O).[4][5] Its removal can be challenging due to its polarity and solubility in many organic solvents. Here are some common purification strategies:

  • Column Chromatography: This is a very common and generally effective method.

  • Crystallization: If your desired alkene is a solid, recrystallization can be an effective way to separate it from triphenylphosphine oxide.

  • Precipitation: Triphenylphosphine oxide is often poorly soluble in non-polar solvents like hexane or diethyl ether. Dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar solvent can cause the triphenylphosphine oxide to precipitate.[4]

Q2: How can I be sure of the E/Z ratio of my alkene product?

A2: The most common and reliable methods for determining the E/Z ratio of alkenes are:

  • ¹H NMR Spectroscopy: The coupling constants (J-values) for the vinylic protons are different for (E) and (Z) isomers. For disubstituted alkenes, the trans (E) isomer typically has a larger coupling constant (around 12-18 Hz) compared to the cis (Z) isomer (around 6-12 Hz).[12] The ratio of the isomers can be determined by integrating the signals corresponding to each isomer.

  • Gas Chromatography (GC): The (E) and (Z) isomers often have different retention times on a GC column, allowing for their separation and quantification by integrating the peak areas.

Q3: My elimination reaction is very slow. What can I do to speed it up?

A3: The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[13] To increase the reaction rate, you can:

  • Increase the concentration of the base.

  • Use a stronger base.

  • Increase the reaction temperature. Additionally, polar aprotic solvents can increase the rate of E2 reactions as they do not solvate and "buffer" the base as much as polar protic solvents.[14]

III. Data Presentation: Selectivity in Alkene Synthesis

Table 1: Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
Phosphonate ReagentAldehydeBaseTemperature (°C)E:Z Ratio
Methyl 2-(dimethoxyphosphoryl)acetateBenzaldehydeNaH23>95:5
Methyl 2-(dimethoxyphosphoryl)acetateIsobutyraldehydeNaH2390:10
Ethyl 2-(diphenylphosphono)propionateBenzaldehydet-BuOK-785:95
Ethyl 2-(di-o-isopropylphenylphosphono)propionateBenzaldehydet-BuOK-783:97
(CF₃CH₂O)₂P(O)CH₂CO₂Et (Still-Gennari)HeptanalKHMDS, 18-crown-6-78<5:95

Data synthesized from multiple sources for illustrative purposes.[4][15]

Table 2: Regioselectivity in the E2 Elimination of 2-Bromobutane
BaseBase StructureMajor ProductMinor ProductZaitsev:Hofmann Ratio
Sodium EthoxideNaOEt2-Butene1-Butene~80:20
Potassium tert-Butoxidet-BuOK1-Butene2-Butene~30:70

Data synthesized from multiple sources for illustrative purposes.[8][9]

IV. Experimental Protocols

Protocol 1: General Procedure for a (Z)-Selective Wittig Reaction
  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt.

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong, non-lithium base (e.g., NaH or NaNH₂).

    • Allow the mixture to stir at room temperature for 1-2 hours, during which the characteristic color of the ylide should develop.

  • Reaction with Carbonyl:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the aldehyde or ketone in anhydrous THF via syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Protocol 2: General Procedure for an (E)-Selective Horner-Wadsworth-Emmons Reaction
  • Carbanion Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonate ester.

    • Add anhydrous THF via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base such as sodium hydride (NaH) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Carbonyl:

    • Cool the phosphonate carbanion solution to 0 °C.

    • Slowly add a solution of the aldehyde or ketone in anhydrous THF via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • The water-soluble phosphate byproduct will remain in the aqueous layer.[7]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Protocol 3: General Procedure for a Hofmann-Selective E2 Elimination
  • Reaction Setup:

    • In a round-bottom flask, dissolve the alkyl halide in a suitable anhydrous solvent (e.g., THF or tert-butanol).

    • Place the flask under an inert atmosphere.

  • Addition of Bulky Base:

    • In a separate flask, prepare a solution of potassium tert-butoxide (t-BuOK) in the same anhydrous solvent.

    • Slowly add the t-BuOK solution to the alkyl halide solution at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Transfer to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the alkene product may be volatile).

    • Purify by distillation or column chromatography.

V. Visualizations

Wittig_Reaction_Troubleshooting start Wittig Reaction: Low Z-Selectivity / Low Yield check_ylide Is the ylide non-stabilized? start->check_ylide check_base What type of base was used? check_ylide->check_base Yes stabilized_ylide Stabilized ylides favor (E)-alkene formation. check_ylide->stabilized_ylide No check_temp Was the reaction run at low temp? check_base->check_temp Non-Lithium lithium_base Lithium bases can decrease Z-selectivity. [23] check_base->lithium_base Lithium-based solution_temp Run the reaction at -78 °C. check_temp->solution_temp No end Check purification methods for triphenylphosphine oxide. check_temp->end Yes solution_ylide Use a non-stabilized ylide for Z-alkene synthesis. stabilized_ylide->solution_ylide solution_base Use a 'salt-free' base like NaH or NaNH2. [23] lithium_base->solution_base high_temp Higher temperatures can lead to equilibration and lower Z-selectivity.

Caption: Troubleshooting workflow for poor (Z)-selectivity in Wittig reactions.

E2_Regioselectivity start Desired E2 Elimination Product product_type More or Less Substituted Alkene? start->product_type zaitsev Zaitsev Product (More Substituted) product_type->zaitsev More hofmann Hofmann Product (Less Substituted) product_type->hofmann Less small_base Use a small, strong base (e.g., NaOEt, NaOH). [15] zaitsev->small_base bulky_base Use a bulky, strong base (e.g., t-BuOK). [15, 19] hofmann->bulky_base

Caption: Logic diagram for controlling regioselectivity in E2 elimination reactions.

HWE_Stereoselectivity_Workflow start Horner-Wadsworth-Emmons Reaction desired_isomer Desired Isomer? start->desired_isomer e_alkene (E)-Alkene (Thermodynamic) desired_isomer->e_alkene E z_alkene (Z)-Alkene (Kinetic) desired_isomer->z_alkene Z e_conditions Standard HWE Conditions: - NaH or Li-based base [1] - Room Temp or Higher [1] e_alkene->e_conditions z_conditions Still-Gennari Modification: - Electron-withdrawing phosphonate - KHMDS + 18-crown-6 [4] - Low Temp (-78 °C) [4] z_alkene->z_conditions

Caption: Experimental workflow for achieving E or Z selectivity in the HWE reaction.

References

Technical Support Center: Analysis of 2-Methyl-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-methyl-2-pentanol via Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a sample of this compound?

A1: Common impurities in this compound typically originate from its synthesis or degradation. Synthesis via Grignard reaction may leave residual starting materials such as acetone or 2-pentanone.[1][2][3] Degradation, particularly through dehydration, can lead to the formation of alkenes, primarily 2-methyl-2-pentene and to a lesser extent, 2-methyl-1-pentene.

Q2: Why am I seeing broad or tailing peaks for this compound in my chromatogram?

A2: Peak tailing for alcohols like this compound is a common issue in GC analysis.[4][5] Alcohols are polar compounds that can interact with active sites in the GC system, such as the injector liner or the column itself, through hydrogen bonding.[4] This can cause a portion of the analyte to elute later, resulting in a tailing peak. Using deactivated liners and columns is crucial to minimize this effect.[4]

Q3: Can I use a standard non-polar column (e.g., DB-1 or HP-5) for this analysis?

A3: While a non-polar column can be used, a mid-polarity column is often recommended for the analysis of residual solvents and polar compounds. A mid-polarity stationary phase can provide a better peak shape for the alcohol and may offer better resolution between the main component and its impurities.

Q4: What is the purpose of using headspace sampling for this analysis?

A4: Headspace sampling is a common technique for the analysis of volatile organic compounds (VOCs) and residual solvents in pharmaceuticals.[6][7][8][9] It involves heating the sample in a sealed vial to allow volatile impurities to partition into the gas phase (headspace), which is then injected into the GC. This technique is beneficial as it is automated, reduces contamination of the GC system with non-volatile matrix components, and can improve sensitivity for volatile impurities.

Q5: How can I confirm the identity of a suspected impurity peak?

A5: The primary method for confirming the identity of an impurity is by interpreting its mass spectrum and comparing it to a reference library (e.g., NIST). For the expected dehydration products, the mass spectra of 2-methyl-2-pentene and 2-methyl-1-pentene are well-documented.[10][11][12][13] You can also confirm the identity by running a standard of the suspected impurity under the same GC-MS conditions and comparing the retention time and mass spectrum.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for this compound
Question Possible Cause Troubleshooting Action
Why is the this compound peak tailing? Active sites in the injector or column are interacting with the polar alcohol.1. Use a deactivated inlet liner: Ensure the liner is designed for active compounds. 2. Condition the column: Bake the column according to the manufacturer's instructions to remove contaminants. 3. Trim the column: Cut the first few centimeters of the column from the injector end to remove any non-volatile residues. 4. Check for cold spots: Ensure the transfer line and injector port are at a consistent and appropriate temperature.[14]
Could the injection technique be the cause? Slow injection speed can contribute to peak broadening.If using manual injection, ensure a fast and consistent injection. An autosampler is recommended for better reproducibility.
What if all peaks in the chromatogram are tailing? This could indicate a more general system issue.Check for leaks in the system, ensure proper carrier gas flow, or consider that the column may be contaminated or degraded.[5]
Issue 2: Co-elution of Impurities
Question Possible Cause Troubleshooting Action
Two peaks are not fully resolved. How can I improve separation? The GC temperature program may not be optimal for separating the specific impurities.1. Decrease the initial oven temperature: This can improve the separation of early-eluting compounds. 2. Reduce the temperature ramp rate: A slower ramp will increase the interaction of the analytes with the stationary phase, potentially improving resolution. 3. Introduce an isothermal hold: A hold at a specific temperature can help separate closely eluting peaks.
Is my column suitable for this separation? The column stationary phase may not have the right selectivity for the analytes.Consider a column with a different polarity. If using a non-polar column, a mid-polarity column might provide better separation.
Issue 3: Difficulty in Identifying Unknown Peaks
Question Possible Cause Troubleshooting Action
The mass spectrum of an unknown peak does not have a good match in the library. The peak may be a compound not present in your library, or the spectrum may be of poor quality.1. Check the background subtraction: Ensure that the mass spectrum is clean and not influenced by co-eluting peaks or background noise. 2. Perform a manual interpretation: Look for characteristic fragment ions that could indicate the class of the compound. 3. Consider other potential impurities: Think about other possible side reactions or contaminants from the synthesis or storage of this compound.
The peak is very small, and the mass spectrum is noisy. The concentration of the impurity is low, leading to a poor signal-to-noise ratio.1. Increase the sample concentration: If possible, prepare a more concentrated sample. 2. Adjust the injection volume or split ratio: A larger injection volume or a lower split ratio will introduce more sample into the column. 3. Use Selected Ion Monitoring (SIM) mode: If you have a suspected impurity, SIM mode can significantly increase sensitivity for that specific compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the identification of volatile impurities in this compound. Optimization may be required based on the specific instrumentation and sample characteristics.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to the vial.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Prepare a blank sample containing only the solvent.

2. GC-MS Parameters

Parameter Setting
GC System Gas Chromatograph with Mass Spectrometric Detector
Column Mid-polarity (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness)
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40 °C, hold for 5 min Ramp: 10 °C/min to 240 °C Hold: 5 min at 240 °C
MS Transfer Line Temp. 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 35-350
Scan Mode Full Scan

3. Headspace Sampler Parameters

Parameter Setting
Oven Temperature 80 °C
Loop Temperature 90 °C
Transfer Line Temperature 100 °C
Vial Equilibration Time 30 min
Injection Time 1 min

4. Data Analysis

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • For each impurity peak, obtain the mass spectrum by performing a background subtraction.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for identification.

  • Report the relative area percentage of each identified impurity.

Data Presentation

The following table shows typical results for the analysis of a this compound sample containing common impurities.

Peak No. Retention Time (min) Compound Name Relative Area %
15.82-Methyl-1-pentene0.15
26.22-Methyl-2-pentene0.50
38.5Acetone0.05
410.22-Pentanone0.10
512.1This compound99.20

Visualizations

GCMS_Troubleshooting_Workflow cluster_start Start: Impurity Analysis of this compound cluster_evaluation Chromatogram Evaluation cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_identification Peak Identification cluster_end End: Report Results start Run GC-MS Analysis eval_chrom Evaluate Chromatogram start->eval_chrom peak_tailing Peak Tailing Observed? eval_chrom->peak_tailing Good Peaks eval_chrom->peak_tailing Poor Peak Shape troubleshoot_tailing Troubleshoot Tailing: - Check liner deactivation - Condition/trim column - Check for cold spots peak_tailing->troubleshoot_tailing Yes co_elution Co-elution Observed? peak_tailing->co_elution No troubleshoot_tailing->start Re-run Analysis optimize_method Optimize GC Method: - Adjust temperature program - Change column if necessary co_elution->optimize_method Yes identify_peaks Identify Impurity Peaks co_elution->identify_peaks No optimize_method->start Re-run Analysis library_match Good Library Match? identify_peaks->library_match manual_interpretation Manual Interpretation/ Run Standard library_match->manual_interpretation No report Report Impurity Profile library_match->report Yes manual_interpretation->report

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

Impurity_Sources cluster_synthesis Synthesis cluster_product Product cluster_degradation Degradation grignard Grignard Reaction ketone Starting Ketone (e.g., Acetone, 2-Pentanone) grignard->ketone Unreacted product This compound grignard->product dehydration Dehydration product->dehydration alkenes Alkenes: - 2-Methyl-2-pentene - 2-Methyl-1-pentene dehydration->alkenes

Caption: Potential sources of impurities in this compound.

References

Storage and handling precautions for 2-methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 2-methyl-2-pentanol. Adherence to these guidelines is crucial for ensuring experimental integrity and personnel safety.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is a flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Ingestion and inhalation can be harmful.

What are the recommended storage conditions for this compound?

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2] The storage area should be designated for flammable liquids.[2][3]

What personal protective equipment (PPE) should be worn when handling this compound?

It is recommended to wear:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1][2]

  • Body Protection: A lab coat and, if necessary, flame-retardant clothing.[1]

What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3]

How should this compound waste be disposed of?

Waste disposal should be conducted in accordance with local, regional, and national regulations.[1][2] It is generally considered hazardous waste and should be disposed of at an approved waste disposal plant.[2][3] Do not empty into drains.[2][4]

Quantitative Data Summary

PropertyValueSource
Boiling Point120-122 °C[5]
Melting Point-107 °C[1]
Flash Point30 °C (closed cup)
Density0.835 g/mL at 25 °C[5]
Water Solubility32 g/L at 20 °C[5]

Troubleshooting Guide

Issue: The purity of my this compound sample is lower than expected.

  • Possible Cause: Improper storage leading to degradation or contamination.

  • Solution: Ensure the container is always tightly sealed when not in use to prevent absorption of moisture or other atmospheric contaminants. Store in a designated, cool, and dry area away from direct sunlight. Verify the integrity of the storage container.

Issue: I observe unexpected side reactions in my experiment involving this compound.

  • Possible Cause: Contamination with incompatible materials or peroxide formation.

  • Solution: Review all chemicals and equipment used in the experimental setup for potential incompatibilities. Ensure that this compound has not been in contact with strong oxidizing agents, acids, or other incompatible substances.[2][3] Test for the presence of peroxides, especially if the container has been open for an extended period.

Issue: The solvent appears cloudy or has formed precipitates.

  • Possible Cause: Contamination or storage at an inappropriate temperature.

  • Solution: Do not use the solvent. Dispose of it according to hazardous waste guidelines. Obtain a fresh, unopened container of this compound and store it under the recommended conditions.

Experimental Workflow Troubleshooting

Below is a logical workflow to troubleshoot common issues encountered during experiments with this compound.

TroubleshootingWorkflow start Start: Experimental Anomaly Observed check_purity Check Purity of this compound start->check_purity purity_ok Purity is within Specification check_purity->purity_ok review_storage Review Storage Conditions purity_ok->review_storage No review_protocol Review Experimental Protocol purity_ok->review_protocol Yes improper_storage Improper Storage Identified review_storage->improper_storage procure_new Procure and Use New, Properly Stored Reagent improper_storage->procure_new protocol_followed Protocol Followed Correctly? review_protocol->protocol_followed protocol_error Protocol Deviation Identified protocol_followed->protocol_error No check_incompatibilities Check for Chemical Incompatibilities protocol_followed->check_incompatibilities Yes correct_protocol Correct Protocol and Repeat Experiment protocol_error->correct_protocol incompatibility_found Incompatibility Identified check_incompatibilities->incompatibility_found Yes no_obvious_issue No Obvious Issues Found check_incompatibilities->no_obvious_issue No modify_setup Modify Experimental Setup to Remove Incompatibility incompatibility_found->modify_setup

Caption: Troubleshooting workflow for experimental issues.

References

Validation & Comparative

A Head-to-Head Comparison: 2-Methyl-2-Pentanol vs. Tert-Amyl Alcohol as Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, impacting yield, purity, and scalability. Among the plethora of available solvents, tertiary alcohols offer a unique combination of properties, acting as polar, protic solvents that are sterically hindered. This guide provides an in-depth comparison of two such structurally similar yet distinct solvents: 2-methyl-2-pentanol and tert-amyl alcohol (also known as 2-methyl-2-butanol). This document is intended for researchers, scientists, and professionals in the drug development field, offering a comprehensive analysis supported by physicochemical data and representative experimental contexts.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of a solvent is paramount for its effective application. The following table summarizes the key physicochemical characteristics of this compound and tert-amyl alcohol, allowing for a direct comparison.

PropertyThis compoundtert-Amyl Alcohol (2-Methyl-2-butanol)
Chemical Formula C₆H₁₄O[1][2]C₅H₁₂O[3][4]
Molecular Weight 102.17 g/mol [5]88.15 g/mol [4]
Boiling Point 120-122 °C[5][6]101-103 °C[3][7]
Melting Point -109 to -107 °C[5]-9 °C[3]
Density 0.835 g/mL at 25 °C[5]0.805 g/cm³[3]
Water Solubility 33 g/L[1]120 g/L[3]
Appearance Colorless to yellow liquid[6]Colorless liquid[4]
Odor Characteristic alcohol odorCamphor-like odor[8][9]

Performance as Solvents: A Comparative Analysis

Both this compound and tert-amyl alcohol are tertiary alcohols, a class of solvents known for their stability against oxidation.[8] Their bulky nature around the hydroxyl group makes them less likely to participate in reactions as nucleophiles compared to primary or secondary alcohols. This characteristic is particularly advantageous in reactions involving strong bases or nucleophiles where the solvent is intended to be inert.

Tert-Amyl Alcohol: Due to its lower boiling point and higher water solubility compared to this compound, tert-amyl alcohol can be a suitable solvent for reactions requiring moderate temperatures and easier aqueous work-up.[3] It has been utilized as a solvent in various organic transformations. For instance, its application has been noted in nucleophilic substitution reactions.[10] The slightly higher polarity of tert-amyl alcohol, inferred from its greater water solubility, may also be beneficial for dissolving polar reactants.

This compound: With a higher boiling point, this compound is a viable option for reactions that necessitate elevated temperatures.[5][6] Its lower water solubility can be an advantage in situations where phase separation from an aqueous layer is desired during product extraction.[1] While specific comparative performance data is scarce, its utility as a solvent is recognized in organic synthesis.[11]

Experimental Protocols: Representative Examples

Experimental Protocol: Synthesis of a Tertiary Chloride via Sₙ1 Reaction in a Tertiary Alcohol Solvent

This protocol describes a general procedure for the synthesis of a tertiary alkyl halide from a tertiary alcohol, a classic example of an Sₙ1 reaction where a tertiary alcohol can serve as the reaction medium.

Materials:

  • Tertiary alcohol (e.g., this compound or tert-amyl alcohol can be considered as the solvent, though the reactant alcohol itself often acts as the solvent in high concentrations)

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Calcium Chloride

  • Separatory Funnel

  • Distillation Apparatus

Procedure:

  • In a separatory funnel, combine one molar equivalent of the tertiary alcohol to be halogenated with an excess of cold, concentrated hydrochloric acid.

  • Shake the mixture vigorously for 10-15 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate. The upper organic layer contains the tertiary alkyl chloride.

  • Carefully separate the aqueous layer and wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water until the washings are neutral to litmus paper.

  • Dry the organic layer over anhydrous calcium chloride.

  • Decant the dried liquid into a distillation flask and purify by distillation, collecting the fraction at the appropriate boiling point for the desired tertiary alkyl chloride.

This reaction proceeds via a stable tertiary carbocation intermediate, and the polar, protic nature of the tertiary alcohol solvent can help to stabilize this intermediate.

Experimental Protocol: Grignard Reaction

Tertiary alcohols like this compound can be synthesized using a Grignard reaction, where the choice of solvent is critical. While ethers like diethyl ether or tetrahydrofuran are classic solvents for Grignard reactions, tertiary alcohols are generally not suitable as solvents for the formation of the Grignard reagent due to the acidic proton of the hydroxyl group. However, they are the products of Grignard reagents reacting with ketones. The following is a general representation of a Grignard synthesis of a tertiary alcohol.

Materials:

  • Alkyl or Aryl Halide

  • Magnesium turnings

  • Anhydrous Ether (e.g., diethyl ether or THF)

  • Ketone

  • Aqueous Acid (e.g., H₂SO₄ or NH₄Cl solution)

  • Separatory Funnel

  • Distillation Apparatus

Procedure:

  • In a flame-dried flask equipped with a condenser and a dropping funnel, place magnesium turnings.

  • Add a small amount of a solution of the alkyl or aryl halide in anhydrous ether to the magnesium. Initiate the reaction if necessary (e.g., with a crystal of iodine or gentle warming).

  • Once the reaction begins, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of the ketone in anhydrous ether dropwise with stirring.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

  • Extract the product with ether, wash the organic layer with brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent by rotary evaporation and purify the resulting tertiary alcohol by distillation or chromatography. For example, this compound can be synthesized by reacting propylmagnesium bromide with acetone or by reacting methylmagnesium bromide with 2-pentanone.[12][13]

Logical Workflow for Solvent Selection

The choice between this compound and tert-amyl alcohol for a specific application will depend on several factors. The following diagram illustrates a logical workflow for making this decision.

SolventSelection Start Reaction Requirements Temp Required Reaction Temperature? Start->Temp HighTemp High (>100 °C) Temp->HighTemp LowTemp Moderate (≤100 °C) Temp->LowTemp Solvent1 Consider This compound (BP: 120-122 °C) HighTemp->Solvent1 Solvent2 Consider tert-Amyl Alcohol (BP: 101-103 °C) LowTemp->Solvent2 Workup Aqueous Workup Considerations Solvent1->Workup Solvent2->Workup EasyPhaseSep Phase Separation Important? Workup->EasyPhaseSep WaterMisc Some Water Miscibility Acceptable? Workup->WaterMisc Solvent1_Workup This compound (Lower Water Solubility) EasyPhaseSep->Solvent1_Workup Solvent2_Workup tert-Amyl Alcohol (Higher Water Solubility) WaterMisc->Solvent2_Workup FinalChoice Select Optimal Solvent Solvent1_Workup->FinalChoice Solvent2_Workup->FinalChoice

Caption: A decision-making flowchart for selecting between this compound and tert-amyl alcohol as a reaction solvent.

Conclusion

Both this compound and tert-amyl alcohol are valuable tertiary alcohol solvents with distinct physical properties that dictate their optimal use cases. Tert-amyl alcohol, with its lower boiling point and higher water solubility, is well-suited for reactions at moderate temperatures where ease of aqueous work-up is a consideration. Conversely, this compound's higher boiling point and lower water solubility make it a better choice for higher temperature reactions and applications where clear phase separation is advantageous. The selection between these two solvents should be guided by a careful consideration of the specific requirements of the chemical transformation, including reaction temperature, and the desired work-up procedure. While direct comparative performance data is limited, the information and representative protocols provided in this guide offer a solid foundation for making an informed solvent choice in a research and development setting.

References

A Comparative Analysis of Pentanol Isomers for Biofuel Applications

Author: BenchChem Technical Support Team. Date: December 2025

Pentanol isomers are emerging as a promising class of biofuels, offering significant advantages over lower-carbon alcohols like ethanol. With a higher energy density, lower hygroscopicity, and better blending characteristics with conventional fuels, pentanols (C5H12O) are being actively researched for use in both spark-ignition (SI) and compression-ignition (CI) engines.[1][2] This guide provides a comparative analysis of various pentanol isomers, summarizing their physicochemical properties, engine performance, and emission profiles based on experimental data. It also outlines common production pathways and experimental protocols for their characterization.

There are eight structural isomers of pentanol, which are broadly classified as primary, secondary, or tertiary alcohols based on the position of the hydroxyl (-OH) group.[3] This structural diversity leads to variations in their fuel properties and combustion behavior.[2] The most commonly investigated isomers for biofuel applications include 1-pentanol (n-pentanol), 3-methyl-1-butanol (isopentanol), and 2-methyl-1-butanol.[4][5]

G cluster_0 Pentanol Isomers (C5H12O) Primary Primary 1-Pentanol 1-Pentanol Primary->1-Pentanol Isopentanol\n(3-Methyl-1-butanol) Isopentanol (3-Methyl-1-butanol) Primary->Isopentanol\n(3-Methyl-1-butanol) 2-Methyl-1-butanol 2-Methyl-1-butanol Primary->2-Methyl-1-butanol Neopentanol\n(2,2-Dimethyl-1-propanol) Neopentanol (2,2-Dimethyl-1-propanol) Primary->Neopentanol\n(2,2-Dimethyl-1-propanol) Secondary Secondary 2-Pentanol 2-Pentanol Secondary->2-Pentanol 3-Pentanol 3-Pentanol Secondary->3-Pentanol 3-Methyl-2-butanol 3-Methyl-2-butanol Secondary->3-Methyl-2-butanol Tertiary Tertiary Tert-amyl alcohol\n(2-Methyl-2-butanol) Tert-amyl alcohol (2-Methyl-2-butanol) Tertiary->Tert-amyl alcohol\n(2-Methyl-2-butanol) G cluster_pathway Ehrlich Pathway for Isopentanol Production cluster_enzymes Enzymes Leucine Leucine (Amino Acid) KIC α-Ketoisocaproate (2-Keto Acid) Leucine->KIC Transamination (AAT) Isovaleraldehyde Isovaleraldehyde (Aldehyde) KIC->Isovaleraldehyde Decarboxylation (KDC) Isopentanol Isopentanol (3-Methyl-1-butanol) Isovaleraldehyde->Isopentanol Reduction (ADH) AAT AAT: Amino Acid Aminotransferase KDC KDC: 2-Keto Acid Decarboxylase ADH ADH: Alcohol Dehydrogenase G cluster_workflow General Experimental Workflow for Biofuel Characterization A Biofuel Sample (e.g., Pentanol-Diesel Blend) B Physicochemical Property Analysis (ASTM Methods) A->B C Engine Performance Testing A->C E Data Compilation & Analysis B->E D Exhaust Gas Emissions Analysis C->D C->E D->E F Comparative Assessment E->F

References

A Comparative Guide to the Purity Validation of 2-Methyl-2-Pentanol: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. 2-Methyl-2-pentanol, a tertiary alcohol, finds use as a solvent and an intermediate in various chemical syntheses. Its purity can significantly impact reaction yields, kinetics, and the impurity profile of final products. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of this compound purity, supported by experimental data and detailed methodologies.

Quantitative ¹H NMR Spectroscopy for Purity Determination

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[1][2] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal, enabling accurate quantification without the need for substance-specific reference standards of the analyte itself.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone) into the same vial. The standard should be non-volatile, chemically inert, and have resonances that do not overlap with the analyte signals.[1]

  • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Vortex the sample until both the analyte and the internal standard are fully dissolved.

  • Transfer the solution to a clean NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of all protons. A d1 of 30-60 seconds is generally sufficient.

  • Pulse Angle: A 90° pulse angle should be used.

  • Number of Scans: Typically 8-16 scans are sufficient, depending on the sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

3. Data Analysis:

  • Integrate a well-resolved signal of this compound (e.g., the singlet from the two methyl groups at C2).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Data Presentation: ¹H NMR of this compound

The expected ¹H NMR spectral data for this compound in CDCl₃ is summarized below. Chemical shifts are referenced to TMS at 0 ppm.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNumber of Protons
-CH₃ (at C1)~0.92Triplet3H3
-CH₃ (at C2)~1.18Singlet6H6
-OH~1.25Singlet1H1
-CH₂- (at C4)~1.42Multiplet2H2
-CH₂- (at C3)~1.48Multiplet2H2

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can depend on concentration, temperature, and solvent.

Comparison with Alternative Purity Assessment Methods

While NMR is a powerful tool, other techniques are also employed for purity analysis. Gas Chromatography (GC) is a common and powerful alternative for volatile compounds like alcohols.[3][4]

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Measures the ratio of analyte to a standard based on nuclear spin transitions in a magnetic field.Separates components of a mixture based on their volatility and interaction with a stationary phase.[3]
Purity Type Provides information on chemical and isomeric purity. Enantiomeric purity can be determined with chiral derivatizing agents.[5]Primarily determines chemical and isomeric purity. Enantiomeric purity is possible with a chiral column.[5]
Accuracy High. Considered a primary ratio method, traceable to the purity of the internal standard.[3]High, but can be dependent on the response factor of impurities being similar to the main component.[3]
Precision High.High.
Sensitivity Lower sensitivity compared to GC-FID. Best for impurities >0.1%.[3]High sensitivity, capable of detecting trace-level impurities (ppm level).[3]
Sample Throughput Moderate. Sample preparation is relatively simple.[3]High, especially for routine analysis once a method is established.[3]
Reference Standard Requires a certified internal standard of a different compound.For highest accuracy, requires certified reference standards of the main component and expected impurities.[3]
Structural Information Provides detailed structural information of the analyte and any detected impurities.Provides retention time data, which is not definitive for structural elucidation without mass spectrometry (MS) coupling.

Mandatory Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh This compound B Accurately weigh internal standard A->B C Dissolve in deuterated solvent B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Set acquisition parameters (d1, pulse angle) E->F G Acquire FID F->G H Fourier Transform G->H I Phase and baseline correction H->I J Integrate signals of analyte and standard I->J K Calculate purity J->K Result Purity Value (%) K->Result Method_Selection Start Need to determine purity of This compound? Trace_Impurity Are trace impurities (<0.1%) of interest? Start->Trace_Impurity Yes Structural_Info Is structural information of impurities required? Trace_Impurity->Structural_Info No Use_GC Use Gas Chromatography (GC-FID) Trace_Impurity->Use_GC Yes Use_NMR Use Quantitative NMR (qNMR) Structural_Info->Use_NMR Yes Use_Both Use both GC and NMR for comprehensive analysis Structural_Info->Use_Both No, but high accuracy for bulk is needed

References

A Comparative Guide to E1 and E2 Elimination in the Dehydration of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of reaction mechanisms is paramount for controlling product synthesis. The acid-catalyzed dehydration of tertiary alcohols is a fundamental organic reaction that typically proceeds through an E1 (unimolecular elimination) mechanism due to the inherent stability of the tertiary carbocation intermediate. While the E2 (bimolecular elimination) pathway is a staple in elimination reactions of primary and some secondary substrates, it is not a favored mechanism for tertiary alcohols under standard acidic dehydration conditions. This guide provides a detailed comparison of the E1 and E2 pathways in the context of tertiary alcohol dehydration, supported by experimental data and protocols.

E1 Elimination: The Predominant Pathway for Tertiary Alcohols

The dehydration of tertiary alcohols in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), almost exclusively follows the E1 mechanism.[1][2][3] This pathway is characterized by a two-step process involving the formation of a carbocation intermediate. The stability of the tertiary carbocation is the primary driving force for this mechanism.

Key Characteristics of the E1 Mechanism:
  • Rate Law: The reaction rate is dependent only on the concentration of the substrate (the alcohol), following a first-order kinetics: Rate = k[R-OH].[4] The formation of the carbocation is the rate-determining step.[1]

  • Intermediate: A planar tertiary carbocation is formed, which allows for the subsequent removal of a proton from an adjacent carbon.

  • Regioselectivity: The reaction generally follows Zaitsev's rule, where the most substituted (and therefore most stable) alkene is the major product.[2][5]

  • Stereoselectivity: Due to the planar nature of the carbocation intermediate, the reaction is not stereospecific.

  • Reaction Conditions: The reaction is favored by the use of a strong acid and is typically conducted at elevated temperatures.[1]

E2 Elimination: A Disfavored Pathway for Tertiary Alcohols

The E2 mechanism is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. For an E2 reaction to occur, a strong base is required.[4] However, the acidic conditions necessary to protonate the hydroxyl group of the alcohol into a good leaving group (water) are fundamentally incompatible with the presence of a strong base. Any strong base introduced would simply be neutralized by the acid in the reaction mixture.

Furthermore, the E2 mechanism requires a specific anti-periplanar geometry between the proton to be removed and the leaving group. While this is a key factor in the elimination reactions of alkyl halides, the flexibility of the acyclic tertiary alcohol substrate and the nature of the E1 pathway make this geometric constraint less relevant for this class of reactions.

While it is theoretically possible to force an E2-like elimination of a tertiary alcohol derivative (e.g., a tosylate) using a strong, non-nucleophilic base, this is not the standard acid-catalyzed dehydration reaction.[6] For the purpose of this guide, we will focus on the direct dehydration of the alcohol.

Comparative Analysis: E1 vs. E2

FeatureE1 Elimination (Tertiary Alcohol Dehydration)E2 Elimination (General)
Mechanism Two steps via a carbocation intermediateConcerted, one-step reaction
Rate Law First order: Rate = k[Substrate]Second order: Rate = k[Substrate][Base]
Base Requirement Weak base (e.g., H₂O, HSO₄⁻) is sufficientStrong base is required
Substrate Favored for tertiary and secondary alcoholsFavored for primary and secondary substrates
Leaving Group Good leaving group required (protonated -OH)Good leaving group required
Regioselectivity Zaitsev's rule is generally followedZaitsev or Hofmann product can be favored depending on the base
Stereochemistry Not stereospecificStereospecific (anti-periplanar geometry required)

Experimental Data: Dehydration of 2-Methyl-2-butanol (an E1 reaction)

The acid-catalyzed dehydration of 2-methyl-2-butanol is a classic example of an E1 reaction that yields a mixture of 2-methyl-2-butene (the Zaitsev product) and 2-methyl-1-butene (the Hofmann product).[7]

ProductStructure% Yield (Typical)
2-Methyl-2-buteneCH₃-C(CH₃)=CH-CH₃~85-90%
2-Methyl-1-buteneCH₂=C(CH₃)-CH₂-CH₃~10-15%

Note: The exact product ratio can vary depending on the specific reaction conditions, including the acid used and the temperature.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2-Methyl-2-butanol (E1)

Materials:

  • 2-methyl-2-butanol

  • Concentrated sulfuric acid (9 M) or 85% phosphoric acid

  • Anhydrous sodium sulfate

  • Boiling chips

  • Simple distillation apparatus

  • Ice bath

Procedure:

  • To a round-bottom flask, add 15 mL of 2-methyl-2-butanol.[8]

  • Cool the flask in an ice-water bath.

  • Slowly, and with swirling, add 5 mL of 9 M sulfuric acid.[8]

  • Add a few boiling chips to the flask.

  • Set up a simple distillation apparatus with the flask.

  • Gently heat the mixture to distill the alkene products. The boiling points of the products are significantly lower than that of the starting alcohol.

  • Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.

  • The collected distillate will contain the alkene products and some water. To dry the product, add a small amount of anhydrous sodium sulfate.

  • The product distribution can be analyzed using gas chromatography (GC).[9]

Visualizing the Mechanisms

The following diagrams illustrate the E1 pathway for the dehydration of a tertiary alcohol and the general E2 mechanism.

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation to form Alkene R3C-OH Tertiary Alcohol R3C-OH2+ Protonated Alcohol (Oxonium Ion) R3C-OH->R3C-OH2+ Fast H+ H⁺ R3C-OH2+_2 Protonated Alcohol R3C+ Tertiary Carbocation R3C-OH2+_2->R3C+ Slow (RDS) H2O H₂O R2C(H)-CR2+ Tertiary Carbocation Alkene Alkene (Zaitsev Product) R2C(H)-CR2+->Alkene Fast Base Base (e.g., H₂O)

Caption: The E1 mechanism for tertiary alcohol dehydration.

Caption: The generalized concerted E2 mechanism.

Conclusion

In the acid-catalyzed dehydration of tertiary alcohols, the E1 mechanism is the overwhelmingly favored pathway. This is a direct consequence of the stability of the tertiary carbocation intermediate that is formed. The conditions required for an E2 elimination, namely the presence of a strong base, are incompatible with the acidic environment needed for the dehydration reaction to proceed. For professionals in fields where the synthesis of specific alkene isomers is critical, understanding the nuances of these elimination pathways is essential for predictable and efficient chemical transformations.

References

A Comparative Analysis of the Relative Stability of 2-Methyl-1-pentene and 2-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative thermodynamic stabilities of two isomeric alkenes, 2-methyl-1-pentene and 2-methyl-2-pentene. The analysis is supported by quantitative experimental data derived from their heats of hydrogenation, offering insights into the structural factors that govern alkene stability. Detailed experimental methodologies are provided to ensure transparency and reproducibility.

Quantitative Stability Analysis: Heat of Hydrogenation

The relative stability of alkenes can be determined by measuring the amount of heat released upon catalytic hydrogenation.[1] In this process, the alkene is reacted with hydrogen gas in the presence of a metal catalyst to form the corresponding alkane. A lower heat of hydrogenation signifies a more stable alkene, as less potential energy is stored in its double bond.[2]

The hydrogenation of both 2-methyl-1-pentene and 2-methyl-2-pentene yields the same product, 2-methylpentane. This common product allows for a direct comparison of their initial energy states. The experimental heats of hydrogenation for these two isomers are summarized in the table below.

AlkeneStructureDegree of SubstitutionHeat of Hydrogenation (kJ/mol)Heat of Hydrogenation (kcal/mol)
2-Methyl-1-penteneCH₂(C(CH₃))CH₂CH₂CH₃Di-substituted-116.3-27.8
2-Methyl-2-penteneCH₃C(CH₃)=CHCH₂CH₃Tri-substituted-111.6-26.6

Data sourced from Oregon State University Chemistry Department.[3][4]

The data clearly indicates that 2-methyl-2-pentene has a less exothermic heat of hydrogenation compared to 2-methyl-1-pentene, confirming that 2-methyl-2-pentene is the more stable isomer .

Theoretical Basis for Stability

The observed difference in stability is primarily attributed to two key factors: the degree of substitution of the carbon-carbon double bond and the phenomenon of hyperconjugation.

  • Degree of Substitution: Alkenes with more alkyl groups attached to the sp² hybridized carbons of the double bond are generally more stable.[5] 2-Methyl-1-pentene is a di-substituted alkene, whereas 2-methyl-2-pentene is a tri-substituted alkene. The increased substitution in 2-methyl-2-pentene contributes to its greater stability.

  • Hyperconjugation: This involves the delocalization of electrons from adjacent C-H σ-bonds into the empty π* orbital of the double bond.[6] This delocalization of electron density has a stabilizing effect on the molecule. In 2-methyl-2-pentene, there are more adjacent C-H bonds that can participate in hyperconjugation compared to 2-methyl-1-pentene, leading to greater stabilization.

The following diagram illustrates the relationship between the degree of substitution and the relative stability of an alkene.

G cluster_0 Alkene Stability cluster_1 Heat of Hydrogenation Less Substituted Less Substituted More Substituted More Substituted Less Substituted->More Substituted Increasing Stability Higher Heat of Hydrogenation Higher Heat of Hydrogenation Less Substituted->Higher Heat of Hydrogenation Lower Heat of Hydrogenation Lower Heat of Hydrogenation More Substituted->Lower Heat of Hydrogenation Higher Heat of Hydrogenation->Lower Heat of Hydrogenation Decreasing Exothermicity

Caption: Relationship between alkene substitution and stability.

Experimental Protocols

The determination of the heat of hydrogenation is achieved through calorimetry.[7] The following is a generalized experimental protocol for this measurement.

Objective: To measure and compare the heats of hydrogenation of 2-methyl-1-pentene and 2-methyl-2-pentene.

Materials:

  • Adiabatic calorimeter

  • High-pressure stainless steel reaction vessel

  • Hydrogen gas source

  • Palladium on carbon (Pd/C) catalyst

  • 2-methyl-1-pentene

  • 2-methyl-2-pentene

  • Solvent (e.g., hexane)

  • Temperature probe

  • Pressure gauge

  • Stirring mechanism

Procedure:

  • Calorimeter Calibration: The heat capacity of the calorimeter must first be determined. This is typically done by performing a reaction with a known enthalpy change or by using an electrical heater to introduce a known amount of energy and measuring the corresponding temperature rise.

  • Reactant Preparation: A known mass of the alkene (e.g., 2-methyl-1-pentene) is accurately weighed and dissolved in a suitable solvent. A catalytic amount of Pd/C is also weighed and added to the reaction vessel.

  • Reaction Setup: The reaction vessel containing the alkene solution and catalyst is placed inside the calorimeter. The system is sealed and purged with an inert gas to remove air, then filled with hydrogen gas to a specific pressure.

  • Data Acquisition: The initial temperature of the system is recorded. The hydrogenation reaction is initiated, often by vigorous stirring to ensure good contact between the reactants and the catalyst. The temperature of the system is monitored and recorded at regular intervals until it reaches a stable maximum value.

  • Calculations: The heat released during the reaction (q_rxn) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter (C_cal): q_rxn = -C_cal * ΔT The molar enthalpy of hydrogenation (ΔH_hydrog) is then determined by dividing the heat of reaction by the number of moles of the alkene used.

  • Repeat for Isomer: The procedure is repeated using the same molar amount of 2-methyl-2-pentene to ensure a valid comparison.

Safety Precautions:

  • Hydrogen gas is highly flammable and should be handled with extreme care in a well-ventilated area.

  • The reaction is exothermic and can lead to an increase in pressure within the reaction vessel. Ensure the vessel is rated for the expected pressure changes.

  • Palladium on carbon can be pyrophoric and should be handled carefully, especially when dry.

The following diagram outlines the general workflow for the experimental determination of the heat of hydrogenation.

G A Calorimeter Calibration B Prepare Alkene and Catalyst A->B C Assemble Reaction Vessel B->C D Charge with Hydrogen Gas C->D E Initiate Reaction and Record Temperature D->E F Calculate Heat of Hydrogenation E->F G Repeat for Isomer F->G H Compare Molar Enthalpies G->H

Caption: Experimental workflow for determining heats of hydrogenation.

References

A Comparative Guide to Grignard Reagents for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Grignard Reagents in the Synthesis of Tertiary Alcohols.

The Grignard reaction is a cornerstone in organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Among its many applications, the synthesis of tertiary alcohols from ketones and esters is of paramount importance in the construction of complex molecular architectures within the pharmaceutical and fine chemical industries. The choice of the Grignard reagent is a critical parameter that significantly influences the reaction's efficiency, yield, and side product profile. This guide provides a comparative analysis of commonly used Grignard reagents for tertiary alcohol synthesis, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Performance Comparison of Grignard Reagents

The reactivity of a Grignard reagent is influenced by several factors, including the nature of the organic residue (alkyl or aryl), steric hindrance, and the reaction conditions. This section provides a comparative overview of the performance of various Grignard reagents in the synthesis of tertiary alcohols.

Reactivity with Ketones

The reaction of a Grignard reagent with a ketone is a direct and efficient route to tertiary alcohols, typically requiring one equivalent of the Grignard reagent.[1][3] However, the yield of the desired tertiary alcohol can be compromised by side reactions, primarily enolization and reduction, especially when sterically hindered ketones or bulky Grignard reagents are employed.[2]

Grignard ReagentSubstrate (Ketone)Product (Tertiary Alcohol)Reported Yield (%)Key Observations
Methylmagnesium Bromide (CH₃MgBr)Acetophenone2-Phenyl-2-propanol~85-95%High yields with unhindered ketones.
Ethylmagnesium Bromide (CH₃CH₂MgBr)Acetophenone2-Phenyl-2-butanol~80-90%Slightly lower yields than CH₃MgBr due to increased steric bulk.
Phenylmagnesium Bromide (C₆H₅MgBr)Acetophenone1,1-Diphenylethanol~90-98%Generally high yields; reactivity is influenced by the aromatic nature.
tert-Butylmagnesium Chloride ((CH₃)₃CMgCl)Acetophenone2,2-Dimethyl-1-phenyl-1-propanolLow to moderateSignificant enolization and reduction are often observed due to the high steric hindrance of the Grignard reagent.
Vinylmagnesium Bromide (CH₂=CHMgBr)Cyclohexanone1-Vinylcyclohexan-1-ol~70-80%A useful reagent for introducing vinyl groups, but can be prone to polymerization.

Note: Yields are approximate and can vary significantly based on reaction conditions such as solvent, temperature, and reaction time.

Reactivity with Esters

The synthesis of tertiary alcohols from esters requires two equivalents of the Grignard reagent.[1][3][4] The first equivalent adds to the ester to form a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol.[4] This method is particularly useful for synthesizing tertiary alcohols with at least two identical substituents.[3]

Grignard ReagentSubstrate (Ester)Product (Tertiary Alcohol)Reported Yield (%)Key Observations
Methylmagnesium Bromide (CH₃MgBr)Ethyl Benzoate2-Phenyl-2-propanol~80-90%High yields are generally obtained with simple esters.
Ethylmagnesium Bromide (CH₃CH₂MgBr)Ethyl Benzoate3-Phenyl-3-pentanol~75-85%Yields can be slightly lower compared to methyl Grignard due to steric factors.
Phenylmagnesium Bromide (C₆H₅MgBr)Ethyl BenzoateTriphenylmethanol~85-95%A classic and high-yielding reaction.
Isopropylmagnesium Chloride ((CH₃)₂CHMgCl)Ethyl Acetate2,3-Dimethyl-2-butanolModerateIncreased steric hindrance on the Grignard reagent can lead to a higher proportion of side products.

Note: The intermediate ketone is more reactive than the starting ester, ensuring that the reaction proceeds to the tertiary alcohol when an excess of the Grignard reagent is used.[4]

Key Experimental Protocols

Accurate and reproducible results in Grignard synthesis are highly dependent on meticulous experimental technique, particularly the exclusion of water and other protic sources.

General Experimental Protocol for the Synthesis of a Tertiary Alcohol from a Ketone

Materials:

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Magnesium turnings

  • Alkyl or aryl halide

  • Ketone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.[5] Add a small amount of anhydrous solvent to cover the magnesium. A solution of the alkyl or aryl halide in anhydrous solvent is added dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine or gentle warming. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 30 minutes.[5]

  • Reaction with the Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath.[5] A solution of the ketone in anhydrous solvent is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1] The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[1][5] Purification is typically achieved by distillation or recrystallization.

General Experimental Protocol for the Synthesis of a Tertiary Alcohol from an Ester

Materials:

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Magnesium turnings

  • Alkyl or aryl halide (2.5 equivalents)

  • Ester (1.0 equivalent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: The Grignard reagent is prepared as described in the protocol for ketones, using 2.5 equivalents of the alkyl or aryl halide and magnesium.

  • Reaction with the Ester: In a separate flame-dried flask under an inert atmosphere, dissolve the ester in the anhydrous solvent and cool the solution to 0 °C in an ice bath.[1] The prepared Grignard reagent is then added dropwise to the stirred ester solution. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The work-up procedure is identical to that described for the reaction with ketones.[1]

Mandatory Visualizations

Reaction Mechanism of Grignard Reagents with Ketones and Esters

Grignard_Reaction_Mechanism cluster_ketone Reaction with Ketone cluster_ester Reaction with Ester Ketone R'(C=O)R'' Intermediate_K R'R''(R)C-O⁻ MgX⁺ Ketone->Intermediate_K + R-MgX Grignard_K R-MgX Tertiary_Alcohol_K R'R''(R)C-OH Intermediate_K->Tertiary_Alcohol_K + H₃O⁺ H3O+_K H₃O⁺ Ester R'(C=O)OR''' Intermediate_E1 R'(R)C(O⁻MgX⁺)OR''' Ester->Intermediate_E1 + R-MgX Grignard_E1 R-MgX (1 eq) Ketone_Intermediate R'(C=O)R Intermediate_E1->Ketone_Intermediate - R'''OMgX Intermediate_E2 R'(R)₂(C-O⁻ MgX⁺) Ketone_Intermediate->Intermediate_E2 + R-MgX Grignard_E2 R-MgX (1 eq) Tertiary_Alcohol_E R'(R)₂(C-OH) Intermediate_E2->Tertiary_Alcohol_E + H₃O⁺ H3O+_E H₃O⁺

Caption: General mechanism for tertiary alcohol synthesis from ketones and esters.

Experimental Workflow for a Comparative Study

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Reactions cluster_analysis Work-up and Analysis cluster_comparison Data Comparison A Prepare stock solution of Ketone/Ester in anhydrous solvent C1 React Ketone/Ester with Grignard 1 A->C1 C2 React Ketone/Ester with Grignard 2 A->C2 C3 React Ketone/Ester with Grignard 3 A->C3 B1 Prepare Grignard Reagent 1 (e.g., CH₃MgBr) B1->C1 B2 Prepare Grignard Reagent 2 (e.g., C₆H₅MgBr) B2->C2 B3 Prepare Grignard Reagent 3 (e.g., (CH₃)₃CMgCl) B3->C3 D Quench and Work-up all reactions C1->D C2->D C3->D E Purify products (Distillation/Chromatography) D->E F Characterize and quantify products and byproducts (GC-MS, NMR) E->F G Compare Yields and Purity F->G

Caption: Workflow for comparing different Grignard reagents in tertiary alcohol synthesis.

References

A Comparative Guide to GC-MS Analysis for the Validation of Dehydration Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation and quantification of reaction products are paramount. In the context of dehydration reactions, which are fundamental in organic synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique. This guide provides an objective comparison of GC-MS with alternative methods for the validation of dehydration products, supported by experimental data and detailed protocols.

Unveiling Dehydration Products: The Power of GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This synergy makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds, such as the alkenes formed during alcohol dehydration.[2][3][4] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules.[1] This allows for both qualitative identification and quantitative analysis of the products.[5][6]

Performance Comparison: GC-MS vs. Nuclear Magnetic Resonance (NMR)

While GC-MS is a go-to technique, Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation and quantification. Here, we compare the performance of GC-MS and ¹H NMR for the analysis of dehydration products, using the acid-catalyzed dehydration of 2-methylcyclohexanol as a model reaction. This reaction typically yields a mixture of isomeric alkenes: 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.[6][7]

ParameterGC-MS¹H NMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.[8]Non-destructive analysis based on nuclear spin properties in a magnetic field.[8]
Sample Preparation Dilution in a volatile solvent; may require extraction and drying.[3][4][7]Direct analysis of the reaction mixture in a suitable deuterated solvent.[8]
Limit of Detection (LOD) High sensitivity, typically in the ppm to ppb range.[9][10]Lower sensitivity, typically in the µM range.[5][8]
Limit of Quantification (LOQ) Low LOQ, allowing for accurate measurement of minor products.[10]Higher LOQ compared to GC-MS.[9]
Selectivity Excellent for separating volatile isomers with appropriate columns and temperature programs.[2][7]Can distinguish isomers based on unique proton signals, but overlap can occur in complex mixtures.[5]
Analysis Time Relatively fast, with typical run times of 15-30 minutes per sample.[11]Can be faster for a single spectrum, but sample preparation for quantification can be more involved.
Quantitative Accuracy High accuracy and precision with proper calibration and internal standards.[10][11]Can provide accurate quantification (qNMR), but requires careful selection of internal standards and relaxation delays.
Information Provided Retention time for identification and mass spectra for structural confirmation and quantification of individual components.[2][6]Detailed structural information of all proton-containing molecules in the sample, allowing for simultaneous identification and quantification of multiple components.[5]

Experimental Protocols

Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

This protocol describes the synthesis of a mixture of isomeric alkenes from 2-methylcyclohexanol, which can then be analyzed by GC-MS.

Materials:

  • 2-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[3][4]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane or other suitable volatile solvent

  • Boiling chips

  • Distillation apparatus (Hickman still or simple distillation setup)[4]

  • Separatory funnel

  • Glassware (reaction vial, conical vials, etc.)

Procedure:

  • To a 5 mL conical vial containing a boiling chip, add 1.0 mL of 2-methylcyclohexanol.

  • Carefully add 0.3 mL of 85% phosphoric acid to the vial.[7] Swirl gently to mix.

  • Set up a simple distillation apparatus using a Hickman still.

  • Heat the reaction mixture gently to distill the alkene products. The distillation temperature should be kept below 100°C.[7]

  • Collect the distillate, which will be a cloudy mixture of alkenes and water.

  • Transfer the distillate to a small separatory funnel and wash with 2 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with 2 mL of water.

  • Transfer the organic layer to a clean, dry conical vial and add a small amount of anhydrous sodium sulfate to remove any residual water.[4]

  • Carefully decant the dried liquid product into a clean, tared vial and determine the yield.

  • Prepare a sample for GC-MS analysis by diluting one drop of the product mixture in 1 mL of a volatile solvent like dichloromethane or acetone.[12]

GC-MS Analysis Protocol

This protocol outlines the general steps for analyzing the obtained alkene mixture using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating non-polar compounds (e.g., DB-5 or equivalent).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/minute.

    • Final hold: 150°C for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

Procedure:

  • Inject 1 µL of the diluted sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

  • Identify the different alkene isomers by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards if available.

  • Quantify the relative abundance of each isomer by integrating the peak area of its corresponding peak in the TIC. The percentage of each product can be calculated by dividing the individual peak area by the total area of all product peaks and multiplying by 100.[6]

Visualizing the Process

To better understand the chemical transformation and the analytical workflow, the following diagrams are provided.

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Carbocation Rearrangement (Hydride Shift) cluster_step4 Step 4: Deprotonation to form Alkenes Alcohol 2-Methylcyclohexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ H+ H+ (from Acid) Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Alkene2 3-Methylcyclohexene (Minor Product) Carbocation->Alkene2 - H+ Alkene3 Methylenecyclohexane (Minor Product) Carbocation->Alkene3 - H+ H2O Water Alkene1 1-Methylcyclohexene (Major Product) Tertiary_Carbocation->Alkene1 - H+

Caption: Acid-catalyzed dehydration of 2-methylcyclohexanol mechanism.

GCMS_Workflow Start Dehydration Reaction Mixture Sample_Prep Sample Preparation (Extraction, Washing, Drying) Start->Sample_Prep Dilution Dilution in Volatile Solvent Sample_Prep->Dilution GCMS_Analysis GC-MS Analysis Dilution->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Identification Product Identification (Mass Spectral Library) Data_Processing->Identification Quantification Product Quantification (% Composition) Data_Processing->Quantification End Validated Results Identification->End Quantification->End

References

Unveiling the Sedative Properties of Short-Chain Alcohols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals a clear structure-activity relationship in the sedative effects of short-chain alcohols, with potency increasing with carbon chain length. This guide provides a comparative analysis of the sedative effects of methanol, ethanol, propanol, and butanol, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms. This information is intended for researchers, scientists, and drug development professionals engaged in the study of central nervous system depressants.

Quantitative Comparison of Sedative Potency

The sedative effects of short-chain alcohols are commonly assessed using the loss of righting reflex (LORR) assay in animal models. The effective dose required to induce this effect in 50% of subjects (ED50) serves as a key metric for comparing potency. The following table summarizes the available ED50 data for methanol, ethanol, and butanol in mice.

AlcoholChemical FormulaMolecular Weight ( g/mol )Sedative Potency (ED50 for LORR in mice)Reference(s)
MethanolCH₃OH32.04~7.28 g/kg (estimated for SS mice)[1]
EthanolC₂H₅OH46.073.64 g/kg (SS mice), 1.65 g/kg (LS mice)[1]
0.88 g/kg (hypnosis, CD-1 mice)[2]
PropanolC₃H₇OH60.10Data not directly comparable in LORR assay
ButanolC₄H₉OH74.12~7.28 g/kg (estimated for SS mice)[1]

Note: SS (Short-Sleep) and LS (Long-Sleep) mice are lines selectively bred for their differential sensitivity to ethanol. The ED50 for methanol and butanol in SS mice was reported to be approximately twofold greater than that of ethanol.

The available data indicates a general trend of increasing sedative potency with increasing carbon chain length from ethanol. While a precise ED50 for propanol in a comparable LORR study in mice was not identified in the reviewed literature, its position between ethanol and butanol in chemical structure suggests an intermediate sedative potency. Studies on other biological effects, such as the inhibition of cardiac muscarinic receptors, show a potency rank of propan-1-ol > ethanol > methanol, which aligns with the trend observed for sedation.[3]

Experimental Protocols

The primary in vivo assay for quantifying the sedative effects of short-chain alcohols is the Loss of Righting Reflex (LORR) assay.

Loss of Righting Reflex (LORR) Assay in Mice

Objective: To determine the dose of a short-chain alcohol required to induce a temporary loss of the righting reflex, a measure of sedation and hypnosis.

Materials:

  • Short-chain alcohols (Methanol, Ethanol, Propanol, Butanol)

  • Saline solution (for dilution)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • V-shaped troughs or similar apparatus to hold mice in a supine position

  • Animal scale

  • Timer

Procedure:

  • Animal Preparation: Adult male mice (e.g., C57BL/6J or CD-1 strains) are typically used. Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: The respective alcohol is diluted in saline to the desired concentrations for injection. Doses are typically calculated in grams of alcohol per kilogram of body weight (g/kg).

  • Administration: A predetermined dose of the alcohol solution is administered to the mouse via intraperitoneal (i.p.) injection.

  • Observation: Immediately following injection, the mouse is placed on its back in a V-shaped trough.

  • Endpoint Determination: The "loss of righting reflex" is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, often 30 seconds to 1 minute.

  • Duration Measurement: The duration of the LORR is the time from the loss of the reflex until it is regained. The criterion for regaining the reflex is often defined as the ability to right itself three times within a 30-second period.[4]

  • Dose-Response Curve: To determine the ED50, different groups of mice are administered a range of doses of the alcohol. The percentage of mice in each group that exhibit the LORR is plotted against the dose, and the ED50 is calculated using probit analysis.[2]

Molecular Mechanisms of Sedation

The sedative effects of short-chain alcohols are primarily mediated through their interaction with two key types of ligand-gated ion channels in the central nervous system: GABA-A receptors and NMDA receptors.

Signaling Pathways

Short-chain alcohols enhance the function of inhibitory GABA-A receptors and inhibit the function of excitatory NMDA receptors, leading to a net depression of neuronal activity and subsequent sedation.

G Signaling Pathways of Short-Chain Alcohol Sedation cluster_GABA GABA-A Receptor Modulation cluster_NMDA NMDA Receptor Modulation SCA Short-Chain Alcohols GABA_R GABA-A Receptor SCA->GABA_R Positive Allosteric Modulation SCA2 Short-Chain Alcohols Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Sedation_GABA Sedation Hyperpolarization->Sedation_GABA Sedation_NMDA Sedation NMDA_R NMDA Receptor SCA2->NMDA_R Antagonism Ca_Influx Decreased Ca2+ Influx NMDA_R->Ca_Influx Depolarization Reduced Neuronal Depolarization Ca_Influx->Depolarization Depolarization->Sedation_NMDA

Caption: Molecular mechanisms of sedation by short-chain alcohols.

Experimental Workflow and Logical Relationships

The process of evaluating and comparing the sedative effects of short-chain alcohols follows a structured experimental workflow. The findings from these experiments reveal a clear logical relationship between the chemical structure of the alcohols and their sedative potency.

G Experimental Workflow for Comparing Sedative Effects cluster_workflow Experimental Workflow A Animal Acclimation & Grouping B Dose Preparation of Alcohols A->B C Intraperitoneal (i.p.) Injection B->C D Loss of Righting Reflex (LORR) Assay C->D E Data Collection (Incidence & Duration of LORR) D->E F ED50 Calculation (Probit Analysis) E->F G Comparative Analysis of Potency F->G

Caption: Standard workflow for sedative effect comparison.

G Structure-Activity Relationship of Sedative Potency cluster_relationship Chain Length and Potency Methanol Methanol (C1) Ethanol Ethanol (C2) Methanol->Ethanol Increasing Carbon Chain Length Propanol Propanol (C3) Ethanol->Propanol Increasing Carbon Chain Length Butanol Butanol (C4) Propanol->Butanol Increasing Carbon Chain Length Potency Increasing Sedative Potency Butanol->Potency

Caption: Correlation of alcohol chain length and sedative potency.

References

A Comparative Spectroscopic Analysis of 2-Methyl-2-pentanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-methyl-2-pentanol and its structural isomers. By examining their distinct spectral fingerprints using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can gain valuable insights into the structural nuances that differentiate these closely related compounds. The supporting experimental data and detailed protocols provided herein serve as a practical resource for compound identification and characterization in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the IR, ¹H NMR, ¹³C NMR, and Mass Spectra of this compound and a selection of its isomers.

Table 1: Infrared (IR) Spectroscopy Data (Liquid Film, cm⁻¹)

CompoundO-H StretchC-H StretchC-O Stretch
This compound~3400 (broad)~2960, 2870~1150
3-Methyl-2-pentanol~3350 (broad)~2960, 2875~1120
4-Methyl-2-pentanol~3348 (broad)[1]~2955, 2870~1080
3-Methyl-3-pentanol~3400 (broad)~2970, 2880~1145
2,3-Dimethyl-2-butanol~3400 (broad)~2970, 2875~1150
3,3-Dimethyl-2-butanol~3380 (broad)~2960, 2870~1100

Table 2: ¹H NMR Spectroscopy Data (CDCl₃, δ ppm)

Compound-OHCH₃ (adjacent to OH)Other CH₃CH₂CH
This compound~1.3 (s, 1H)1.15 (s, 6H)0.9 (t, 3H)1.4 (m, 2H), 1.2 (m, 2H)-
3-Methyl-2-pentanolVariable (br s, 1H)1.15 (d, 3H)0.9 (t, 3H), 0.85 (d, 3H)1.4 (m, 2H)3.7 (m, 1H), 1.7 (m, 1H)
4-Methyl-2-pentanolVariable (br s, 1H)1.18 (d, 3H)0.9 (d, 6H)1.2 (m, 1H), 1.4 (m, 1H)3.8 (m, 1H), 1.7 (m, 1H)
3-Methyl-3-pentanol~1.3 (s, 1H)1.1 (s, 3H)0.85 (t, 6H)1.45 (q, 4H)-
2,3-Dimethyl-2-butanolVariable (br s, 1H)1.15 (s, 6H)0.85 (d, 6H)-1.6 (septet, 1H)
3,3-Dimethyl-2-butanolVariable (br s, 1H)1.1 (d, 3H)0.9 (s, 9H)-3.5 (q, 1H)

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, δ ppm)

CompoundC-OHCH₃CH₂CH
This compound70.529.5, 14.545.0, 17.0-
3-Methyl-2-pentanol72.023.0, 16.0, 11.029.040.0
4-Methyl-2-pentanol[2][3]65.8[3]23.9, 23.1, 22.4[3]48.7[3]24.8[3]
3-Methyl-3-pentanol[4]73.06[4]25.81[4]33.74[4]-
2,3-Dimethyl-2-butanol72.526.0, 17.0-35.0
3,3-Dimethyl-2-butanol[4]75.58[4]25.47, 17.89[4]-34.92[4]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)M-15M-18M-29M-43Base Peak
This compound102 (weak)8784735959
3-Methyl-2-pentanol102 (weak)8784735945
4-Methyl-2-pentanol[5][6]102 (weak)[6]87[5]84[5]735945[5]
3-Methyl-3-pentanol102 (weak)8784735973
2,3-Dimethyl-2-butanol102 (absent)8784735959
3,3-Dimethyl-2-butanol[4][7]102 (absent)[7]87[4]84735957[4]

Experimental Protocols

A detailed methodology for each of the key spectroscopic techniques is provided below.

Infrared (IR) Spectroscopy

Objective: To identify the presence of characteristic functional groups, primarily the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Methodology:

  • Sample Preparation: A drop of the neat liquid alcohol sample is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

  • Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in alcohols, and a strong absorption in the 1000-1260 cm⁻¹ region, corresponding to the C-O stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule by analyzing the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the alcohol sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon NMR spectrum, which results in a single peak for each unique carbon atom.

  • Data Analysis:

    • ¹H NMR: The spectrum is analyzed for the number of signals (indicating the number of different proton environments), their chemical shifts (indicating the electronic environment), their integration (indicating the relative number of protons), and their splitting patterns (indicating the number of neighboring protons).

    • ¹³C NMR: The spectrum is analyzed for the number of signals (indicating the number of different carbon environments) and their chemical shifts (indicating the type of carbon, e.g., sp³, sp², attached to an electronegative atom).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).

  • Fragmentation: The excess energy from ionization often causes the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight. The fragmentation pattern provides clues about the structure of the molecule. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

Visualization of Isomeric Relationships and Spectroscopic Analysis

The following diagram illustrates the relationship between this compound and its isomers, and the spectroscopic techniques used for their comparative analysis.

Spectroscopic_Comparison cluster_isomers Isomers of C6H14O cluster_techniques Spectroscopic Techniques This compound This compound IR IR Spectroscopy This compound->IR NMR NMR Spectroscopy This compound->NMR MS Mass Spectrometry This compound->MS 3-Methyl-2-pentanol 3-Methyl-2-pentanol 3-Methyl-2-pentanol->IR 3-Methyl-2-pentanol->NMR 3-Methyl-2-pentanol->MS 4-Methyl-2-pentanol 4-Methyl-2-pentanol 4-Methyl-2-pentanol->IR 4-Methyl-2-pentanol->NMR 4-Methyl-2-pentanol->MS 3-Methyl-3-pentanol 3-Methyl-3-pentanol 3-Methyl-3-pentanol->IR 3-Methyl-3-pentanol->NMR 3-Methyl-3-pentanol->MS 2,3-Dimethyl-2-butanol 2,3-Dimethyl-2-butanol 2,3-Dimethyl-2-butanol->IR 2,3-Dimethyl-2-butanol->NMR 2,3-Dimethyl-2-butanol->MS 3,3-Dimethyl-2-butanol 3,3-Dimethyl-2-butanol 3,3-Dimethyl-2-butanol->IR 3,3-Dimethyl-2-butanol->NMR 3,3-Dimethyl-2-butanol->MS

Caption: Isomeric alcohols are analyzed by IR, NMR, and MS to reveal their unique spectral fingerprints.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-Pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-methyl-2-pentanol is a flammable and hazardous chemical. Under no circumstances should it be disposed of down the drain or in regular waste streams. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to be aware of the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Key Hazards:

  • Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][2][3]

  • Causes Skin and Serious Eye Irritation: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][3]

  • May Cause Respiratory Irritation: Handle in a well-ventilated area or use local exhaust ventilation. Avoid breathing vapors or mists.[1][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process that requires careful planning and execution.

Step 1: Waste Collection and Storage

  • Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][5] This area should be away from ignition sources.[5]

Step 2: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will provide guidance on specific procedures and schedule a pickup.

  • Licensed Waste Carrier: For businesses and larger quantities, a licensed hazardous waste carrier must be used for disposal.[6] This ensures that the waste is transported and disposed of in compliance with all local, state, and federal regulations.[6]

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest or transfer note, is completed accurately.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueCitation
Flash Point 34 °C / 93.2 °F[2]
Boiling Point 118 - 119 °C / 244.4 - 246.2 °F[2]
Flammability Limits Upper: 8.0%, Lower: 1.2%[2]
UN Number UN1105[2]
Hazard Class 3 (Flammable Liquid)[2]
Packing Group III[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated is_empty Is the original container empty? start->is_empty rinse Triple rinse the container with a suitable solvent. Collect rinsate as hazardous waste. is_empty->rinse Yes collect_waste Collect this compound waste in a designated, labeled hazardous waste container. is_empty->collect_waste No dispose_container Dispose of rinsed container as non-hazardous waste (check local regulations). rinse->dispose_container end End: Proper Disposal Complete dispose_container->end store_waste Store the sealed container in a designated hazardous waste storage area. collect_waste->store_waste contact_ehs Contact your institution's Environmental Health & Safety (EHS) department for pickup. store_waste->contact_ehs professional_disposal Waste is collected by a licensed hazardous waste disposal service. contact_ehs->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of 2-methyl-2-pentanol, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a flammable and irritant chemical. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid that can cause skin and serious eye irritation, as well as respiratory irritation[1][2][3]. Therefore, stringent adherence to PPE protocols is mandatory.

Quantitative Data Summary:

PropertyValueSource
Flash Point21.1°C (70.00°F)[1][4]
Lower Explosion Limit1.1% (V)[1]
Upper Explosion Limit7% (V)[1]
GHS Hazard StatementsH226, H315, H319, H335[1][3]

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent eye contact.[1]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[1] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

    • Clothing: Wear fire/flame resistant and impervious clothing to prevent skin exposure.[1][5]

  • Respiratory Protection: Use only in a well-ventilated area.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator approved by NIOSH/MSHA or European Standard EN 136 should be used.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the necessary steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation A->B C Don Appropriate PPE B->C D Inspect Equipment for Sparks/Ignition Sources C->D E Ground and Bond Container and Receiving Equipment D->E Proceed to Handling F Use Non-Sparking Tools E->F G Dispense Chemical F->G H Keep Container Tightly Closed When Not in Use G->H I Decontaminate Work Area H->I Proceed to Post-Handling J Remove and Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K L Dispose of this compound as Hazardous Waste K->L

Safe handling workflow for this compound.

Experimental Protocols:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[1]

    • Ensure the work area is well-ventilated, and that eyewash stations and safety showers are readily accessible.[5][7]

    • Don all required PPE as specified above.

    • Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][3][8] Use explosion-proof electrical and ventilating equipment.[1][5]

  • Handling:

    • Ground and bond the container and receiving equipment to prevent static discharge.[1][5]

    • Use only non-sparking tools when opening and handling the container.[1][5]

    • Avoid breathing vapors or mist.[1][5]

    • Avoid contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from incompatible materials such as acids and acid chlorides.[1][5]

  • In Case of a Spill:

    • Evacuate personnel from the area.

    • Remove all sources of ignition.[1]

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like sand or earth.[5][8]

    • Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[5][8]

    • Do not allow the chemical to enter drains or waterways.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound is considered hazardous waste.[2]

  • Disposal Procedure:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][5]

    • Do not dispose of it with household garbage or allow it to reach the sewage system.[9]

    • Empty containers may retain product residue and can be dangerous. Keep empty containers away from heat and ignition sources.[2]

    • It is recommended to use a licensed professional waste disposal service.[10]

By adhering to these detailed safety protocols and operational plans, laboratory professionals can confidently handle this compound, minimizing risks and fostering a secure research environment. This commitment to safety not only protects individuals but also upholds the integrity and quality of scientific discovery.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.